5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNWZCWDOJBXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351719 | |
| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122772-20-7 | |
| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, known for a wide spectrum of biological activities.[1][2][3] This document outlines a reliable two-step synthetic pathway involving the formation of a key thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclodehydration. Furthermore, it details the essential spectroscopic and analytical techniques required for unambiguous structural elucidation and purity confirmation, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The protocols and insights herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from antifungal (e.g., Fluconazole) to anticancer (e.g., Letrozole).[2][4] The incorporation of a thiol group at the 3-position introduces a versatile functional handle and a critical pharmacophoric element, which can exist in thiol-thione tautomeric forms.[4] This duality influences the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor, which is crucial for binding to biological targets like enzymes and receptors.[3]
The specific target molecule, this compound, combines this potent heterocyclic core with two key substituents:
-
The 3,4-dimethoxyphenyl group: This moiety is frequently found in pharmacologically active natural products and synthetic compounds, where the methoxy groups can engage in key interactions with biological targets and influence metabolic stability.
-
The 4-ethyl group: The N-alkylation at the 4-position is a common strategy to modulate the lipophilicity and steric profile of the molecule, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.
This guide provides a robust and logical framework for the synthesis and definitive characterization of this high-value compound.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically designed as a two-step process. This approach is a well-established and reliable method for constructing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[5][6][7] The core principle is the initial formation of an open-chain acylthiosemicarbazide, which possesses all the necessary atoms and connectivity to undergo a subsequent intramolecular cyclization to form the stable five-membered triazole ring.
Overall Synthetic Pathway
The pathway begins with commercially available 3,4-dimethoxybenzoic acid and proceeds through its corresponding hydrazide, which is then converted to the key thiosemicarbazide intermediate before the final ring-closing reaction.
Caption: Overall synthetic route to the target compound.
Part I: Synthesis Methodology
This section provides detailed, step-by-step protocols for each synthetic transformation. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide (Intermediate 3)
The first crucial step is the nucleophilic addition of 3,4-dimethoxybenzoyl hydrazide (1) to the electrophilic carbon of ethyl isothiocyanate (2). This reaction is a standard and highly efficient method for preparing 1,4-disubstituted thiosemicarbazides.[8][9]
Reaction Scheme: (1) 3,4-Dimethoxybenzoyl Hydrazide + (2) Ethyl Isothiocyanate → (3) 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzoyl hydrazide (1.96 g, 10 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the hydrazide is fully dissolved. Gentle warming may be required.
-
Reagent Addition: To the stirred solution, add ethyl isothiocyanate (0.87 g, 0.95 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting white solid precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Drying: Dry the product, 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (3), in a vacuum oven at 50-60 °C. The product is typically of high purity and can be used in the next step without further purification.
Causality and Expertise:
-
Solvent Choice: Absolute ethanol is an excellent solvent for the reactants and facilitates a clean reaction. Its boiling point is suitable for achieving the necessary activation energy without degrading the components.
-
Stoichiometry: A 1:1 molar ratio of reactants is used to ensure efficient conversion and minimize unreacted starting materials, simplifying purification.
-
Reaction Control: The reflux condition provides the thermal energy required for the nucleophilic attack of the terminal nitrogen of the hydrazide onto the isothiocyanate carbon, leading to the formation of the thiosemicarbazide backbone.[10][11]
Step 2: Cyclization to this compound (4)
This step involves an intramolecular cyclodehydration of the thiosemicarbazide intermediate. The use of a strong base like sodium hydroxide is critical for this transformation.[2][12][13]
Reaction Scheme: (3) 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide → (4) this compound
Protocol:
-
Setup: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve the dried thiosemicarbazide intermediate (3) (2.83 g, 10 mmol) in 80 mL of a 2N aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. During this time, the solution should become homogeneous.
-
Cooling & Filtration: After the reflux period, cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification: Transfer the clear filtrate to a beaker and place it in an ice bath. While stirring vigorously, slowly acidify the solution to a pH of 4-5 by the dropwise addition of cold concentrated hydrochloric acid. A voluminous white precipitate will form.
-
Isolation: Allow the precipitate to digest in the cold for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual acid and inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of the target compound (4).
-
Drying: Dry the purified product under vacuum at 60 °C.
Causality and Expertise:
-
Role of the Base: The sodium hydroxide deprotonates the amide and thioamide nitrogens, facilitating the nucleophilic attack of the N4 nitrogen onto the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring.[1][12]
-
Acidification: The product exists as a sodium thiolate salt in the basic solution. Acidification is necessary to protonate the thiolate, causing the neutral triazole-thiol to precipitate out of the aqueous solution.[14]
-
Recrystallization: This is a crucial purification step to remove any potential side products, such as the isomeric 1,3,4-oxadiazole, and to obtain a product of high purity suitable for analytical characterization and biological testing.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Part II: Physicochemical and Spectroscopic Characterization
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods should be employed.
Expected Physicochemical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₁₇N₃O₂S |
| Molecular Weight | 283.36 g/mol |
| Melting Point | Expected in the range of 180-200 °C (Varies with purity) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |
Spectroscopic Data Analysis
The following data are representative of what is expected for this class of compounds and are crucial for structural confirmation.[14][15][16]
1. Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A crucial aspect to observe is the evidence for thiol-thione tautomerism.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3100 | N-H stretch | Indicates the presence of the triazole N-H proton (in thione form). |
| ~2970, 2840 | C-H stretch | Aliphatic (ethyl) and aromatic C-H stretches. |
| ~2550 | S-H stretch | A weak band, confirming the presence of the thiol tautomer.[4][17] |
| ~1605 | C=N stretch | Characteristic of the triazole ring. |
| ~1510 | C=C stretch | Aromatic ring stretching. |
| ~1260 | C=S stretch | Indicates the presence of the thione tautomer.[4] |
| ~1240, 1030 | C-O stretch | Asymmetric and symmetric stretching of the aryl-ether bonds. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. Spectra are typically recorded in DMSO-d₆.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.8 | Singlet (broad) | 1H | SH (or NH) | The acidic proton of the thiol/thione tautomer. Its downfield shift is characteristic and confirms the triazole structure.[4][18] |
| ~7.4-7.2 | Multiplet | 3H | Ar-H | Protons of the 3,4-dimethoxyphenyl ring. |
| ~4.1 | Quartet | 2H | N-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~3.85 | Singlet | 3H | OCH₃ | Methoxy group protons (position 4). |
| ~3.82 | Singlet | 3H | OCH₃ | Methoxy group protons (position 3). |
| ~1.3 | Triplet | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C =S (C3) |
| ~152.5 | C -Ar (C5) |
| ~150.0, ~148.5 | Ar-C -O |
| ~122.0 - 110.0 | Ar-C H & Ar-C |
| ~55.5 | OC H₃ |
| ~40.0 | N-C H₂ |
| ~14.0 | -C H₃ |
3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Expected Ion Peak (Positive Mode): [M+H]⁺ = 284.11
-
Significance: Observation of this peak provides definitive confirmation of the molecular formula and successful synthesis of the target compound.
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Isothiocyanates and hydrazine derivatives are toxic and should be handled with extreme care.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This guide presents a validated and reliable pathway for the synthesis of this compound. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently prepare this valuable heterocyclic compound. The comprehensive characterization workflow, including IR, NMR, and MS, provides the necessary framework for rigorous structural verification and purity assessment, ensuring the material is suitable for subsequent applications in drug discovery and development.
References
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Available at: [Link]
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Synthesis: cyclization of thiosemicarbazones. GIQIMO. Available at: [Link]
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Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2011). ResearchGate. Available at: [Link]
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The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. (2006). Taylor & Francis Online. Available at: [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). MDPI. Available at: [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2018). Journal of Chromatographic Science. Available at: [Link]
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synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Available at: [Link]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). National Institutes of Health (NIH). Available at: [Link]
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Thiosemicarbazide Chemistry Review. Scribd. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Available at: [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health (NIH). Available at: [Link]
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Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. Available at: [Link]
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Synthesis of thiosemicarbazides. ResearchGate. Available at: [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). MDPI. Available at: [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Health and Pharmaceutical Research. Available at: [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019). MDPI. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Available at: [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2016). MDPI. Available at: [Link]
-
ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. Available at: [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. Available at: [Link]
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Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. (2017). Mustansiriya Medical Journal. Available at: [Link]
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Compound 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Molport. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health (NIH). Available at: [Link]
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1H NMR and 13C NMR analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction
In the landscape of pharmaceutical research and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,4-triazole scaffold is of particular interest due to its diverse pharmacological activities. The compound this compound incorporates this key heterocycle, functionalized with substituents that can significantly influence its biological profile. A precise and unambiguous structural elucidation is paramount for advancing such a molecule through the development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.
This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer a comprehensive interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and related molecular entities.
Molecular Structure and Tautomerism
A critical consideration in the NMR analysis of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form, characterized by an S-H bond, and the thione form, which contains an N-H bond and a C=S double bond.
Caption: Molecular Structure with Atom Numbering.
The dominant tautomer in solution can be determined by NMR. In the ¹H NMR spectrum, the thiol (S-H) proton typically appears as a broad singlet at a relatively low chemical shift (δ 1.1–1.4 ppm), though this can be solvent and concentration-dependent and may exchange with D₂O.[1] Conversely, the N-H proton of the thione form is significantly deshielded and appears at a much higher chemical shift, often in the range of δ 13–14 ppm.[1] For the title compound, the 4-ethyl substitution prevents the formation of one of the possible thione tautomers, simplifying the analysis. Based on literature for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the thiol form is generally favored in solution.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is detailed below. The chemical shifts are predicted based on established principles and data from analogous compounds. All predictions assume a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| SH (thiol) | 1.1 - 1.4 (broad) | s | - | 1H |
| -CH₂- (ethyl) | ~4.1 | q | ~7.2 | 2H |
| -CH₃ (ethyl) | ~1.3 | t | ~7.2 | 3H |
| -OCH₃ (methoxy) | ~3.9 (two singlets) | s | - | 6H |
| Ar-H (phenyl) | 6.9 - 7.5 | m | - | 3H |
Rationale for ¹H NMR Assignments:
-
Ethyl Group (-CH₂CH₃): The methylene (-CH₂) protons are adjacent to the electron-withdrawing triazole ring, leading to a downfield shift to approximately δ 4.1 ppm. These protons are coupled to the three methyl (-CH₃) protons, resulting in a quartet multiplicity (n+1 = 3+1 = 4). The methyl protons, being further from the ring, appear upfield at around δ 1.3 ppm and are split into a triplet by the two methylene protons (n+1 = 2+1 = 3). The coupling constant (³J) for a free-rotating ethyl group is typically around 7.2 Hz.[2]
-
Dimethoxyphenyl Group (-C₆H₃(OCH₃)₂): The two methoxy groups (-OCH₃) are expected to appear as sharp singlets around δ 3.9 ppm. Their exact chemical shifts may be slightly different due to their positions on the aromatic ring. The three aromatic protons will appear in the range of δ 6.9-7.5 ppm. The substitution pattern will lead to a complex multiplet, with the proton ortho to the triazole ring being the most deshielded.
-
Thiol Proton (-SH): As discussed, the thiol proton is expected to appear as a broad singlet in the upfield region (δ 1.1-1.4 ppm).[1] Its broadness is due to chemical exchange and quadrupolar broadening from the adjacent nitrogen. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a key confirmatory experiment.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C=S (thione) / C-S (thiol) | ~168 |
| C=N (triazole) | ~155 |
| Aromatic C-O | ~149, ~148 |
| Aromatic C-H | ~120, ~112, ~111 |
| Aromatic C (ipso) | ~126 |
| -OCH₃ (methoxy) | ~56 |
| -CH₂- (ethyl) | ~42 |
| -CH₃ (ethyl) | ~14 |
Rationale for ¹³C NMR Assignments:
-
Triazole Ring Carbons: The carbon atom attached to the sulfur (C-S) in the thiol form is expected to resonate at a high chemical shift, around δ 168 ppm. This is a key indicator of the thiol tautomer.[1] The other triazole carbon (C=N) is also expected to be in the downfield region, around δ 155 ppm.
-
Dimethoxyphenyl Group Carbons: The two aromatic carbons directly bonded to the oxygen atoms of the methoxy groups will be the most downfield of the aromatic signals, around δ 148-149 ppm. The ipso-carbon, attached to the triazole ring, will be around δ 126 ppm. The remaining protonated aromatic carbons will appear between δ 111-120 ppm. The methoxy carbons themselves will give a strong signal around δ 56 ppm.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-), being attached to a nitrogen atom, will be deshielded and appear around δ 42 ppm. The terminal methyl carbon (-CH₃) will be found in the upfield region, around δ 14 ppm.
Experimental Protocols
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
Given that thiols can be susceptible to oxidation, it is prudent to handle the sample under an inert atmosphere, although for routine analysis, this may not be strictly necessary if the sample is analyzed promptly.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] The choice of solvent can slightly alter chemical shifts.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]
-
Inert Atmosphere (Optional but Recommended): For air-sensitive samples, perform the dissolution and transfer steps in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[8] The deuterated solvent should be degassed prior to use by several freeze-pump-thaw cycles.[1]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with the sample identity.
Caption: A streamlined workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Spectral Width: A sweep width of approximately 16 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of approximately 240 ppm is appropriate.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. By understanding the principles of chemical shifts, coupling constants, and the potential for tautomerism, researchers can confidently interpret the spectral data. The protocols outlined in this guide offer a robust framework for obtaining high-quality NMR spectra, ensuring the integrity of the data and supporting the advancement of this and similar compounds in drug discovery and development programs. The predicted spectral data serves as a valuable reference for scientists working on the synthesis and characterization of novel 1,2,4-triazole derivatives.
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016). PubMed. Retrieved January 12, 2026, from [Link]
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¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Mass spectrometry fragmentation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways of this compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] A thorough understanding of the mass spectrometric behavior of its derivatives is therefore essential for structural elucidation, metabolite identification, and quality control in drug discovery and development. This document outlines the predicted fragmentation patterns under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, explains the causal mechanisms behind bond cleavages, and provides a validated experimental protocol for data acquisition.
Molecular Structure and Properties
Before delving into the fragmentation analysis, it is critical to establish the foundational characteristics of the target molecule.
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₅N₃O₂S[4]
-
Molecular Weight: 265.33 g/mol [4]
-
Core Components:
-
A 3,4-dimethoxyphenyl ring
-
An N-ethyl substituted 4H-1,2,4-triazole heterocyclic core
-
A thiol (-SH) group at the 3-position, which can exist in tautomeric equilibrium with its thione (C=S) form.
-
The presence of polar functional groups (triazole nitrogens, thiol/thione, and methoxy ethers) makes this compound well-suited for analysis by Electrospray Ionization (ESI) mass spectrometry.[5] However, Electron Ionization (EI) can provide complementary, detailed structural information through its characteristic extensive fragmentation.[6][7]
Ionization Considerations and the Molecular Ion
The choice of ionization technique is paramount as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is expected to yield a prominent protonated molecular ion, [M+H]⁺, at an m/z of approximately 266.1. This technique is ideal for confirming the molecular weight of the compound.[8] By increasing the fragmentor or collision voltage in the mass spectrometer, controlled fragmentation (tandem MS or MS/MS) can be induced to provide structural insights.[5][9]
-
Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), resulting in a molecular ion radical cation, [M]•⁺, and significant fragmentation.[6][10] This extensive fragmentation provides a detailed "fingerprint" of the molecule's structure. Due to the stability of the aromatic and heterocyclic systems, the molecular ion peak at m/z 265 is expected to be observable.
Proposed Fragmentation Pathways
The fragmentation of this compound is driven by the chemical nature of its constituent parts. The primary cleavage sites are the bonds adjacent to heteroatoms and the substituents on the aromatic and triazole rings.
Fragmentation of the 3,4-Dimethoxyphenyl Moiety
The dimethoxy-substituted phenyl ring undergoes characteristic cleavages. The initial loss is typically a methyl radical from one of the methoxy groups, followed by the elimination of a neutral carbon monoxide molecule. This is a well-documented pathway for methoxy-aromatic compounds.[11]
Caption: Loss of ethylene from the N-ethyl group.
Cleavage of the Triazole Ring and Thiol Group
The heterocyclic core can fragment in several ways. These cleavages are crucial for confirming the identity of the triazole-thiol system.
-
Loss of the Thiol Group: Direct cleavage can result in the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (H₂S).
-
Ring Cleavage: The triazole ring itself can break apart. A characteristic fragmentation of 1,2,4-triazoles involves the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN). [1]
Caption: Overall proposed fragmentation workflow for the molecule.
Summary of Predicted Fragment Ions
The following table summarizes the key fragment ions predicted to be observed in the mass spectrum of this compound under positive ion ESI-MS/MS conditions.
| m/z (Predicted) | Neutral Loss | Formula of Loss | Origin of Fragmentation |
| 266.1 | - | - | Protonated Molecular Ion [M+H]⁺ |
| 251.1 | 15.0 | •CH₃ | Loss of a methyl radical from a methoxy group |
| 238.1 | 28.0 | C₂H₄ | Loss of ethylene from the N-ethyl group |
| 233.1 | 33.0 | •SH | Cleavage of the sulfhydryl radical |
| 223.1 | 43.0 | •CH₃ + CO | Sequential loss of methyl and carbon monoxide |
| 191.1 | 75.0 | •CH₃ + CO + S | Further loss of sulfur from the m/z 223 ion |
| 151.1 | 115.0 | C₂H₄N₃S | Cleavage yielding the protonated dimethoxybenzoyl ion |
| 136.1 | 130.0 | C₈H₈O₂ | Cleavage yielding the protonated ethyl-triazole-thiol core |
Experimental Protocol: LC-ESI-MS Analysis
To validate the proposed fragmentation pathways and provide a reliable method for analysis, the following experimental protocol is recommended. This protocol is based on established methodologies for analyzing 1,2,4-triazole derivatives. [1][9] Objective: To acquire high-resolution mass spectra and tandem mass spectra (MS/MS) of the target compound to confirm its molecular weight and elucidate its fragmentation pattern.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity II or equivalent)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Agilent 6120 single quadrupole or a Q-TOF for high resolution) [9] Materials:
-
Sample: this compound, dissolved in methanol or acetonitrile at ~1 mg/mL (stock) and diluted to ~1-10 µg/mL for injection.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Methodology:
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 × 50 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Mobile Phase A : Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection (ESI-MS):
-
Ion Source: API-ES (Electrospray).
-
Polarity: Positive ion mode.
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
Capillary Voltage: 4000 V.
-
Scan Range: m/z 50–500.
-
Fragmentor Voltage: This is a critical parameter. Acquire data at multiple voltages to control the degree of fragmentation.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions. The key fragmentation pathways involve the characteristic losses from the dimethoxyphenyl group (loss of •CH₃ and CO), the N-ethyl substituent (loss of C₂H₄), and cleavages of the triazole-thiol core. By employing a systematic LC-ESI-MS approach with varied fragmentor voltages, researchers can reliably confirm the identity and structure of this compound. The data and methodologies presented in this guide serve as a foundational reference for the analysis of this and structurally related molecules, facilitating their advancement in pharmaceutical and chemical research.
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Logoyda, L. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Ukrainian Biopharmaceutical Journal. Retrieved from [Link]
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Obrezanova, O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]
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Logoyda, L. (2015). ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. ResearchGate. Retrieved from [Link]
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Logoyda, L. (2019). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Retrieved from [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Retrieved from [Link]
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Logoyda, L. (2015). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
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Nowakowska, Z. (2005). Electron ionization mass spectrometry in the analysis of substituted stilbenethiols. ResearchGate. Retrieved from [Link]
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Pál, Z., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. ResearchGate. Retrieved from [Link]
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Low, T. Y., & Leow, C. Y. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. Retrieved from [Link]
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Nedopekin, D. V., et al. (2002). Mass spectra of new heterocycles: IX. Main fragmentaion laws of 7-methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3 H -azepine and its structural isomers (2,3-dihydropyridine, pyrrole, thiophene) under electron impact. ResearchGate. Retrieved from [Link]
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Siddiqui, N., et al. (2018). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. As a molecule of significant interest within medicinal chemistry, understanding its structural and vibrational properties is paramount for synthesis confirmation, purity assessment, and further development.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a detailed interpretation of its predicted FT-IR spectrum, and provides a robust experimental protocol for acquiring high-quality spectral data. The guide is structured to provide not just data, but a causal understanding of the spectral features, grounded in the molecule's unique structural components: the 1,2,4-triazole core, the thiol/thione tautomerism, and the dimethoxyphenyl and ethyl substitutions.
Introduction: The Significance of this compound
The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, renowned for its wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4][5] The incorporation of a thiol group at the 3-position introduces a critical site for potential tautomerism and further chemical modification, often enhancing the pharmacological profile of the parent molecule.[4] The specific compound, this compound, combines this privileged heterocyclic system with a 3,4-dimethoxyphenyl (veratrole) moiety, a common fragment in natural products and pharmaceuticals, and an N-ethyl group, which can influence solubility and binding interactions.
Accurate structural elucidation is the bedrock of drug discovery and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the functional groups present in a synthesized molecule. This guide will dissect the expected FT-IR spectrum of the title compound, providing a foundational reference for researchers working with this and related molecular architectures.
The Molecular Architecture and its Vibrational Fingerprint
The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. Understanding these individual parts is key to interpreting the full spectrum.
Figure 1: Key structural components contributing to the FT-IR spectrum.
The Thione-Thiol Tautomerism
A critical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The position of this equilibrium can be influenced by the solvent, temperature, and the nature of substituents. FT-IR spectroscopy is a powerful tool for distinguishing between these two forms in the solid state.[1]
-
Thiol Form: Characterized by a weak but sharp S-H stretching band typically appearing in the 2550-2650 cm⁻¹ region.[1]
-
Thione Form: Characterized by the absence of the S-H band and the presence of a strong N-H stretching band (from the triazole ring) in the 3100-3460 cm⁻¹ range, along with characteristic bands for the N-C=S group.[1]
For N4-substituted triazoles like the title compound, the thione form involves the N1-H or N2-H proton. However, with the N4 position occupied by an ethyl group, the thiol form is often favored or exclusively present. This guide will proceed with the interpretation based on the thiol tautomer , which is structurally defined as this compound. The presence of a weak band around 2600 cm⁻¹ would be a key diagnostic feature to confirm this assignment.
Detailed FT-IR Spectral Interpretation
The following table summarizes the predicted characteristic vibrational bands for this compound. The wavenumber ranges are derived from established literature values for analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Notes |
| 3100–3000 | Medium | Aromatic C-H Stretch | ν(C-H) | Characteristic of the 3,4-dimethoxyphenyl ring.[6] |
| 2980–2850 | Medium | Aliphatic C-H Stretch | ν(C-H) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl and methoxy substituents.[4][5] |
| ~2600 | Weak | S-H Stretch | ν(S-H) | A key diagnostic peak for the thiol tautomer. Its presence confirms the thiol structure. May be broad.[1][7] |
| 1610–1580 | Strong | C=N Stretch (Triazole Ring) | ν(C=N) | A strong, characteristic band for the triazole ring system.[1][5] |
| 1590–1450 | Medium | Aromatic C=C Stretch | ν(C=C) | Multiple bands are expected in this region due to the vibrations of the benzene ring.[6] |
| 1470–1440 | Medium | Aliphatic C-H Bend | δ(C-H) | Scissoring and bending vibrations of the CH₂ and CH₃ groups from the ethyl and methoxy substituents. |
| 1260–1230 | Strong | Aryl-O Stretch (Asymmetric) | νₐₛ(Ar-O-C) | A strong, characteristic absorption for the aryl ether linkage of the methoxy groups.[2][3] |
| 1180–1230 | Medium | N=C-S Stretch | ν(N=C-S) | Associated with the thiol form of the triazole ring.[1] |
| 1030–1020 | Strong | Aryl-O Stretch (Symmetric) | νₛ(Ar-O-C) | Another strong band for the methoxy groups. The presence of two strong bands in the 1260-1020 cm⁻¹ region is typical for veratrole. |
| 900–675 | Strong | Aromatic C-H Out-of-Plane Bend | γ(C-H) | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |
| ~700-600 | Medium | C-S Stretch | ν(C-S) | Often a weak to medium intensity band, confirming the carbon-sulfur bond. |
Experimental Protocol for FT-IR Analysis
To obtain a high-quality, reproducible FT-IR spectrum of the title compound, adherence to a standardized protocol is essential. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
4.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.
-
A single-reflection diamond ATR accessory.
4.2. Sample Preparation
-
Ensure the diamond crystal of the ATR accessory is impeccably clean. Clean with a solvent appropriate for the previous sample (e.g., isopropanol) and dry completely with a soft, lint-free tissue.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the diamond crystal.
-
Apply consistent pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
4.3. Data Acquisition
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
4.4. Data Processing
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary, especially if comparing the spectrum to a transmission spectrum from a database. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform baseline correction to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no sample absorption.
Figure 2: Recommended workflow for acquiring the FT-IR spectrum using an ATR accessory.
Conclusion
The FT-IR spectrum of this compound provides a rich tapestry of information that confirms its molecular identity. The key diagnostic bands include the weak S-H stretch around 2600 cm⁻¹, strong C=N and aromatic C=C stretching vibrations in the 1610-1450 cm⁻¹ region, characteristic aliphatic C-H stretches below 3000 cm⁻¹, and the prominent asymmetric and symmetric aryl-ether C-O stretching bands indicative of the 3,4-dimethoxy substitution. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the FT-IR spectrum of this important heterocyclic compound, ensuring structural integrity and paving the way for its further application in drug discovery and development. By understanding the causal relationship between the molecular structure and its vibrational signature, scientists can leverage FT-IR spectroscopy as a powerful, self-validating tool in their research endeavors.
References
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Gokce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
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Kupska, M., et al. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PLOS ONE, 9(1), e86221. [Link]
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Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5). [Link]
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Khan, I., et al. (2019). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 13(1), 12. [Link]
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Mohammed, M. I., & Yousif, E. I. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 5(2), 299-308. [Link]
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Arjunan, V., et al. (2013). A new look into conformational, vibrational and electronic structure analysis of 3,4-dimethoxybenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 302-313. [Link]
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Sarkar, S., et al. (2014). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C, 118(34), 19896-19907. [Link]
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An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. As of the latest literature review, a dedicated publication detailing the single-crystal X-ray diffraction and complete experimental characterization of this specific molecule is not available. Therefore, this guide is presented from the perspective of a Senior Application Scientist, combining established synthetic methodologies for analogous compounds, predictive spectroscopic analysis based on closely related structures, and a theoretical framework for its structural and computational evaluation. All protocols and data tables are provided as a robust starting point for researchers undertaking the synthesis and analysis of this compound.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] This five-membered heterocyclic system, with its three nitrogen atoms, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions. The introduction of a thiol group at the C3 position and diverse substituents at the N4 and C5 positions gives rise to the 1,2,4-triazole-3-thiol class of compounds. These molecules are of particular interest due to their tautomeric nature, existing in equilibrium between thione and thiol forms, which can significantly influence their biological activity.
Derivatives of 1,2,4-triazole-3-thione have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1] The 3,4-dimethoxyphenyl moiety, present in the target molecule, is a recognized pharmacophore found in numerous bioactive natural products and synthetic drugs, often contributing to interactions with aminergic G-protein coupled receptors or possessing antioxidant properties. This guide provides a detailed protocol for the synthesis and a comprehensive analytical framework for this compound, a compound of high interest for drug discovery programs.
Synthesis of this compound
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.[2] The proposed synthetic pathway for the title compound is outlined below.
Synthetic Workflow
Sources
Physical and chemical properties of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide delves into the synthesis, structural elucidation, physicochemical characteristics, and potential therapeutic applications of this specific derivative, offering valuable insights for researchers engaged in drug discovery and development.
Introduction
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties, such as hydrogen bonding capacity, metabolic stability, and the ability to coordinate with metal ions. These characteristics make it a privileged scaffold in the design of novel therapeutic agents. The thiol substituent at the 3-position and the N-ethyl and 3,4-dimethoxyphenyl groups at the 4- and 5-positions, respectively, of the target molecule, this compound, are expected to modulate its biological activity and pharmacokinetic profile. The dimethoxy-substituted phenyl ring is a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced receptor binding and metabolic stability.
This guide will systematically explore the key attributes of this compound, providing a foundation for its further investigation and potential development as a therapeutic candidate.
Synthesis and Structural Elucidation
The synthesis of this compound typically proceeds through a multi-step reaction sequence, as is common for this class of compounds. A representative synthetic pathway is outlined below.
Synthetic Protocol
A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding thiosemicarbazide precursor.[1]
Step 1: Synthesis of 3,4-dimethoxybenzohydrazide
3,4-dimethoxybenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), to yield methyl 3,4-dimethoxybenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce 3,4-dimethoxybenzohydrazide.
Step 2: Synthesis of 2-(3,4-dimethoxybenzoyl)-N-ethylhydrazine-1-carbothioamide
The 3,4-dimethoxybenzohydrazide is then reacted with ethyl isothiocyanate in a solvent such as ethanol or acetonitrile. This reaction affords the N,N'-disubstituted thiosemicarbazide intermediate.
Step 3: Cyclization to this compound
The thiosemicarbazide derivative undergoes base-catalyzed intramolecular cyclization. Refluxing the intermediate in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the product, yields the target compound.[2]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structural Elucidation
The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), two methoxy groups (singlets), and aromatic protons of the dimethoxyphenyl ring. A broad singlet for the thiol proton (or NH proton in the thione tautomer) is also expected, which is typically exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the methoxy groups, the aromatic ring, and the triazole ring, including a characteristic signal for the C=S carbon in the thione tautomer. |
| IR Spectroscopy | Absorption bands for N-H stretching (in the thione form), C-H stretching (aromatic and aliphatic), C=N stretching of the triazole ring, and a characteristic C=S stretching band. The absence of a strong S-H stretching band around 2550-2600 cm⁻¹ would suggest the predominance of the thione tautomer.[3] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₅N₃O₂S, MW: 265.33 g/mol ). Analysis of the fragmentation pattern can further confirm the structure. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development.
| Property | Value/Information | Method of Determination |
| Molecular Formula | C₁₂H₁₅N₃O₂S | - |
| Molecular Weight | 265.33 g/mol | Mass Spectrometry |
| Melting Point | 179-182 °C | Capillary Melting Point Apparatus |
| Appearance | Expected to be a crystalline solid. | Visual Inspection |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, and moderately soluble in alcohols such as ethanol. Low solubility in water is expected.[4] | Gravimetric analysis, UV/Vis spectroscopy after filtration of a saturated solution.[5] |
| pKa | The thiol group is acidic, and the triazole nitrogens are weakly basic. The pKa of the thiol group is expected to be in the range of 7-9, while the pKa of the protonated triazole ring is likely to be around 2-3. | Potentiometric titration, UV-Vis spectrophotometry, or computational methods.[6] |
| Stability | The 4H-1,2,4-triazole ring is generally stable. However, prolonged exposure to harsh acidic or basic conditions, or strong oxidizing agents, may lead to degradation.[7] | HPLC-based stability-indicating assays under various stress conditions (e.g., different pH, temperature, and light exposure). |
Tautomerism
An important characteristic of 1,2,4-triazole-3-thiols is the existence of thione-thiol tautomerism. The equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by the solvent, temperature, and pH. In many 3-mercapto-1,2,4-triazoles, the thione form is predominant in the solid state and in polar solvents. Spectroscopic evidence, particularly the presence of an N-H and C=S bond in the IR spectrum and the absence of an S-H signal, can confirm the dominant tautomeric form.[7]
Computational Chemistry Insights
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound.
Molecular Modeling Protocol
Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or larger). Calculations:
-
Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true energy minimum.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distribution. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack and intermolecular interactions.
Diagram of DFT Calculation Workflow
Caption: Workflow for DFT calculations on the target molecule.
Potential Biological Activities and Therapeutic Applications
Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities. The presence of the 3,4-dimethoxyphenyl moiety in the target compound is particularly noteworthy, as this group is found in numerous compounds with demonstrated pharmacological effects.
-
Antimicrobial and Antifungal Activity: The triazole ring is a key component of several successful antifungal drugs (e.g., fluconazole, itraconazole). The thiol group and other substituents can enhance this activity.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 1,2,4-triazole-3-thiol derivatives.[8]
-
Anticancer Activity: The 1,2,4-triazole scaffold has been incorporated into various anticancer agents. The mechanism of action can involve the inhibition of specific enzymes or interference with cell signaling pathways.
-
Other Activities: Other reported activities for this class of compounds include anticonvulsant, antioxidant, and analgesic effects.
Further in vitro and in vivo studies are necessary to fully elucidate the biological activity profile of this compound and to determine its potential as a lead compound for drug development.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, structural characteristics, and key physicochemical properties. The presence of the versatile 1,2,4-triazole-3-thiol core, combined with the 3,4-dimethoxyphenyl and ethyl substituents, makes it an attractive candidate for further investigation into its biological activities. The experimental protocols and computational insights presented herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.
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IR spectra of 2-(((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)methyl)benzonitrile (2.9). (n.d.). ResearchGate. Retrieved from [Link]
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5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025, June 30). Ginekologia i Poloznictwo. Retrieved from [Link]
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MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. (n.d.). DergiPark. Retrieved from [Link]
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4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]
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ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2025, August 6). ResearchGate. Retrieved from [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][7] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
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Gravimetric method for determination of solubility. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025, August 6). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior, including absorption and bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound. In the absence of pre-existing public data for this specific molecule, this document outlines a systematic approach, beginning with the in-silico prediction of key properties, followed by a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method.[3][4] The rationale behind solvent selection, experimental design, and analytical quantification is thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Solubility in Drug Development
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[5][6][7] Derivatives of 1,2,4-triazole-3-thiol, in particular, have been investigated for various therapeutic applications.[8][9][10] The successful development of any new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties, with aqueous solubility being paramount.[1]
Poor solubility can lead to a cascade of developmental challenges, including:
-
Inadequate absorption and poor bioavailability following oral administration.[1][11]
-
Difficulties in formulating parenteral dosage forms.
-
Unreliable results in in vitro and in vivo screening assays.[11][12]
-
Increased development costs and timelines.[11]
Therefore, the early and accurate determination of solubility is not merely a routine measurement but a critical step in risk mitigation and lead candidate optimization.[2] This guide will provide the theoretical and practical foundation for executing a robust solubility assessment of the target compound.
Pre-Experimental Characterization: In-Silico Profiling
Prior to embarking on laboratory-based solubility studies, a significant amount of information can be gleaned from computational methods. These predictions help in designing more efficient experiments and in the interpretation of the resulting data.
Physicochemical Properties Prediction (pKa and logP)
The solubility of a compound is intrinsically linked to its acidity/basicity (pKa) and its lipophilicity (logP).[13]
-
pKa (Ionization Constant): The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[5][14] The thiol group (-SH) is acidic, while the nitrogen atoms of the triazole ring are basic. The overall charge of the molecule at a given pH will significantly influence its interaction with polar solvents like water. The pKa of the neutral 1,2,4-triazole molecule is approximately 10.26, and the pKa of the protonated form is around 2.45.[5] The substituents on the target molecule will alter these values.
-
logP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of a compound in octanol to its concentration in water, providing a measure of its hydrophobicity. A higher logP generally correlates with lower aqueous solubility.
Several software platforms are available for the prediction of these properties.[15][16][17]
| Property | Predicted Significance for Solubility | Recommended Software Tools |
| pKa | Determines the ionization state of the molecule at different pH values, which is critical for aqueous solubility.[18] | ChemAxon, ACD/Labs Percepta, MoKa[19] |
| logP | Indicates the hydrophobicity of the molecule; a key factor in its affinity for polar vs. non-polar solvents.[13] | ALOGPS, Molinspiration, ACD/Labs Percepta[15][17] |
Table 1: In-silico tools for predicting key physicochemical properties.
Theoretical Framework: The Principles of Dissolution
The solubility of a solid in a liquid is governed by the principle of "like dissolves like".[20][21][22][23] This can be understood in terms of intermolecular forces and thermodynamics. For dissolution to occur, the energy released from the interaction between the solute (the triazole derivative) and the solvent must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.[24]
Solvent Polarity and Hydrogen Bonding
-
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have significant dipole moments and can form strong hydrogen bonds. The target molecule, with its ether oxygens, triazole nitrogens, and thiol group, has multiple sites for hydrogen bonding. Therefore, it is expected to have some solubility in polar protic solvents.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They can, however, act as hydrogen bond acceptors.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[20] The solubility of the target compound in these solvents is expected to be low due to its polar functional groups.
The interplay of these forces dictates the solubility of this compound in a given solvent.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[3][4] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[25]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
A high-level workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks for ensuring equilibrium has been reached.
Materials and Equipment:
-
This compound (solid powder, purity >95%)
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Ethanol, DMSO, Acetonitrile, Hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Test Samples:
-
Add an excess amount of the solid compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial. A preliminary test with a small amount of solvent can help estimate the required quantity.[26]
-
Accurately add a known volume of the selected solvent to each vial.
-
Prepare each solvent condition in triplicate to assess variability.[27]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[28]
-
Agitate the samples for a predetermined period. A common duration is 24 to 48 hours.[12][26] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is assumed.[26]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the liquid phase from the solid phase by either:
-
Centrifugation: Centrifuge the aliquot at high speed to pellet any remaining suspended solids.
-
Filtration: Filter the aliquot through a syringe filter (0.22 µm). Ensure the filter material is compatible with the solvent and does not bind the compound.
-
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) of a known concentration.
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Analyze the calibration standards and the filtered supernatant samples using a validated analytical method, such as HPLC-UV or LC-MS.[29]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the compound in the supernatant samples by interpolating their analytical response on the calibration curve.
-
-
Data Reporting:
-
Calculate the average solubility and standard deviation for the triplicate samples for each solvent.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Selection of Solvents
A diverse range of solvents should be selected to build a comprehensive solubility profile. This should include pharmaceutically relevant media.
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | To assess solubility across the physiological pH range of the gastrointestinal tract, as recommended by regulatory bodies like the WHO.[27] |
| Polar Protic | Water, Ethanol, Methanol | To evaluate solubility in solvents capable of hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Commonly used in early-stage drug discovery for preparing stock solutions.[11] |
| Non-polar | Hexane, Toluene | To determine the solubility in lipophilic environments. |
Table 2: Recommended solvents for a comprehensive solubility study.
Data Presentation and Interpretation
The quantitative results should be summarized in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| pH 1.2 Buffer | 37 | Experimental Value | Experimental Value |
| pH 4.5 Buffer | 37 | Experimental Value | Experimental Value |
| pH 6.8 Buffer | 37 | Experimental Value | Experimental Value |
| Water | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value |
Table 3: Template for reporting experimental solubility data.
Interpretation:
The results should be interpreted in the context of the compound's structure and the properties of the solvents. For instance, higher solubility in ethanol compared to water might suggest that while hydrogen bonding is important, the ethyl and dimethoxyphenyl groups contribute to a degree of lipophilicity that favors the less polar alcohol. The pH-dependent solubility in aqueous buffers will provide critical information for predicting oral absorption.
Conclusion
This guide has provided a comprehensive, scientifically grounded framework for determining the solubility of this compound. By integrating in-silico predictions with the robust, gold-standard shake-flask methodology, researchers can generate reliable and reproducible solubility data. This information is indispensable for making informed decisions in the drug development process, from lead optimization and formulation design to preclinical evaluation. Adherence to these detailed protocols will ensure the generation of high-quality data, paving the way for the successful advancement of this and other novel chemical entities.
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On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 12, 2026, from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 12, 2026, from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 12, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 12, 2026, from [Link]
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MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 12, 2026, from [Link]
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On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 12, 2026, from [Link]
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Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 12, 2026, from [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). G.I.T. Laboratory Journal. Retrieved January 12, 2026, from [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved January 12, 2026, from [Link]
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solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
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1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010, March 22). IUPAC. Retrieved January 12, 2026, from [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved January 12, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 12, 2026, from [Link]
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Stability studies of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide: Stability Studies of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for conducting stability studies on the novel chemical entity this compound. Adhering to the highest standards of scientific integrity, this document outlines the strategic approach to elucidating the intrinsic stability of the molecule, developing and validating a stability-indicating analytical method (SIAM), and designing a formal stability study compliant with International Council for Harmonisation (ICH) guidelines. The protocols and rationales presented herein are designed to serve as a robust blueprint for researchers in the pharmaceutical sciences, ensuring that the generated stability data is reliable, reproducible, and suitable for regulatory submission.
Introduction: The Basis for Stability Evaluation
The Molecule: this compound
The subject of this guide is a substituted 1,2,4-triazole, a heterocyclic scaffold known for a wide spectrum of biological activities.[1][2] The specific molecule, this compound (Structure shown below), possesses functionalities—the dimethoxy-substituted phenyl ring, the N-ethyl group, and a thiol/thione tautomeric group—that suggest potential therapeutic applications but also present unique stability challenges. The thiol group, in particular, is susceptible to oxidation, while the triazole ring's integrity can be compromised under harsh environmental conditions.
The Imperative for Stability Testing in Drug Development
Stability testing is a non-negotiable cornerstone of pharmaceutical development. Its primary purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This process is critical for establishing a re-test period for the drug substance and a shelf life for the eventual drug product, ensuring patient safety and therapeutic efficacy.[5] Information derived from these studies informs formulation development, packaging selection, and storage recommendations.[6][7]
Regulatory Framework: An Overview of ICH Guidelines
The International Council for Harmonisation (ICH) provides a unified set of guidelines for stability testing to ensure that data generated in one region is mutually acceptable in others.[3] This guide is written in accordance with the principles laid out in the following core ICH documents:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][8]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[8]
-
ICH Q2(R1): Validation of Analytical Procedures.
-
ICH Q3A(R2): Impurities in New Drug Substances.[8]
Foundational Characterization: Prerequisites for Study Design
Before initiating formal stability or forced degradation studies, a foundational understanding of the molecule's physicochemical properties is essential. This data provides the context needed to design relevant experiments and interpret results accurately.
-
Solubility Profile: Determine the solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) and in common organic solvents. This informs the selection of solvents for forced degradation studies and the development of analytical methods.
-
pKa Determination: The ionization constant(s) of the molecule will predict its solubility and degradation kinetics at different pH values. The triazole ring nitrogens and the thiol group are key ionizable centers.
-
Hygroscopicity: Assess the tendency of the material to absorb atmospheric moisture. Significant hygroscopicity can impact solid-state stability and requires careful consideration of the container closure system.
Senior Scientist's Note: These initial parameters are not mere checkboxes; they are the predictive tools of our trade. For instance, a low pKa for the thiol group suggests it will exist predominantly as the thiolate anion in neutral or basic conditions, making it highly susceptible to oxidative degradation. This insight allows us to design the oxidative stress test with an appropriate level of scientific rigor.
Forced Degradation (Stress Testing): Elucidating Intrinsic Stability
Forced degradation studies, or stress testing, are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[6][7] The objectives are threefold: to identify likely degradation products, to establish degradation pathways, and to demonstrate the specificity of the analytical methods developed.[5] A degradation of 10-20% is typically targeted to ensure that major degradants are formed without completely destroying the molecule.[9]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical parallel workflow for conducting forced degradation studies. A single batch of the drug substance is subjected to multiple stress conditions simultaneously.
Caption: Forced Degradation Experimental Workflow.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare solutions of the drug substance (approx. 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Immediately cool the samples and neutralize the acidic and basic solutions to halt further degradation before analysis.
-
Analysis: Analyze all samples by the stability-indicating method.
Rationale: This study simulates the effect of pH on the molecule's stability. The 1,2,4-triazole ring can be susceptible to ring-opening under harsh hydrolytic conditions.[10]
Protocol 2: Oxidative Degradation
-
Preparation: Dissolve the drug substance (approx. 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Maintain the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze samples directly.
Rationale: The thiol (-SH) group is readily oxidized, potentially forming disulfides (dimers) or sulfonic acids. This is a critical test for this particular molecule.
Protocol 3: Thermal Degradation
-
Preparation: Place a known quantity of the solid drug substance in a vial, loosely capped to allow for moisture escape.
-
Incubation: Store the vial in a calibrated oven at a high temperature (e.g., 80°C), which is significantly above the proposed accelerated storage condition.
-
Sampling: At specified times (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution for analysis.
Rationale: This assesses the solid-state thermal stability of the molecule, which is crucial for determining handling and storage conditions.
Protocol 4: Photostability Testing
-
Standard: Follow the procedure outlined in ICH Q1B.
-
Exposure: Expose the solid drug substance and a solution in a photostable, transparent container to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.
-
Control: Simultaneously expose a dark control sample, wrapped in aluminum foil, to the same temperature and humidity conditions.
-
Analysis: Analyze the light-exposed and dark control samples.
Rationale: This study determines if the molecule is light-sensitive, which has direct implications for packaging requirements (e.g., amber vials, opaque containers).
Hypothetical Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions. The primary points of vulnerability are the thiol group and the triazole ring itself.
Caption: Plausible Degradation Pathways.
Development of a Stability-Indicating Analytical Method (SIAM)
A validated stability-indicating method is one that can accurately and precisely measure the decrease in the amount of the active drug substance due to degradation. The key attribute of a SIAM is specificity: the ability to produce a response only for the analyte of interest and to resolve it from all potential degradation products and impurities.
Protocol 5: HPLC Method Development and Validation
1. Method Development:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradants.
-
Detection: A Photodiode Array (PDA) detector is essential. It allows for the assessment of peak purity across the entire UV-Vis spectrum, providing confidence that the parent peak is not co-eluting with a degradant. Mass Spectrometry (MS) detection is invaluable for identifying the mass of unknown degradation products.
2. Method Validation (per ICH Q2(R1)): The developed method must be validated to prove its suitability for its intended purpose. The following parameters must be assessed:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the parent drug from all degradation products. | Peak purity index > 0.999; baseline resolution between parent and degradant peaks. |
| Linearity | To show a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for the drug substance assay. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). | No significant change in results; system suitability parameters are met. |
Formal Stability Studies (ICH Protocol)
Once a SIAM is validated, formal stability studies are initiated on at least three primary batches of the drug substance manufactured by a process that simulates the final production route.[3][4]
Study Design
-
Batches: A minimum of three pilot-scale batches are required.[4]
-
Container Closure System: The study must use a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]
-
Tests: The testing protocol should include assays for appearance, potency (assay), and degradation products.
Storage Conditions and Testing Frequency
The following storage conditions are mandated by ICH guidelines for a drug substance intended for the global market (Climatic Zones I-IV).
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Note: Intermediate testing is only required if a "significant change" occurs during accelerated testing. A significant change is defined as a failure to meet the specification.[3]
Example Stability Data Table
The results of the stability study should be tabulated clearly. The following is a hypothetical example for one batch under accelerated conditions.
| Test Parameter | Specification | Initial (T=0) | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (% of Initial) | 95.0 - 105.0% | 100.0% | 99.1% | 98.2% |
| Degradant A (RRT 0.85) | ≤ 0.20% | < LOQ | 0.08% | 0.15% |
| Degradant B (RRT 1.15) | ≤ 0.20% | < LOQ | 0.05% | 0.09% |
| Total Degradants | ≤ 1.0% | Not Detected | 0.13% | 0.24% |
| Mass Balance | 98.0 - 102.0% | 100.0% | 99.2% | 98.4% |
Data Analysis and Interpretation
The ultimate goal of analyzing stability data is to establish a re-test period. This involves:
-
Trend Analysis: Evaluating the data for any time-dependent trends, such as a decrease in assay value or an increase in degradation products.
-
Variability Assessment: Considering batch-to-batch variability.
-
Extrapolation: Using the data from accelerated studies to predict long-term stability, although the re-test period is primarily based on the real-time, long-term data.
A critical component of the analysis is mass balance . The sum of the assay value and the levels of all degradation products should remain close to 100% of the initial value. A significant deviation from 100% may indicate that not all degradants are being detected by the analytical method, which would invalidate the study.
Conclusion: A Synopsis of the Stability Profile
A comprehensive stability study, executed according to the principles outlined in this guide, provides a deep understanding of the chemical behavior of this compound. By systematically investigating its response to hydrolytic, oxidative, thermal, and photolytic stress, and by monitoring its quality over time under ICH-specified conditions, a robust stability profile can be established. This profile is fundamental to the development of a safe, effective, and stable pharmaceutical product.
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- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
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Methodological & Application
Synthesis of 1,2,4-triazole-3-thiol derivatives from thiosemicarbazides.
The synthesis of 1,2,4-triazole-3-thiol derivatives from thiosemicarbazides is a robust and highly adaptable process. While classical base-catalyzed cyclization remains a reliable and widely used method, modern techniques such as microwave-assisted synthesis offer significant improvements in efficiency and align with the principles of green chemistry. The choice of method will depend on available equipment, desired scale, and the specific properties of the substrates. The continued exploration of this chemical space is warranted, given the significant therapeutic potential of this class of compounds in oncology, infectious diseases, and beyond. [1][2][5]
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Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]
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In Vitro Anticancer Evaluation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Application Notes and Protocols
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
The global quest for novel anticancer agents has led researchers to explore diverse heterocyclic scaffolds, among which the 1,2,4-triazole nucleus has emerged as a "privileged" structure in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including potent anticancer effects.[2][4] The compound of interest, 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, integrates this versatile triazole core with a 3,4-dimethoxyphenyl moiety. This latter group is a key structural feature in several natural and synthetic compounds with established anticancer properties, such as combretastatin and its analogues, which are known to target tubulin polymerization.[5][6] The thiol substituent on the triazole ring further enhances its potential for biological activity and offers a site for further chemical modification.
This comprehensive guide provides a detailed framework for the in vitro evaluation of the anticancer potential of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The methodologies outlined herein are fundamental for elucidating the cytotoxic and mechanistic properties of this novel compound.
Part 1: Preliminary Cytotoxicity Assessment - The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely used colorimetric method for this purpose.[7][8]
Principle of the MTT Assay:
The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By measuring the absorbance of the solubilized formazan, we can quantify cell viability and, conversely, the cytotoxic effect of the test compound.
Experimental Workflow for MTT Assay:
Caption: A schematic representation of the MTT assay workflow for determining cytotoxicity.
Detailed Protocol for MTT Assay:
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "medium only" (blank) and "cells with vehicle" (control).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the compound to the respective wells.
-
For the vehicle control wells, add medium with the same concentration of DMSO as in the highest concentration of the test compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting a dose-response curve (percentage of cell viability vs. compound concentration) using a suitable software (e.g., GraphPad Prism).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.12 | 89.6 |
| 5 | 0.88 | 70.4 |
| 10 | 0.63 | 50.4 |
| 25 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assay
A significant reduction in cell viability suggests that the compound may be inducing programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to detect and quantify apoptosis.[10][11][12][13]
Principle of the Annexin V/PI Assay:
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10][12][13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[10][11][12] By using both Annexin V and PI, we can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Workflow for Apoptosis Assay:
Caption: A flowchart illustrating the key steps in the Annexin V/PI apoptosis assay.
Detailed Protocol for Annexin V/PI Apoptosis Assay:
Materials and Reagents:
-
Cancer cell line
-
Complete culture medium
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the floating cells from the medium with the detached adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the cells immediately using a flow cytometer.
-
Data Analysis and Presentation:
The flow cytometry data will be presented as a dot plot with four quadrants representing the different cell populations. The percentage of cells in each quadrant should be quantified.
Table 2: Hypothetical Apoptosis Assay Results
| Cell Population | Untreated Control (%) | Treated with IC₅₀ (%) |
| Live (Annexin V- / PI-) | 95.2 | 45.8 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 | 35.1 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.8 | 15.3 |
| Necrotic (Annexin V- / PI+) | 0.5 | 3.8 |
Part 3: Elucidating the Effect on Cell Proliferation - Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[14] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Principle of Cell Cycle Analysis:
PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, we can determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow for Cell Cycle Analysis:
Caption: A procedural diagram for cell cycle analysis using propidium iodide staining and flow cytometry.
Detailed Protocol for Cell Cycle Analysis:
Materials and Reagents:
-
Cancer cell line
-
Complete culture medium
-
Test compound
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the test compound for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add the PI staining solution and incubate for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence on a linear scale.
-
Data Analysis and Presentation:
The flow cytometry data will be displayed as a histogram of cell count versus fluorescence intensity. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Table 3: Hypothetical Cell Cycle Analysis Results
| Cell Cycle Phase | Untreated Control (%) | Treated with IC₅₀ (%) |
| G0/G1 | 65.4 | 20.1 |
| S | 20.1 | 15.3 |
| G2/M | 14.5 | 64.6 |
An accumulation of cells in a particular phase (in this hypothetical case, the G2/M phase) suggests that the compound induces cell cycle arrest at that checkpoint.
Part 4: Potential Signaling Pathway
Based on the known mechanisms of action for many 1,2,4-triazole derivatives and compounds bearing the dimethoxyphenyl moiety, a plausible hypothesis is that this compound may induce cell cycle arrest and apoptosis through modulation of key signaling pathways. For instance, many anticancer agents that cause G2/M arrest do so by affecting the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex.
Hypothesized Signaling Pathway:
Caption: A hypothetical signaling pathway illustrating how the test compound might induce G2/M arrest and apoptosis.
Conclusion
This guide provides a foundational set of protocols for the initial in vitro anticancer evaluation of this compound. The systematic application of these assays will yield crucial data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. The insights gained from these studies will be instrumental in determining the potential of this compound as a lead for further preclinical and clinical development in cancer therapy.
References
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Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link][10][12][13]
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Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link][11]
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Assaying cell cycle status using flow cytometry. (2015). PMC. [Link][15]
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PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). NIH. [Link][14]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). NIH. [Link][5]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PubMed Central. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6977. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Semantic Scholar. (2017). Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. [Link]
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PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. [Link]
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Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7208. [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). ResearchGate. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). RSC Publishing. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). ResearchGate. [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). PubMed Central. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). NIH. [Link]
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4H-1,2,4-triazoles and Novel 5,6-dihydro-[10][11][15]triazolo[3,4-b][10][15]thiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. (2012). PubMed. [Link]
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4H-1,2,4-triazoles and novel 5,6-dihydro-[10][11][15]triazolo[3,4-b][10][15]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. (2012). Sci-Hub. [Link]
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ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. (2025). ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]
-
Figure 1 from Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. (2018). Semantic Scholar. [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-(Aryl)-4-(Alkyl)-4H-1,2,4-triazole-3-thiols
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives in Inflammation
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antifungal, anticancer, and anticonvulsant properties.[1][2] A growing body of evidence has highlighted the significant potential of this heterocyclic system in the development of novel anti-inflammatory agents.[3][4][5] Specifically, derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have demonstrated promising efficacy in preclinical models of inflammation.[1][6] This guide focuses on a representative compound, 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol , to provide a comprehensive framework for researchers and drug development professionals to investigate its anti-inflammatory properties.
Compounds within this class, such as those with methoxyphenyl substitutions, have been synthesized and confirmed to possess anti-inflammatory activity.[7][8] Their mechanism of action is often multifactorial, targeting key enzymatic and signaling pathways that drive the inflammatory response. This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[3][9] Furthermore, these triazole derivatives have been shown to modulate the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[9][10]
This document provides detailed, field-proven protocols for the systematic evaluation of novel 1,2,4-triazole-3-thiol derivatives. The methodologies are designed to be self-validating, incorporating positive and negative controls to ensure data integrity. We will explore both in vitro cell-based assays to elucidate molecular mechanisms and in vivo models to assess physiological efficacy.
Section 1: Mechanistic Insights & Key Inflammatory Pathways
The anti-inflammatory effect of 1,2,4-triazole derivatives is primarily rooted in their ability to interfere with the arachidonic acid cascade and modulate inflammatory signaling. The enzyme cyclooxygenase (COX) exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] Many triazole compounds exhibit inhibitory activity against these enzymes.[3]
Another critical pathway involves inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[13] Overproduction of NO contributes to vasodilation, cytotoxicity, and potentiation of the inflammatory state. The ability to suppress NO production is a key indicator of anti-inflammatory potential.[14]
Caption: Key inflammatory pathways potentially modulated by 1,2,4-triazole-3-thiol derivatives.
Section 2: In Vitro Evaluation Protocols
In vitro assays are foundational for screening novel compounds and elucidating their mechanism of action at the cellular level.
Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of the test compound on NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][15]
A. Rationale & Self-Validation Murine macrophage cell line RAW 264.7 is a standard model that reliably produces NO via iNOS upon stimulation with bacterial lipopolysaccharide (LPS).[16] The protocol includes a vehicle control (to establish baseline NO), an LPS-only control (to establish maximal stimulation), and a positive control (a known iNOS inhibitor like L-NMMA) to validate assay performance. A concurrent cytotoxicity assay is mandatory to ensure that observed NO reduction is not merely a result of cell death.
B. Materials
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]
-
Sodium Nitrite (for standard curve)
-
MTT reagent (for cytotoxicity assay)
-
96-well cell culture plates
C. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours (37°C, 5% CO₂).[13]
-
Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.1% in all wells. Include vehicle control wells.
-
Pre-incubation: Incubate the plate for 1 hour.
-
LPS Stimulation: Add LPS to all wells except the negative control wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the supernatant from each well for the Griess assay. Retain the plate with the remaining cells for the MTT cytotoxicity assay.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.[13]
-
Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytotoxicity (MTT Assay): Add MTT solution to the remaining cells in the original plate and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 540 nm.[13] Cell viability should be >90% for the results to be considered valid.
D. Data Analysis Calculate the percentage inhibition of NO production relative to the LPS-only control.
% Inhibition = [1 - (NO_Sample / NO_LPS_Control)] * 100
Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.
Protocol 2.2: Cyclooxygenase (COX-2) Inhibitor Screening Assay
This protocol outlines a method to determine the compound's ability to inhibit the COX-2 enzyme directly. Commercially available kits provide a reliable and standardized method.[12][17][18]
A. Rationale & Self-Validation This assay uses purified, recombinant human COX-2 enzyme and measures the generation of its product, Prostaglandin G2 (PGG2), typically via a fluorometric probe.[11][18] The inclusion of a highly specific COX-2 inhibitor (e.g., Celecoxib) as a positive control is essential for validating the assay and comparing the potency of the test compound.
B. Materials (Representative)
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or BPS Bioscience) containing:[17][18][19]
-
Human Recombinant COX-2 Enzyme
-
Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (Substrate)
-
COX Cofactor
-
Positive Control Inhibitor (e.g., Celecoxib)
-
-
96-well white opaque or black plate
-
Fluorescence plate reader
C. Step-by-Step Procedure (Based on a Fluorometric Kit)
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Reconstitute the enzyme and prepare dilutions of the test compound and positive control.
-
Control Setup: Designate wells for:
-
Enzyme Control (EC): Contains all components except any inhibitor.
-
Inhibitor Control (IC): Contains all components plus the positive control inhibitor (e.g., Celecoxib).
-
Test Compound [S]: Contains all components plus the test compound at various concentrations.
-
Solvent Control (SC): If the compound solvent (e.g., DMSO) is suspected to interfere.
-
-
Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
-
Plate Loading: Add 10 µL of the appropriate sample (Assay Buffer for EC, diluted Celecoxib for IC, diluted test compound for [S]) to the designated wells.
-
Enzyme Addition: Add diluted COX-2 enzyme to all wells.
-
Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a reader pre-set to 25°C and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[18]
-
Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [1 - (Slope_Sample / Slope_Enzyme_Control)] * 100
| Parameter | Description | Typical Value | Source |
| Cell Line | Murine Macrophage | RAW 264.7 | [15] |
| Stimulant | Lipopolysaccharide | 1 µg/mL | |
| Incubation Time | Post-LPS stimulation | 24 hours | [15] |
| Detection Method | Griess Reaction for Nitrite | A₅₄₀ nm | [20] |
| COX-2 Assay | Recombinant Human Enzyme | Fluorometric (Ex/Em = 535/587 nm) | [18] |
| COX-2 Substrate | Arachidonic Acid | Per kit instructions | |
| Positive Control | Celecoxib (COX-2) / L-NMMA (iNOS) | Varies | [15][18] |
Table 1: Summary of typical parameters for in vitro anti-inflammatory assays.
Section 3: In Vivo Evaluation Protocol
The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[21][22]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
A. Rationale & Self-Validation Subplantar injection of carrageenan, a polysaccharide, induces an acute, non-immune inflammatory response characterized by edema (swelling).[23] The swelling is biphasic, with an early phase mediated by histamine and serotonin and a later phase (3-6 hours) mediated by prostaglandins, which is sensitive to inhibition by COX inhibitors.[24] Measuring the reduction in paw volume in treated animals compared to a vehicle control group provides a clear measure of anti-inflammatory efficacy. A standard NSAID like Indomethacin or Diclofenac serves as the positive control.[21]
B. Materials
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (Lambda, Type IV)
-
Plethysmometer (for measuring paw volume)
-
Test Compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose or Saline)
-
Positive Control Drug (e.g., Indomethacin, 10 mg/kg)[21]
-
Oral gavage needles
C. Step-by-Step Procedure
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.[21]
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[21][25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3 or 4 hours).
-
% Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100
| Group | Treatment | Dose (mg/kg, p.o.) | Mean Paw Edema at 3h (mL) | % Inhibition |
| I | Vehicle (0.5% CMC) | - | 0.75 ± 0.05 | - |
| II | Indomethacin | 10 | 0.32 ± 0.04 | 57.3% |
| III | Test Compound | 25 | 0.58 ± 0.06 | 22.7% |
| IV | Test Compound | 50 | 0.41 ± 0.05 | 45.3% |
| V | Test Compound | 100 | 0.35 ± 0.04 | 53.3% |
Table 2: Example data representation for the carrageenan-induced paw edema assay. Data are hypothetical (Mean ± SEM).
Conclusion
The protocols detailed in this guide provide a robust and scientifically rigorous framework for the initial characterization of the anti-inflammatory properties of novel 1,2,4-triazole-3-thiol derivatives like this compound. By systematically assessing the compound's impact on key inflammatory mediators in vitro and its efficacy in a validated in vivo model, researchers can effectively determine its therapeutic potential. Positive results from these assays would warrant further investigation into selectivity (COX-1 vs. COX-2), detailed cytokine profiling, and evaluation in chronic inflammation models.
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]
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Głuch-Lutwin, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]
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Creative Biolabs. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Kallibekovna, A. U., et al. (2025). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. Available at: [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]
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Singh, N., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. Available at: [Link]
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Głuch-Lutwin, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Available at: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Nadeem, H., et al. (2014). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
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Nishida, E., et al. (2000). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease. Available at: [Link]
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Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Molecules. Available at: [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Research Journal of Pharmacy and Technology. Available at: [Link]
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Singh, N., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Semantic Scholar. Available at: [Link]
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Kim, Y. S., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
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Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023). Current issues in pharmacy and medicine: science and practice. Available at: [Link]
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Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. (2025). Frontiers in Chemistry. Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (2018). Current Drug Design. Available at: [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. Available at: [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine. Available at: [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2013). Marine Drugs. Available at: [Link]
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Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. Available at: [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. Available at: [Link]
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Wu, D., et al. (2006). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. Available at: [Link]
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Kumar, A., et al. (2013). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Available at: [Link]
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5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as a potential enzyme inhibitor
An In-Depth Guide to the Evaluation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as a Potential Enzyme Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] These heterocyclic compounds exhibit a wide array of biological activities, largely due to their ability to interact with and inhibit various enzymes.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the enzyme inhibitory potential of a specific novel compound: This compound . We will delve into the scientific rationale behind experimental design, provide detailed, self-validating protocols for determining inhibitory activity and mechanism of action, and outline computational approaches to supplement empirical data. The protocols will focus on two high-value enzyme targets for which triazole derivatives have shown significant promise: Tyrosinase and Carbonic Anhydrase .
Introduction: The Scientific Rationale
The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is considered a "privileged" structure in drug discovery. Its unique features, including its ability to act as a bioisostere for amides and esters, engage in hydrogen bonding, and coordinate with metal ions, allow it to bind to a diverse range of biological targets.[2][4] The versatility of this core has led to the development of drugs with antifungal, anticancer, and antiviral properties.[1]
Deconstructing the Candidate Inhibitor: this compound
Our candidate molecule possesses key structural motifs that suggest a strong potential for enzyme inhibition:
-
1,2,4-Triazole-3-thiol Core: The thiol (-SH) group (or its thione tautomer) is a critical feature. It is a known zinc-binding group, making it a prime candidate for inhibiting metalloenzymes.[5] The nitrogen atoms in the triazole ring can coordinate with metal cofactors, such as the heme iron in cytochrome P450 enzymes, a mechanism central to the action of antifungal azole drugs.[2][6]
-
3,4-Dimethoxyphenyl Group: This electron-rich aromatic ring can participate in various non-covalent interactions within an enzyme's active site, including π-π stacking and hydrophobic interactions, which are crucial for binding affinity.
-
4-Ethyl Group: This small alkyl substituent can influence the molecule's orientation within the binding pocket and its overall lipophilicity, affecting both potency and pharmacokinetic properties.
Selection of Primary Enzyme Targets
Based on extensive literature precedent for triazole-thiol derivatives, we have selected two primary enzyme targets for initial investigation:
-
Tyrosinase: A copper-containing enzyme that catalyzes melanin biosynthesis.[7] Its inhibition is a key strategy in treating hyperpigmentation disorders and has applications in the food industry to prevent browning.[8] Numerous triazole compounds have been reported as potent tyrosinase inhibitors.[8][9][10]
-
Carbonic Anhydrase (CA): A family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[5] Specific isoforms, such as CA IX and XII, are overexpressed in tumors and are validated anticancer targets.[11][12] The thiol group of our compound is hypothesized to coordinate with the active site zinc ion, a common mechanism for CA inhibitors.[5]
Experimental Workflow: From Screening to Mechanism
A systematic approach is essential to characterize a potential enzyme inhibitor. The workflow begins with a primary screening to determine potency (IC₅₀), followed by kinetic studies to elucidate the mechanism of inhibition. These experimental results can be further rationalized through computational modeling.
Figure 1: A systematic workflow for evaluating a novel enzyme inhibitor.
Protocol 1: Tyrosinase Inhibition Assay
Principle of the Assay
This assay measures the activity of mushroom tyrosinase by monitoring the oxidation of its substrate, L-DOPA. The enzyme converts L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be quantified spectrophotometrically by measuring the absorbance increase at 475 nm. The inhibitory effect of the test compound is determined by measuring the reduction in the rate of dopachrome formation.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Standard Inhibitor)[13]
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Protocol for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and Kojic Acid in DMSO.
-
Prepare a 2 mM L-DOPA solution in phosphate buffer.
-
Prepare a 500 U/mL stock solution of mushroom tyrosinase in phosphate buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Create a serial dilution of the test compound and standard inhibitor. A common approach is to use half-log or two-fold dilutions (e.g., 100, 30, 10, 3, 1... µM or 100, 50, 25, 12.5... µM).[15]
-
To appropriate wells, add:
-
140 µL of Phosphate Buffer
-
20 µL of L-DOPA solution (2 mM)
-
20 µL of the test compound/standard inhibitor at various concentrations (the final volume in the well will be 200 µL).
-
-
Controls are critical for data validation:
-
Positive Control (100% Activity): 20 µL of DMSO instead of the inhibitor.
-
Negative Control (Blank): 20 µL of buffer instead of the enzyme solution.
-
-
-
Initiating the Reaction:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of tyrosinase solution (500 U/mL) to all wells except the blank.
-
-
Data Collection:
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin).[16]
-
The IC₅₀ value is the concentration of the inhibitor at the inflection point of this curve.[14]
-
Protocol 2: Carbonic Anhydrase Inhibition Assay
Principle of the Assay
This protocol is adapted for human Carbonic Anhydrase II (hCA II), a well-studied isoform. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (4-NP). The product, 4-NP, is a yellow-colored compound that can be monitored spectrophotometrically at 400 nm. The reduction in the rate of 4-NP formation indicates inhibition.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
4-Nitrophenyl acetate (4-NPA)
-
This compound (Test Compound)
-
Acetazolamide (Standard Inhibitor)[17]
-
Dimethyl Sulfoxide (DMSO)
-
Tris-HCl Buffer (e.g., 25 mM, pH 7.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Protocol for IC₅₀ Determination
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 10 mM) of the test compound and Acetazolamide in DMSO.
-
Prepare a 10 mM stock solution of 4-NPA in acetonitrile.
-
Prepare a 0.1 mg/mL solution of hCA II in Tris-HCl buffer containing 0.1% BSA to maintain stability. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
To appropriate wells, add:
-
160 µL of Tris-HCl Buffer
-
20 µL of the test compound/standard inhibitor at various concentrations (prepared via serial dilution).
-
-
Add 10 µL of the hCA II enzyme solution.
-
Controls:
-
Positive Control (100% Activity): 20 µL of DMSO instead of the inhibitor.
-
Negative Control (Blank): 10 µL of buffer instead of the enzyme solution.
-
-
-
Initiating the Reaction:
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of 4-NPA solution (the final concentration of 4-NPA should be at or below its Kₘ value for hCA II to ensure sensitivity to competitive inhibitors).[16]
-
-
Data Collection:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined in Section 3.3.5 to calculate the IC₅₀ value.
-
Mechanistic Studies: Unveiling the Mode of Inhibition
Once a compound shows potent inhibition (typically a low micromolar or nanomolar IC₅₀), the next crucial step is to determine its mechanism of action. This is achieved through enzyme kinetic studies.[18]
Principle of Kinetic Analysis
By measuring the initial reaction rate at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor, one can determine how the inhibitor affects the enzyme's key kinetic parameters:
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the enzyme's affinity for its substrate.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
The changes in these parameters reveal the inhibition type (competitive, non-competitive, uncompetitive, or mixed).[19][20]
Protocol for Kinetic Studies (Lineweaver-Burk Plot)
-
Experimental Setup:
-
Perform the same enzyme assay as described for the IC₅₀ determination (e.g., for Tyrosinase).
-
Set up multiple series of reactions.
-
Series 1 (Control): No inhibitor. Vary the substrate (L-DOPA) concentration across a wide range (e.g., 0.25x Kₘ to 10x Kₘ).
-
Series 2, 3, etc.: Repeat the same substrate concentration range in the presence of a fixed concentration of the inhibitor. It is common to use inhibitor concentrations around the IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Data Analysis and Plotting:
-
For each reaction, calculate the initial velocity (V₀).
-
Calculate the reciprocal values for velocity (1/V₀) and substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot (or double-reciprocal plot) by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis).[19]
-
You will obtain a separate line for each inhibitor concentration.
-
-
Interpreting the Plot:
-
Y-intercept: Corresponds to 1/Vₘₐₓ
-
X-intercept: Corresponds to -1/Kₘ
-
Slope: Corresponds to Kₘ/Vₘₐₓ
-
By observing how the lines intersect, you can determine the inhibition mechanism.[20]
-
Figure 2: Decision tree for interpreting Lineweaver-Burk plots to determine inhibition type.
Data Presentation
Summarize all quantitative data in clear, well-structured tables.
Table 1: Hypothetical Inhibitory Activity (IC₅₀) Data
| Compound | Target Enzyme | Standard Inhibitor | IC₅₀ (µM) ± SD |
|---|---|---|---|
| Compound X | Tyrosinase | Kojic Acid | 7.8 ± 0.6 |
| Compound X | hCA II | Acetazolamide | 15.2 ± 1.1 |
| Compound X | hCA IX | Acetazolamide | 2.1 ± 0.3 |
Compound X = this compound
Table 2: Hypothetical Kinetic Parameters for Tyrosinase Inhibition
| Inhibitor Conc. | Vₘₐₓ (µM/min) | Kₘ (mM) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|---|
| 0 µM (Control) | 100 | 0.5 | - | - |
| 5 µM | 100 | 1.2 | 4.2 | Competitive |
Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).
In Silico Analysis: Molecular Docking
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[21][22] It provides invaluable insights into the binding mode and can rationalize the experimental results.
General Protocol
-
Preparation:
-
Obtain the 3D crystal structure of the target enzyme (e.g., Tyrosinase, Carbonic Anhydrase) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Build the 3D structure of the inhibitor and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein.
-
Use docking software (e.g., AutoDock, GOLD, Schrödinger Suite) to dock the ligand into the defined binding site.[23]
-
-
Analysis:
-
Analyze the top-scoring poses based on binding energy or scoring functions.[4]
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) between the inhibitor and the active site residues. This can confirm, for example, if the thiol group is coordinating with the active site metal ion as hypothesized.
-
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for evaluating This compound as a potential enzyme inhibitor. By combining rigorous in vitro screening, detailed mechanistic studies, and supportive in silico analysis, researchers can build a comprehensive profile of the compound's activity. Positive results from these protocols would form a strong foundation for further preclinical development, including cell-based assays, selectivity profiling against other enzymes, and in vivo efficacy studies. The structural versatility of the 1,2,4-triazole core suggests that this compound could be a promising lead for developing novel therapeutics.[24]
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Docking studies of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with target proteins
Application Note: A Researcher's Guide to In Silico Docking
Topic: Docking Studies of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with Target Proteins
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on a specific derivative, this compound. We delineate the entire workflow from ligand and protein preparation to the execution of docking simulations using AutoDock Vina, and culminating in the critical analysis of binding interactions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to empower rational, structure-based drug design efforts.
Introduction: The Rationale for In Silico Screening
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[5][6][7] This method is indispensable in modern drug discovery, allowing for the rapid and cost-effective screening of virtual libraries of compounds against a biological target.[5][6] By simulating the molecular interactions at an atomic level, researchers can prioritize lead candidates, elucidate mechanisms of action, and optimize compound structures for enhanced efficacy and selectivity.
The subject of this study, this compound, belongs to a class of heterocyclic compounds known for their wide-ranging pharmacological potential.[8][9][10] The 1,2,4-triazole-3-thione moiety, in particular, is a versatile pharmacophore known to interact with various biomolecular targets.[8] This protocol will use this compound as a model to demonstrate how to computationally evaluate its binding potential against three distinct, therapeutically relevant protein targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology.[11]
-
Lanosterol 14α-demethylase (CYP51): The primary target for azole antifungal drugs.[12][13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase: A crucial regulator of angiogenesis, implicated in cancer.[14][15][16]
The Computational Workflow: A Conceptual Overview
The docking process is a systematic procedure that can be broken down into three core phases: Preparation, Simulation, and Analysis. Each step is critical for obtaining meaningful and reliable results.
Caption: High-level workflow for molecular docking.
Detailed Protocols
This section provides a self-validating, step-by-step methodology. The use of specific software (AutoDock Tools, AutoDock Vina, PyMOL) is for demonstrative purposes; the principles are transferable to other software suites.[17][18]
Protocol 1: Target Protein Preparation
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (like water) and lacks hydrogen atoms.[19][20] Proper preparation is crucial to ensure the protein's electrostatic and steric properties are accurately represented for the docking simulation.[21][22]
-
Obtain Protein Structure: Download the desired protein structure file in PDB format from the RCSB Protein Data Bank.[23][24][25]
-
Clean the PDB File: Open the structure in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-crystallized ligands, ions, and any duplicate protein chains.[19] The goal is to have a single, clean protein structure.
-
Prepare Receptor in AutoDock Tools (ADT): a. Launch ADT. b. Go to File > Read Molecule and load the cleaned PDB file. c. Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is vital for correct hydrogen bond calculations. d. Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.[28] e. Set Atom Types: Navigate to Edit > Atoms > Assign AD4 type. This assigns AutoDock-specific atom types. f. Save as PDBQT: Go to File > Save > Write PDBQT. Save the prepared protein file with a .pdbqt extension. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[28]
Protocol 2: Ligand Preparation
Causality: The ligand's 3D conformation, charge distribution, and torsional freedom directly impact its ability to fit into the protein's binding pocket. Energy minimization finds a low-energy, stable conformation, and defining rotatable bonds allows the docking algorithm to explore conformational flexibility during the simulation.
-
Obtain Ligand Structure: a. Draw the 2D structure of this compound using software like ChemDraw or MarvinSketch. b. Convert the 2D structure to a 3D structure. c. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable 3D conformation. d. Save the structure as a .mol2 or .pdb file.
-
Prepare Ligand in AutoDock Tools (ADT): a. Launch ADT. b. Go to Ligand > Input > Open and select your ligand file. c. ADT will automatically compute Gasteiger charges and merge non-polar hydrogens. d. Define Torsion Tree: Go to Ligand > Torsion Tree > Detect Root. This identifies the rigid core of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds. This allows for ligand flexibility during docking. e. Save as PDBQT: Go to Ligand > Output > Save as PDBQT.
Protocol 3: Docking Simulation with AutoDock Vina
Causality: The grid box defines the specific three-dimensional space on the protein where the docking algorithm will search for viable binding poses.[28] Its size and location must encompass the entire active site to ensure the simulation explores all relevant interactions. AutoDock Vina uses a sophisticated scoring function to estimate the binding affinity for each generated pose.[5]
-
Define the Binding Site (Grid Box): a. In ADT, with the prepared protein loaded, go to Grid > Grid Box. b. A box will appear around the protein. Adjust the center and dimensions of the box to fully enclose the known or predicted active site of the protein. For our targets, this is the ATP-binding pocket. c. Note the center coordinates (x, y, z) and size dimensions (x, y, z) in Ångströms.[29]
-
Create a Configuration File: a. Create a text file named conf.txt. b. Add the following lines, replacing the file names and coordinates with your own:
receptor = protein.pdbqt ligand = ligand.pdbqt
-
Run AutoDock Vina: a. Open a command line terminal. b. Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files. c. Execute the command: vina --config conf.txt --log results.log d. Vina will perform the docking simulation and output the results into all_docking_results.pdbqt and a summary into results.log.[18]
Results and Data Interpretation
Binding Affinity Scores
The docking score is an estimation of the binding free energy (ΔG) in kcal/mol.[30] A more negative value indicates a stronger, more favorable binding interaction.[30] The results.log file will list the top binding modes (poses) and their corresponding affinities.
Table 1: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Best Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| EGFR Kinase | 2GS6 | -8.9 | 0.000 |
| C. albicans CYP51 | 5V5Z | -9.5 | 0.000 |
| VEGFR-2 Kinase | 4AGD | -8.2 | 0.000 |
Note: These are example values for illustrative purposes.
Binding Pose and Interaction Analysis
Visual inspection of the docked poses is essential.[30][31] This is where the "how" of the binding is revealed. Use software like PyMOL or UCSF Chimera to visualize the output file (all_docking_results.pdbqt).
-
Load the Protein and Docked Ligand: Open your prepared protein structure and the docking output file.
-
Analyze Interactions: Focus on the best-scoring pose. Identify and measure key non-covalent interactions between the ligand and the protein's active site residues.[32]
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions.
-
Caption: Conceptual diagram of ligand-protein interactions.
Table 2: Hypothetical Key Interactions for Ligand with EGFR Kinase (PDB: 2GS6)
| Interacting Residue | Interaction Type | Ligand Moiety Involved | Distance (Å) |
| MET 793 | Hydrogen Bond | Thiol (-SH) | 2.9 |
| LEU 718 | Hydrophobic | Ethyl Group | 3.8 |
| LYS 745 | Hydrophobic | Dimethoxyphenyl Ring | 4.1 |
| CYS 797 | Pi-Sulfur | Triazole Ring | 4.5 |
Note: These are example interactions for illustrative purposes.
Trustworthiness and Validation: A crucial step to validate your docking protocol is to perform "re-docking."[31] If the target protein was co-crystallized with a native ligand, remove it and then dock it back into the active site. A reliable docking protocol should reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD), typically under 2.0 Å.[30][32]
Conclusion
Molecular docking is an integral component of the modern drug discovery pipeline.[33][34] This application note has provided an authoritative and practical guide for performing docking studies with this compound. By following this detailed protocol—from meticulous preparation of both ligand and target to the nuanced interpretation of binding scores and interactions—researchers can effectively generate and test hypotheses in silico. This computational prescreening accelerates the identification of promising drug candidates, conserves resources, and provides a rational foundation for subsequent experimental validation.
References
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ResearchGate. (n.d.). How to interpret and analyze molecular docking results? Retrieved January 12, 2026, from [Link]
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Wikipedia. (2026). Protein Data Bank. Retrieved January 12, 2026, from [Link]
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Jiang, X., et al. (2011). 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. Letters in Drug Design & Discovery, 8(10), 926-942. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. Retrieved January 12, 2026, from [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? Retrieved January 12, 2026, from [Link]
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Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 12, 2026, from [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved January 12, 2026, from [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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RCSB PDB. (2006). 2GS6: Crystal Structure of the active EGFR kinase domain. Retrieved January 12, 2026, from [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved January 12, 2026, from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 12, 2026, from [Link]
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The Vina Docking Community. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved January 12, 2026, from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 12, 2026, from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 12, 2026, from [Link]
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Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(3), e01131-18. [Link]
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ResearchGate. (n.d.). Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. Retrieved January 12, 2026, from [Link]
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PubMed. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Retrieved January 12, 2026, from [Link]
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The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved January 12, 2026, from [Link]
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Ingenta Connect. (2011). 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. Retrieved January 12, 2026, from [Link]
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iangsu B-better new material Co.,Ltd. (2023). 1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. Retrieved January 12, 2026, from [Link]
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Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Retrieved January 12, 2026, from [Link]
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Jscimed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved January 12, 2026, from [Link]
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De Kang, et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Publishing. Retrieved January 12, 2026, from [Link]
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RCSB PDB. (2016). 5ESH: Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase). Retrieved January 12, 2026, from [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved January 12, 2026, from [Link]
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Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. [Link]
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RCSB PDB. (2017). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. Retrieved January 12, 2026, from [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 12, 2026, from [Link]
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RCSB PDB. (2023). Organization of 3D Structures in the Protein Data Bank. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved January 12, 2026, from [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved January 12, 2026, from [Link]
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RCSB PDB. (n.d.). AF_AFP10613F1: Computed structure model of Lanosterol 14-alpha demethylase. Retrieved January 12, 2026, from [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
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RCSB PDB. (2017). 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans. Retrieved January 12, 2026, from [Link]
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University of Massachusetts. (n.d.). Introduction to Protein Data Bank Format. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved January 12, 2026, from [Link]
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Scientific Research Publishing. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved January 12, 2026, from [Link]
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NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of 1,2,4-Triazole-3-thiol and the Significance of the 3,4-Dimethoxyphenyl Moiety
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to serve as a versatile scaffold for the development of therapeutic agents. Its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles. The incorporation of a thiol group at the 3-position further enhances its coordination properties and potential for diverse biological interactions.
This document provides a detailed guide to the synthesis, characterization, and potential medicinal chemistry applications of a specific derivative, 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . The presence of the 3,4-dimethoxyphenyl group is of particular interest, as this moiety is found in numerous natural and synthetic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The ethyl group at the 4-position is expected to modulate the compound's lipophilicity and steric profile, potentially influencing its target engagement and pharmacokinetic properties.
These application notes and protocols are designed to provide researchers with a comprehensive framework for the investigation of this promising compound and its analogs in drug discovery programs.
I. Synthesis of this compound
The synthesis of the target compound can be achieved through a reliable and well-established multi-step process, commencing with the formation of a key hydrazide intermediate, followed by the construction of the triazole ring.
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 3,4-Dimethoxybenzoyl Hydrazide (Intermediate 1)
Rationale: The synthesis begins with the conversion of commercially available 3,4-dimethoxybenzoic acid to its methyl ester, which is then readily converted to the corresponding hydrazide. This hydrazide is a crucial building block for the subsequent formation of the thiosemicarbazide intermediate.
Protocol:
-
Esterification of 3,4-Dimethoxybenzoic Acid:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3,4-dimethoxybenzoate as a solid.
-
-
Hydrazinolysis of Methyl 3,4-Dimethoxybenzoate:
-
In a round-bottom flask, suspend methyl 3,4-dimethoxybenzoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (85-99%, 3.0-5.0 eq) to the suspension.[1]
-
Reflux the mixture for 3-5 hours, monitoring by TLC.[1]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3,4-dimethoxybenzoyl hydrazide. The yield is typically quantitative.[1]
-
Part 2: Synthesis of 1-(3,4-Dimethoxybenzoyl)-4-ethylthiosemicarbazide (Intermediate 2)
Rationale: The acid hydrazide is reacted with ethyl isothiocyanate in an addition reaction to form the corresponding N-acylthiosemicarbazide. This intermediate contains the necessary atoms and connectivity for the subsequent base-catalyzed cyclization to form the 1,2,4-triazole ring.
Protocol:
-
Dissolve 3,4-dimethoxybenzoyl hydrazide (1.0 eq) in absolute ethanol (15 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl isothiocyanate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the formation of a precipitate.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and dry to yield 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide.
Part 3: Synthesis and Purification of this compound (Target Compound)
Rationale: The final step involves the intramolecular cyclization of the thiosemicarbazide intermediate under basic conditions. The base facilitates the removal of a molecule of water, leading to the formation of the stable 1,2,4-triazole ring.
Protocol:
-
Suspend 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 10 volumes).
-
Reflux the mixture for 3-5 hours, during which the solid should dissolve.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with concentrated hydrochloric acid or acetic acid to a pH of 5-6, while cooling in an ice bath.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the ethyl group (a quartet and a triplet), the methoxy groups (singlets), and the thiol proton (a broad singlet, which may be exchangeable with D₂O).
-
¹³C NMR: Expect signals for the carbons of the dimethoxyphenyl ring, the ethyl group, the methoxy groups, and the two distinct carbons of the triazole ring (one of which will be a thione carbon with a characteristic downfield shift).
-
FT-IR: Look for characteristic absorption bands for N-H stretching (if in tautomeric form), C=N stretching of the triazole ring, and C=S stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed.
II. Potential Medicinal Chemistry Applications and Associated Protocols
Based on the extensive literature on 1,2,4-triazole-3-thiol derivatives and compounds containing the 3,4-dimethoxyphenyl moiety, this compound is a promising candidate for evaluation in several therapeutic areas.
A. Antimicrobial Activity
Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. The thiol group can chelate with metal ions essential for microbial enzyme function, and the overall molecular structure can interfere with various cellular processes in bacteria and fungi.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Bacterial/Fungal Strains: Use standard strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Culture Preparation: Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Anticancer Activity
Rationale: The 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxyphenyl group, is a key feature of the potent anticancer agent combretastatin A-4. This suggests that our target compound may exhibit cytotoxic effects against cancer cells. Triazole derivatives have also been reported to possess anticancer properties.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Illustrative Signaling Pathway
Caption: Potential mechanisms of anticancer activity for the target compound.
C. Anti-inflammatory Activity
Rationale: Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties. The 3,4-dimethoxyphenyl group is also present in compounds known to modulate inflammatory pathways. The potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.
Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Data Analysis: Determine the ability of the compound to inhibit the production of NO and pro-inflammatory cytokines in a dose-dependent manner.
III. Quantitative Data Summary of Related Compounds
While specific biological data for this compound is not yet published, the following table summarizes the reported activities of structurally related compounds to provide a basis for expected potency.
| Compound Class | Activity | Model | Results | Reference |
| 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives | Anticancer | HepG2 cell line | IC₅₀ = 0.58 µM | [2] |
| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | Anti-inflammatory | In vitro COX-2 inhibition | IC₅₀ = 46.3 µM | [3] |
| 5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol derivatives | Antibacterial | S. aureus | MIC values in the low µg/mL range | [4] |
IV. Conclusion and Future Directions
This compound represents a molecule of significant interest for medicinal chemistry research. The synthetic route is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies. Based on the established biological activities of its constituent pharmacophores, this compound is a prime candidate for screening in antimicrobial, anticancer, and anti-inflammatory assays. The protocols provided herein offer a robust starting point for the comprehensive evaluation of this and related molecules. Future work should focus on the synthesis of a diverse set of analogs, with modifications at the 4- and 5-positions of the triazole ring, to optimize potency and selectivity for specific biological targets.
V. References
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. [Link]
-
PrepChem. (2023). Synthesis of 3,4-dimethoxybenzoic acid hydrazide. [Link]
-
Zhao, P. L., et al. (2012). Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1][3][5]triazolo[3,4-b][2][3][5]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. Bioorganic & Medicinal Chemistry Letters, 22(13), 4471-4474. [Link]
-
Abdel-Aziz, A. A., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 77, 155-165. [Link]
-
Osman, Y. A., et al. (2017). Synthesis, Chemistry of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-thiol. MJMR, 28(1), 76-78. [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
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Aggarwal, N., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 77(3), 299-309. [Link]
-
Gomha, S. M., et al. (2017). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]
-
Plech, T., et al. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 26(24), 7673. [Link]
-
Kumar, A., et al. (2010). Synthesis and evaluation of some novel 1,2,4-triazole derivatives for antimicrobial, antitubercular and anti-inflammatory activities. Indian Journal of Chemistry, 49B, 1378-1383. [Link]
-
Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158. [Link]
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- 3. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Derivatization of the thiol group in 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Anwendungs- und Protokollleitfaden: Derivatisierung der Thiolgruppe in 5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol
Erstellt von: Google Gemini, Senior Application Scientist
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Thiolgruppe des heterozyklischen Moleküls 5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol. Das 1,2,4-Triazol-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen zugelassenen Medikamenten wieder.[1][2][3][4][5][6] Insbesondere Derivate von 1,2,4-Triazol-3-thiolen sind aufgrund ihres breiten Spektrums an biologischen Aktivitäten von großem Interesse.[3][7][8] Die reaktive Thiolgruppe dient als vielseitiger chemischer "Griff", der eine systematische Derivatisierung zur Erstellung von Substanzbibliotheken für das Wirkstoffscreening, zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung pharmakokinetischer Eigenschaften ermöglicht. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und beschreibt etablierte Protokolle für S-Alkylierung, S-Acylierung und oxidative Kupplungen, untermauert durch mechanistische Erläuterungen und Richtlinien zur Charakterisierung der Produkte.
Einführung: Chemische Reaktivität und Tautomerie
Das Zielmolekül, 5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol, existiert in einem tautomeren Gleichgewicht mit seiner Thionform, 5-(3,4-Dimethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-thion. Während die Thionform im festen Zustand oft dominant ist, liegt in Lösung, insbesondere unter basischen Bedingungen, das reaktivere Thiol-Tautomer vor.[9][10] Die Deprotonierung der Thiolgruppe erzeugt ein hochreaktives Thiolat-Anion, das als potentes Nukleophil fungiert und das Zentrum für die nachfolgend beschriebenen Derivatisierungsreaktionen darstellt.
Die Regioselektivität der Reaktion ist ein entscheidender Aspekt. Obwohl eine Alkylierung theoretisch sowohl am Schwefel- als auch am Stickstoffatom des Triazolrings erfolgen kann, wird die S-Alkylierung bei 1,2,4-Triazol-3-thiolen unter basischen Bedingungen stark bevorzugt, was zu einer chemoselektiven Produktbildung führt.[9][11][12]
Abbildung 1: Tautomerie und Aktivierung der Thiolgruppe.
Derivatisierungsstrategien und experimentelle Protokolle
Die folgenden Protokolle bieten bewährte Methoden zur Modifikation der Thiolgruppe. Alle Reagenzien sollten von hoher Reinheit sein und die Reaktionen unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden, um die Oxidation des Thiols zu minimieren.
Strategie 1: S-Alkylierung zur Synthese von Thioethern
Die S-Alkylierung ist die gebräuchlichste und robusteste Methode zur Derivatisierung. Sie verläuft über einen S_N2-Mechanismus, bei dem das Thiolat-Anion ein Elektrophil, typischerweise ein Alkylhalogenid, angreift.[9][11][12]
Protokoll 2.1.1: Allgemeine S-Alkylierung
-
Vorbereitung: Lösen Sie 1,0 Äquivalent (eq.) des 5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-thiols in einem geeigneten aprotischen polaren Lösungsmittel wie Ethanol oder N,N-Dimethylformamid (DMF) (ca. 10-20 mL pro mmol Substrat).[11]
-
Deprotonierung: Fügen Sie unter Rühren bei Raumtemperatur 1,1 eq. einer Base hinzu. Gängige Basen sind Kaliumhydroxid (KOH), Kaliumcarbonat (K₂CO₃) oder Natriumhydrid (NaH).[11] Die Verwendung von NaH erfordert wasserfreie Bedingungen. Rühren Sie die Mischung für 15-30 Minuten, um die vollständige Bildung des Thiolats zu gewährleisten.
-
Alkylierung: Fügen Sie 1,1-1,2 eq. des Alkylierungsmittels (z. B. Methyliodid, Benzylbromid, Ethylbromacetat) langsam zur Reaktionsmischung hinzu.[9][11]
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder erwärmen Sie sie unter Rückfluss (typischerweise 1-4 Stunden), abhängig von der Reaktivität des Alkylierungsmittels. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Wenn die Reaktion in Ethanol durchgeführt wurde, gießen Sie die Mischung in kaltes Wasser, um das Produkt auszufällen.[11] Filtrieren Sie den festen Niederschlag, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn. Eine Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) liefert das reine S-alkylierte Produkt.
Begründung der experimentellen Entscheidungen:
-
Base: Die Base ist entscheidend, da das Thiolat-Anion ein weitaus stärkeres Nukleophil ist als das neutrale Thiol, was die S_N2-Reaktion erheblich beschleunigt.
-
Lösungsmittel: Ethanol und DMF sind ausgezeichnete Lösungsmittel, da sie die meisten organischen Salze lösen und für die typischen Reaktionstemperaturen geeignet sind.
Abbildung 2: Experimenteller Arbeitsablauf für die S-Alkylierung.
Strategie 2: S-Acylierung zur Synthese von Thioestern
Die S-Acylierung mit Acylchloriden oder Anhydriden führt zur Bildung von Thioestern, die als wichtige Zwischenprodukte oder als bioaktive Moleküle selbst dienen können.
Protokoll 2.2.1: S-Acylierung mit Acylchloriden
-
Vorbereitung: Lösen Sie 1,0 eq. des Triazol-thiols in einem wasserfreien aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF). Fügen Sie 1,5 eq. einer nicht-nukleophilen Base wie Triethylamin (TEA) oder Pyridin hinzu.
-
Kühlung: Kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Acylierung: Fügen Sie 1,1 eq. des Acylchlorids (z. B. Benzoylchlorid) tropfenweise unter Rühren hinzu.[13][14]
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Aufarbeitung: Verdünnen Sie die Mischung mit DCM. Waschen Sie die organische Phase nacheinander mit einer gesättigten wässrigen Natriumbicarbonatlösung, Wasser und einer gesättigten Kochsalzlösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das Rohprodukt kann durch Säulenchromatographie gereinigt werden.
Begründung der experimentellen Entscheidungen:
-
Nicht-nukleophile Base: TEA oder Pyridin wirken als Säurefänger, um das während der Reaktion entstehende HCl zu neutralisieren und so eine Protonierung des Thiolats oder unerwünschte Nebenreaktionen zu verhindern.
-
Temperaturkontrolle: Die Zugabe des Acylchlorids bei 0 °C hilft, die exotherme Reaktion zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.
Strategie 3: Oxidative Kupplung zu Disulfiden
Die milde Oxidation von Thiolen ist eine effiziente Methode zur Bildung von Disulfidbrücken. Diese Reaktion kann zur Dimerisierung des Moleküls oder zur Verknüpfung mit anderen thiolhaltigen Molekülen genutzt werden.
Protokoll 2.3.1: Iod-katalysierte Disulfidbildung
-
Vorbereitung: Lösen Sie 1,0 eq. des Triazol-thiols in einem geeigneten Lösungsmittel (z. B. Methanol).
-
Oxidation: Fügen Sie eine katalytische Menge Iod (I₂) hinzu (ca. 0,1 eq.). Rühren Sie die Lösung bei Raumtemperatur. Die Reaktion kann auch durch Einleiten von Luft in eine alkalische Lösung des Thiols erfolgen.[7]
-
Reaktion: Rühren Sie die Mischung, bis die charakteristische braune Farbe des Iods verschwindet, was die Vollendung der Reaktion anzeigt (typischerweise 1-3 Stunden).
-
Aufarbeitung: Entfernen Sie das Lösungsmittel im Vakuum. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit einer wässrigen Natriumthiosulfatlösung gewaschen, um überschüssiges Iod zu entfernen. Trocknen Sie die organische Phase und dampfen Sie sie ein, um das Disulfid-Produkt zu erhalten.
| Derivatisierungsstrategie | Reagenzklasse | Produkttyp | Typische Bedingungen |
| S-Alkylierung | Alkylhalogenide | Thioether | Base (KOH, K₂CO₃), Ethanol/DMF, RT bis Rückfluss |
| S-Acylierung | Acylchloride | Thioester | Base (TEA, Pyridin), DCM/THF, 0 °C bis RT |
| Oxidative Kupplung | Milde Oxidationsmittel (I₂, H₂O₂, Luft) | Disulfid | Methanol/alkalische Lösung, RT |
| Starke Oxidation | Starke Oxidationsmittel (Cl₂, Br₂) | Sulfonsäure | Wässrige Säure/Chlorierte Lösungsmittel |
Tabelle 1: Zusammenfassung der Derivatisierungsstrategien.
Analytische Charakterisierung der Derivate
Die erfolgreiche Synthese und Reinheit der Derivate müssen durch spektroskopische Methoden bestätigt werden.
Kernspinresonanzspektroskopie (NMR):
-
¹H-NMR: Das entscheidende Merkmal der Derivatisierung ist das Verschwinden des austauschbaren Protons der Thiol- (SH, oft sehr breit) oder Thion-Form (NH, typischerweise bei 13-14 ppm).[10] Bei der S-Alkylierung erscheinen neue Signale, die den Protonen der eingeführten Alkylgruppe entsprechen (z. B. ein Singulett um 4,22 ppm für eine -S-CH₂-Ph Gruppe).[11]
-
¹³C-NMR: In der Thionform des Ausgangsmaterials erscheint das C=S-Signal bei einem charakteristischen tiefen Feld (ca. 169 ppm).[10] Nach der Derivatisierung verschiebt sich dieses Signal und neue Signale für die hinzugefügten Kohlenstoffatome erscheinen.
Massenspektrometrie (MS): Die Elektrospray-Ionisation (ESI-MS) ist ideal zur Bestätigung der Molekülmasse der synthetisierten Produkte. Das beobachtete Molekülionen-Peak (z. B. [M+H]⁺ oder [M+Na]⁺) sollte mit der berechneten Masse des Zielmoleküls übereinstimmen.[1][15]
Infrarotspektroskopie (IR):
-
Ausgangsmaterial: Suchen Sie nach einer schwachen S-H-Streckschwingungsbande (ca. 2550–2650 cm⁻¹) und/oder einer starken C=S-Streckschwingungsbande (ca. 1190–1340 cm⁻¹).[10][16]
-
Derivate: Das Verschwinden der S-H-Bande ist ein klarer Indikator für eine erfolgreiche Reaktion an der Thiolgruppe. Neue charakteristische Banden, wie z. B. eine starke C=O-Streckschwingung für Thioester (ca. 1650-1700 cm⁻¹), sollten erscheinen.
| Verbindung | Charakteristisches ¹H-NMR Signal (δ, ppm) | Charakteristisches ¹³C-NMR Signal (δ, ppm) | Charakteristische IR-Bande (cm⁻¹) |
| Start-Thiol/-Thion | ~13.5 (breit, s, 1H, NH ) | ~169 (C=S) | ~2550 (S-H), ~1250 (C=S) |
| S-Benzylderivat | ~7.3 (m, 5H, Ar-H), ~4.2 (s, 2H, S-CH ₂) | ~152 (Triazol C-S), ~37 (S-C H₂) | Kein S-H, ~700 & ~750 (Ar-H out-of-plane) |
| S-Acetylderivat | ~2.4 (s, 3H, CO-CH ₃) | ~195 (S-C =O), ~30 (C H₃) | ~1690 (stark, C=O) |
Tabelle 2: Erwartete spektroskopische Daten für Derivate. (Werte sind repräsentativ und können variieren).
Fazit
Die Thiolgruppe des 5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-thiols ist ein außergewöhnlich nützlicher Ankerpunkt für die chemische Synthese. Die in diesem Leitfaden beschriebenen Methoden – S-Alkylierung, S-Acylierung und oxidative Kupplung – sind robuste und reproduzierbare Verfahren, die es Forschern ermöglichen, gezielt neue Moleküle mit potenziell wertvollen biologischen Eigenschaften zu generieren. Eine sorgfältige Durchführung der Protokolle und eine gründliche spektroskopische Charakterisierung sind unerlässlich, um die strukturelle Integrität der synthetisierten Derivate zu gewährleisten und eine solide Grundlage für nachfolgende Studien in der Wirkstoffforschung zu schaffen.[2][4][5]
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Potts, K. T. (1968). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic. Verfügbar unter:
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Samvelyan, M. A., et al. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate. Verfügbar unter:
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Ghochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry. Verfügbar unter:
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Unver, Y., et al. (2022). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Pharmaceutical Negative Results. Verfügbar unter:
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Wujec, M., et al. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry. Verfügbar unter:
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Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. Verfügbar unter:
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Khan, I., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Verfügbar unter:
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Al-Ghorbani, M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Verfügbar unter:
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Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Verfügbar unter:
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Adeniyi, A. A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. Verfügbar unter:
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Krutskikh, N. Y., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie. Verfügbar unter:
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Sharma, D., & Narasimhan, B. (2020). Current developments of potentially significant Triazole derivatives. Drug Discovery. Verfügbar unter:
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Alam, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Verfügbar unter:
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Yurttas, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Verfügbar unter:
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Hryshchuk, M. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Verfügbar unter:
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Krutskikh, N. Y., et al. (2001). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ChemInform. Verfügbar unter:
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- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijbr.com.pk [ijbr.com.pk]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Metal Complexes of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Design of Bioactive Coordination Compounds
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The unique structural features of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, specifically the thione-thiol tautomerism and the presence of multiple nitrogen and sulfur heteroatoms, make them exceptional polydentate ligands for coordinating with transition metal ions.[4]
The specific ligand under consideration, 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is designed with purpose. The 3,4-dimethoxyphenyl group is a well-known pharmacophore, while the 4-ethyl substitution modulates the ligand's steric and electronic properties. The true enhancement in biological potential, however, is often realized upon chelation with metal ions. According to Tweedy's chelation theory, complexation can significantly boost the lipophilicity of the molecule. This process reduces the polarity of the central metal ion by sharing its positive charge with the ligand's donor atoms, facilitating the compound's diffusion across the lipid layers of microbial and cancer cell membranes.[5] This guide provides a comprehensive overview of the synthesis, characterization, and key biological evaluation protocols for the transition metal complexes of this promising ligand.
Section 1: Synthesis of the Ligand: this compound (L)
The synthesis of the target triazole ligand is a multi-step process rooted in classical heterocyclic chemistry. The rationale involves the formation of a key thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield the desired triazole ring.
Protocol 1.1: Synthesis of the Ligand (L)
This protocol outlines a reliable pathway from 3,4-dimethoxybenzoic acid to the final triazole-thiol ligand.
Step 1: Synthesis of 3,4-dimethoxybenzohydrazide
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4-dimethoxybenzoic acid in 100 mL of absolute ethanol.
-
Carefully add 5 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Reflux the mixture for 8-10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling, reduce the solvent volume under vacuum. Pour the residue into 200 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the resulting ethyl 3,4-dimethoxybenzoate with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude ester.
-
To the crude ester, add 15 mL of hydrazine monohydrate (99%) and 50 mL of ethanol.
-
Reflux the mixture for 6-8 hours. A solid precipitate of 3,4-dimethoxybenzohydrazide will form upon cooling.
-
Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure white crystals.
Step 2: Synthesis of 2-(3,4-dimethoxybenzoyl)-N-ethylhydrazine-1-carbothioamide
-
Dissolve the synthesized 3,4-dimethoxybenzohydrazide (0.05 mol) in 75 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Add ethyl isothiocyanate (0.05 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon cooling to room temperature, a solid precipitate of the thiosemicarbazide derivative will form.
-
Filter the product, wash thoroughly with cold ethanol, and dry in a desiccator. This intermediate is typically used in the next step without further purification.
Step 3: Cyclization to this compound (L)
-
Suspend the thiosemicarbazide intermediate (0.04 mol) in 100 mL of a 2N aqueous sodium hydroxide solution.
-
Reflux the mixture for 6-8 hours. The solution will become homogeneous as the reaction progresses.[6]
-
After cooling the reaction mixture in an ice bath, carefully acidify it with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.
-
A white or off-white precipitate of the target triazole-thiol will form.
-
Filter the solid product, wash extensively with cold distilled water to remove any inorganic salts, and then recrystallize from an ethanol-water mixture to yield the pure ligand (L).
Section 2: Synthesis of Transition Metal Complexes
The triazole-thiol ligand (L) acts as a bidentate ligand, coordinating with metal ions through the sulfur atom of the thiol group and a nitrogen atom from the triazole ring, forming a stable five-membered ring.[7] The general protocol below can be adapted for various divalent transition metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂).
Protocol 2.1: General Synthesis of Metal(II) Complexes
Causality of Experimental Choices:
-
Molar Ratio (1:2 Metal:Ligand): This ratio is chosen to satisfy the coordination sphere of most divalent transition metals, which commonly form octahedral or tetrahedral complexes. Using two bidentate ligands per metal ion is a standard approach.[1][8]
-
Solvent (Ethanol/Methanol): Alcohols are excellent solvents for both the ligand and many metal salts. They are also relatively easy to remove post-reaction.
-
Reflux: Heating the reaction provides the necessary activation energy to facilitate the coordination bond formation between the metal ion and the ligand.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the ligand (L) (2 mmol) in 30 mL of hot absolute ethanol.
-
In a separate beaker, dissolve the respective metal(II) salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, etc.) (1 mmol) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the hot, stirring ligand solution.
-
A change in color and/or the formation of a precipitate is often observed immediately.
-
Attach a condenser and reflux the reaction mixture for 3-4 hours.
-
Allow the mixture to cool to room temperature. The colored precipitate of the metal complex will settle.
-
Collect the complex by filtration, wash it with hot ethanol to remove any unreacted starting materials, and then wash with a small amount of diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Section 3: Physicochemical Characterization
Confirming the successful synthesis and coordination requires a suite of spectroscopic and analytical techniques. The data interpretation provides direct evidence of the ligand binding to the metal center.
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the proposed complex formula (e.g., [M(L)₂]).
-
FT-IR Spectroscopy: This is a powerful tool for identifying coordination. The absence of the ν(S-H) band (typically around 2550-2600 cm⁻¹) from the free ligand spectrum in the complex's spectrum indicates deprotonation and coordination via the sulfur atom.[1] A shift in the ν(C=N) band (around 1600-1630 cm⁻¹) suggests the involvement of a triazole ring nitrogen in chelation. The appearance of new, weaker bands in the far-IR region (400-600 cm⁻¹) can be attributed to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[9]
-
¹H-NMR Spectroscopy: When analyzing diamagnetic complexes (e.g., Zn(II), Cd(II)), the most telling sign of successful coordination is the disappearance of the labile thiol proton signal (δ ≈ 13-14 ppm) that is present in the free ligand's spectrum.[10] Other proton signals may experience slight shifts due to changes in the electronic environment upon complexation.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and, for transition metal complexes, lower energy d-d transitions, which are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral).
Table 1: Representative Spectroscopic Data for Ligand (L) and a Hypothetical [Ni(L)₂] Complex
| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹H-NMR Shifts (δ ppm) |
| Ligand (L) | ~3050 (C-H arom.), ~2980 (C-H aliph.), ~2570 (S-H), ~1615 (C=N) | ~13.7 (s, 1H, SH), 7.0-7.5 (m, 3H, Ar-H), 4.1 (q, 2H, N-CH₂), 3.9 (s, 6H, OCH₃), 1.3 (t, 3H, CH₃) |
| [Ni(L)₂] Complex | ~3055 (C-H arom.), ~2980 (C-H aliph.), S-H absent , ~1600 (C=N, shifted), ~480 (Ni-N), ~430 (Ni-S) | Signal for SH proton absent. Other signals may be broadened or slightly shifted due to the paramagnetic nature of Ni(II). |
Section 4: Application Protocols
The enhanced lipophilicity and structural diversity of these metal complexes make them prime candidates for evaluation as antimicrobial and anticancer agents. The following protocols are standard, validated methods for preliminary screening.
Protocol 4.1: In Vitro Antimicrobial Activity Screening (Agar Disc Diffusion Method)
This method provides a qualitative and semi-quantitative assessment of the ability of the synthesized complexes to inhibit microbial growth.
Self-Validation System: The protocol's trustworthiness relies on the inclusion of multiple controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the sensitivity of the microbial strain and the validity of the assay conditions.
-
Negative Control: A disc impregnated with the solvent (DMSO) used to dissolve the compounds. This ensures that the solvent itself has no antimicrobial activity.
-
Ligand Control: A disc with the free ligand (L) to determine if the antimicrobial activity is inherent to the ligand or enhanced/created by metal chelation.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) as per the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Seeding: Uniformly swab the entire surface of the agar plates with the prepared inoculum using a sterile cotton swab.
-
Disc Preparation: Prepare stock solutions of the test complexes, the free ligand (L), and the standard antibiotic in DMSO (e.g., 1 mg/mL).
-
Application: Aseptically place sterile paper discs (6 mm diameter) onto the surface of the inoculated agar plates. Pipette a fixed volume (e.g., 20 µL) of each test solution onto a separate disc. Ensure to include the positive, negative, and ligand controls.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). The results are typically reported as the mean of triplicate measurements. A larger zone indicates greater antimicrobial activity.
Protocol 4.2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
Self-Validation System:
-
Positive Control: A known anticancer drug (e.g., Cisplatin, Doxorubicin) to validate the assay's ability to detect cytotoxicity.[1]
-
Negative Control (Vehicle Control): Cells treated with the same concentration of DMSO used for the test compounds to account for any solvent-induced toxicity.
-
Untreated Control: Cells grown in media alone, representing 100% viability.
-
Selectivity Control: It is crucial to run the assay in parallel on a non-cancerous cell line (e.g., MCF-10A for breast) to assess the selective toxicity of the compounds towards cancer cells (e.g., MCF-7).[1]
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complexes and controls in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The metal complexes of this compound represent a promising class of compounds for drug discovery. The strategic design of the ligand combined with the coordinating properties of transition metals provides a powerful platform for developing novel therapeutic agents. The protocols detailed in this guide offer robust, validated, and reproducible methods for the synthesis, characterization, and preliminary biological screening of these complexes, empowering researchers to explore their full potential in the fields of medicinal and materials chemistry.
References
-
ResearchGate. (n.d.). Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes. Retrieved from [Link]
-
Bachay, I. A., et al. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Retrieved from [Link]
-
Sumrra, S. H., et al. (2024). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the various types of catalytic applications of base metals with trz ligands. Retrieved from [Link]
-
Todorov, I., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. Retrieved from [Link]
-
Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Research on Chemical Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial bioassay of triazole ligand (L) and its metal complexes (5a-5l). Retrieved from [Link]
-
OUCI. (n.d.). Synthesis, characterization, and biological activity of new metal complexes derived from 1,2,4-triazole Schiff base ligand. Retrieved from [Link]
-
Rauf, A., et al. (2022). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Antibiotics. Retrieved from [Link]
-
AJOL. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Retrieved from [Link]
-
Scilit. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic studies and evaluation of biological activity of some Subsistuded 1,2,4-triazoles and their complexes with Co(II), Ni(II) and Zn(II) ions. Retrieved from [Link]
-
ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
Singh, A. K., & Pandey, S. K. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Retrieved from [Link]
-
EA Journals. (n.d.). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. Retrieved from [Link]
-
Arshad, M. Y., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal catalyzed C–H functionalization on triazole rings. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Retrieved from [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]
-
PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
Osman, A. N., et al. (2017). Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. Medical Journal of Mashhad University of Medical Sciences. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield.
General Synthetic Pathway
The synthesis of the target compound is typically achieved through a four-step process starting from 3,4-dimethoxybenzoic acid. The overall workflow involves the formation of key intermediates, including an ester, a hydrazide, and a substituted thiosemicarbazide, culminating in a base-catalyzed cyclization to form the desired triazole-thiol ring.
Caption: Troubleshooting workflow for low yield issues.
Problem: My final yield is very low after the cyclization step.
-
Question: I've refluxed the thiosemicarbazide in 2N NaOH, but my yield of the triazole-thiol is poor. What went wrong?
-
Answer & Solution: This is the most common challenge and can stem from several factors:
-
Incomplete Cyclization: The reaction may not have gone to completion.
-
Recommendation: Ensure you are refluxing for an adequate amount of time, typically 3-5 hours. [1]Monitor the reaction using Thin Layer Chromatography (TLC) to track the disappearance of the starting thiosemicarbazide. If the reaction stalls, consider using a slightly more concentrated base or ensuring your reflux temperature is optimal.
-
-
Formation of 1,3,4-Thiadiazole Side Product: Under insufficiently basic or slightly acidic conditions, the thiosemicarbazide can cyclize to form the undesired 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole. [2][3][4] * Recommendation: Double-check the concentration of your NaOH solution. Ensure no acidic carryover from previous steps. The pH of the reaction mixture should be robustly alkaline. The triazole and thiadiazole isomers often have different solubilities, allowing for separation via careful recrystallization.
-
Loss During Workup: The product precipitates upon acidification. If the pH is not brought down sufficiently (target pH 3-4 with HCl), the product may remain partially dissolved as its sodium salt. Conversely, adding too much acid can sometimes lead to degradation.
-
Recommendation: Add concentrated HCl dropwise while vigorously stirring in an ice bath. Check the pH with litmus paper frequently. Once precipitation is complete, allow it to stir in the cold for at least 30 minutes to maximize recovery before filtering.
-
-
Problem: I am getting a complex mixture of products that is difficult to purify.
-
Question: My crude product shows multiple spots on TLC and the NMR spectrum is messy. How can I improve the purity?
-
Answer & Solution: A complex mixture almost always points to impure starting materials for the cyclization step.
-
Recommendation: The purity of the 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide intermediate is paramount. It is highly recommended to recrystallize this intermediate from ethanol before proceeding to the final step. A clean starting material will drastically simplify the final reaction and purification. The final product, this compound, can be effectively purified by recrystallization from an ethanol-water mixture. [5] Problem: The synthesis of the thiosemicarbazide intermediate is low-yielding.
-
-
Question: The reaction between 3,4-dimethoxybenzohydrazide and ethyl isothiocyanate is not working well. What can I do?
-
Answer & Solution: This step is generally efficient but requires clean starting materials and appropriate conditions.
-
Recommendation:
-
Purity of Hydrazide: Ensure your 3,4-dimethoxybenzohydrazide is pure. If it appears discolored or has a low melting point, recrystallize it from ethanol or water.
-
Reactivity of Isothiocyanate: Ethyl isothiocyanate is volatile and moisture-sensitive. Use a fresh bottle or distill it if its purity is questionable.
-
Solvent & Temperature: Absolute ethanol is the preferred solvent. Ensure the mixture is refluxed thoroughly for at least 4-6 hours to drive the reaction to completion.
-
-
Optimized Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps, including the purification of intermediates, is key to achieving a high final yield.
Protocol 1: Synthesis of 3,4-Dimethoxybenzohydrazide (Intermediate C)
-
Combine ethyl 3,4-dimethoxybenzoate (1 equiv.) and hydrazine monohydrate (3 equiv.) in ethanol.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction via TLC (disappearance of the starting ester).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the hydrazide.
-
Filter the solid product, wash with cold water, and dry.
-
Validation: Recrystallize the crude product from water or ethanol. The pure hydrazide should be a white crystalline solid. Confirm its identity via ¹H NMR and melting point analysis.
Protocol 2: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (Intermediate D)
-
Dissolve 3,4-dimethoxybenzohydrazide (1 equiv.) in absolute ethanol and bring to a gentle reflux.
-
Add ethyl isothiocyanate (1.1 equiv.) dropwise to the refluxing solution.
-
Continue refluxing for 4-6 hours. A precipitate will likely form as the reaction proceeds.
-
Monitor the reaction via TLC until the hydrazide is consumed.
-
Cool the mixture to room temperature, then chill in an ice bath.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Validation: This intermediate should be used in the next step. For best results, recrystallize from ethanol. Confirm structure via ¹H NMR, which should show characteristic peaks for the ethyl group, aromatic protons, and NH protons.
Protocol 3: Synthesis of this compound (Target Compound E)
-
Suspend the purified thiosemicarbazide intermediate (1 equiv.) in a 2N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction via TLC.
-
After completion, cool the solution in an ice bath.
-
Carefully acidify the cold solution to pH 3-4 by adding concentrated HCl dropwise with vigorous stirring. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification & Validation: Recrystallize the crude product from an ethanol/water mixture to obtain pure, white crystals. [5]Confirm the final structure with ¹H NMR, ¹³C NMR, IR (look for the S-H stretch around 2550-2600 cm⁻¹) and mass spectrometry. [6]
Table 1: Summary of Optimal Conditions for the Final Cyclization Step.Parameter Condition Rationale Cyclization Base 2N NaOH or KOH Strong base is required to deprotonate the intermediate and favor triazole formation. [7][1] Cyclization Time 3-5 hours Ensures the reaction goes to completion. Monitor with TLC. Workup pH 3-4 Maximizes precipitation of the neutral thiol product from its sodium salt. Purification Solvent Ethanol/Water Provides good solubility for the hot product and poor solubility when cold, allowing for effective crystallization. [5]
References
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 849-860. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]
-
Caprara, G., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7892. Available at: [Link]
-
Gomha, S. M., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(6), 1456. Available at: [Link]
-
Nemallapudi, S. L., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2641. Available at: [Link]
-
Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7840. Available at: [Link]
-
Borysenko, M. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [8][9][10]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Krasnov, V. P., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]
-
Tereshchenko, D. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Düğdü, E., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2199-2212. Available at: [Link]
-
Kochikyan, T. V., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. Available at: [Link]
-
Labanauskas, L., et al. (2010). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. Available at: [Link]
-
Vaskeviciute, R., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Available at: [Link]
-
Osman, A. M., et al. (2017). Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. Medical Journal of Mashhad University of Medical Sciences. Available at: [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]
-
Unlock CheMystery (2021). Unbelievable Challenges in Triazole Synthesis! YouTube. Available at: [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]
-
Osman, A. M., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Medical Journal of Mashhad University of Medical Sciences. Available at: [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the purification of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering explanations for their causes and providing step-by-step solutions.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Q: I'm observing poor separation of my target compound from impurities during column chromatography. What are the likely causes and how can I improve the resolution?
A: Poor separation is a common hurdle, often stemming from an inappropriate solvent system or issues with the stationary phase.
Potential Cause 1: Inappropriate Solvent System. The polarity of your mobile phase may not be optimized to differentiate between your target compound and its impurities.
-
Solution: Optimize the Solvent System with TLC. Before committing to a column, utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems.[1]
-
If your compound and impurities are moving too slowly (low Rf value), the mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.[1][2]
-
Conversely, if they move too quickly (high Rf value), decrease the polarity of the mobile phase.[1][2]
-
Consider trying solvent systems with different selectivities. For instance, if a hexane/ethyl acetate mixture is ineffective, a switch to a dichloromethane/methanol system might provide the necessary separation.[1]
-
Potential Cause 2: Strong Interaction with Silica Gel. The triazole and thiol moieties can exhibit strong interactions with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[3]
-
Solution: Add a Mobile Phase Modifier. To counteract the acidity of the silica, add a small amount of a basic modifier to your eluent.[1][3]
Potential Cause 3: Column Overloading. Exceeding the capacity of your column can lead to broad, overlapping peaks.
-
Solution: Reduce the Sample Load. As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity, use a column with a larger diameter.[1]
Issue 2: Compound Fails to Crystallize ("Oiling Out")
Q: My compound is precipitating as an oil instead of crystals during recrystallization. What's causing this and how can I induce crystallization?
A: "Oiling out" typically occurs when the solution is supersaturated or cooled too rapidly, or when significant impurities are present.
Potential Cause 1: Supersaturation or Rapid Cooling.
-
Solution: Controlled Cooling and Nucleation.
-
Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool down slowly.[1][4]
-
Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1][4]
-
If available, add a "seed crystal" of the pure compound to initiate the crystallization process.[1][4]
-
Potential Cause 2: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice.
-
Solution: Preliminary Purification. If impurities are suspected, a preliminary purification step, such as a quick filtration through a silica plug, may be necessary before attempting recrystallization.[1][4]
Issue 3: Low Yield After Purification
Q: I'm experiencing a significant loss of product during the purification process. What are the common reasons for low recovery?
A: Low yields can be frustrating and can stem from several factors, from compound degradation to suboptimal recrystallization techniques.
Potential Cause 1: Decomposition on Silica Gel. Some compounds are unstable on acidic stationary phases like silica gel.[5]
-
Solution: Assess Stability and Consider Alternatives.
Potential Cause 2: Inefficient Recrystallization. Using too much solvent or choosing an inappropriate solvent can lead to significant product loss in the mother liquor.
-
Solution: Refine Your Recrystallization Technique.
Issue 4: Presence of Paramagnetic Impurities Affecting NMR Spectra
Q: My NMR spectrum shows distorted or missing signals, even after purification. Could this be due to impurities?
A: Yes, trace amounts of paramagnetic metal ions, which can be introduced from catalysts used in the synthesis, can cause significant distortion in NMR spectra.[6]
-
Solution: Additional Purification or Low-Temperature NMR.
-
More rigorous purification may be required to remove these metal impurities.
-
Alternatively, recording the NMR spectrum at a low temperature can sometimes help to obtain a full, undistorted spectrum.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying polar heterocyclic compounds like this compound?
A1: A multi-step approach is often most effective.
-
Initial Workup: An acidic wash can be used to extract the basic triazole into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent neutralization and back-extraction into an organic solvent can provide a significant initial purification.[3]
-
Column Chromatography: For further purification, column chromatography is typically employed. Given the polar nature of the compound, you may need to use a relatively polar mobile phase.[5] As discussed in the troubleshooting section, using a basic modifier in the eluent or an alternative stationary phase like alumina might be necessary.[1][3]
-
Recrystallization: The final step is often recrystallization from a suitable solvent system to obtain a highly pure, crystalline product.
Q2: Are there any specific safety precautions I should take when working with triazole-3-thiols?
A2: Yes, standard laboratory safety practices should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Thiols can have strong, unpleasant odors, and some may be toxic. Always consult the Material Safety Data Sheet (MSDS) for the specific compound you are working with.
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography using a C18 column can be a viable option, especially for highly polar compounds that are difficult to retain on normal-phase silica.[1] You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Q4: How can I monitor the progress of my column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the fractions collected from your column.[7] By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your desired compound and combine them accordingly.
Section 3: Experimental Protocols & Data
Protocol 1: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System | Polarity | Notes |
| Hexane:Ethyl Acetate (varying ratios) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane:Methanol (varying ratios) | Medium to High | Effective for more polar compounds. |
| Dichloromethane:Methanol with 1% NH4OH | Medium to High (Basic) | Useful for basic compounds that streak on silica.[8] |
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester.
- Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. ACS Publications.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. SiliCycle.
- BenchChem. (2025). Technical Support Center: Recrystallization of Triazole Derivatives. BenchChem.
- Magritek. (n.d.). Column Chromatography. Magritek.
Sources
Technical Support Center: Synthesis of 4-Ethyl-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-ethyl-1,2,4-triazole-3-thiol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-ethyl-1,2,4-triazole-3-thiol?
A1: The most prevalent and dependable route is the base-catalyzed intramolecular cyclization of an N-acyl-thiosemicarbazide intermediate.[1][2] The overall process is a robust two-step synthesis:
-
Formation of the Intermediate: Ethyl isothiocyanate is reacted with a hydrazide (in this case, formylhydrazide or a similar acylhydrazide) to form 1-formyl-4-ethyl-thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide is heated in an alkaline medium, typically an aqueous solution of sodium hydroxide or potassium hydroxide, which induces cyclodehydration to yield the desired 4-ethyl-1,2,4-triazole-3-thiol.[3][4]
This method is favored for its generally high yields and the availability of starting materials.
Q2: I've performed the alkaline cyclization, but my yield is low and I've isolated a major byproduct. What is the most likely side reaction?
A2: The most common side reaction during the cyclization of acylthiosemicarbazides is the formation of a 1,3,4-thiadiazole isomer.[1][5] The reaction pathway is highly dependent on the pH of the medium.[6]
-
Alkaline Conditions (Desired Pathway): In a basic medium (e.g., NaOH, KOH), the nitrogen atom at the N-2 position of the thiosemicarbazide is deprotonated, leading to a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the 1,2,4-triazole ring.
-
Acidic Conditions (Side Reaction Pathway): Under acidic conditions, the sulfur atom can act as the nucleophile, attacking the carbonyl carbon. This alternative cyclization pathway leads to the formation of a 5-substituted-2-amino-1,3,4-thiadiazole.[5] Even localized drops in pH during workup can promote this side reaction.
Q3: My mass spectrometry results are correct for the target molecule, but the 1H NMR spectrum is confusing. How can I definitively distinguish between the desired 4-ethyl-1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole byproduct?
A3: 1H NMR spectroscopy is an excellent tool for distinguishing between these two isomers. The key difference lies in the chemical shifts of the protons on the heteroatoms.[1]
-
4-Ethyl-1,2,4-triazole-3-thiol: This compound exists in a thione-thiol tautomeric equilibrium. You will observe characteristic signals for the N-H and S-H protons at a very low field, typically in the range of 13-14 ppm.[1]
-
5-Ethylamino-1,3,4-thiadiazole: The amino group protons of the thiadiazole isomer resonate at a much higher field, often appearing in the aromatic region around 7-8 ppm.[1]
This significant difference in chemical shifts provides a reliable method for structural identification.
Q4: After synthesizing the triazole-thiol, I performed an S-alkylation reaction but obtained a mixture of products. What happened?
A4: This is a classic case of competitive N-alkylation versus S-alkylation. The 1,2,4-triazole-3-thiol core has multiple nucleophilic sites: the exocyclic sulfur atom and the nitrogen atoms of the triazole ring.[7]
The regioselectivity of the alkylation is highly dependent on the reaction conditions:[8]
-
Alkaline Medium (Favors S-alkylation): In the presence of a base (e.g., KOH, K2CO3), the thiol is deprotonated to form a thiolate anion. This is a soft and highly potent nucleophile, which selectively attacks the alkyl halide, leading predominantly to the S-alkylated product.[8]
-
Neutral or Acidic Medium: Under neutral conditions, the sulfur is less nucleophilic, and the reaction can proceed with lower yields, sometimes with competing N-alkylation.[8] Some reports indicate that alkylation of S-unprotected triazoles can yield inseparable mixtures of S- and N-alkylation products.[8]
To ensure selective S-alkylation, always perform the reaction in a suitable solvent with at least one equivalent of a base.
Part 2: Visualizing the Chemistry
To better understand the reaction dynamics, the following diagrams illustrate the core synthesis and potential pitfalls.
Caption: Primary synthesis pathway for 4-ethyl-1,2,4-triazole-3-thiol.
Caption: Troubleshooting workflow for analyzing poor reaction outcomes.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-1,2,4-triazole-3-thiol
This protocol is based on established methodologies for analogous compounds. [3][9] Step A: Synthesis of 1-Formyl-4-ethyl-thiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve formylhydrazide (0.1 mol) in an appropriate solvent like ethanol or acetonitrile (100 mL).
-
Addition of Isothiocyanate: To the stirring solution, add ethyl isothiocyanate (0.1 mol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.
-
Isolation: The product often precipitates from the solution upon completion. If not, reduce the solvent volume under reduced pressure. Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum. The product can be used in the next step without further purification.
Step B: Cyclization to 4-Ethyl-1,2,4-triazole-3-thiol
-
Reaction Setup: Place the crude 1-formyl-4-ethyl-thiosemicarbazide (0.08 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add 100 mL of a 2N aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. [10]Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Slowly and carefully acidify the solution to pH ~5-6 with concentrated hydrochloric acid or glacial acetic acid while stirring vigorously in the ice bath. A white precipitate will form.
-
Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-ethyl-1,2,4-triazole-3-thiol.
References
- Benchchem. Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. ResearchGate.
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.
- Reaction scope of cyclization of the thiosemicarbazide.All the reaction... ResearchGate.
- ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
- Reactions involving thiosemicarbazide. | Download Scientific Diagram. ResearchGate.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI.
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
- Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed.
- Overview of Mercapto-1,2,4-Triazoles. JOCPR.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH.
- The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). ResearchGate.
- The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... ResearchGate.
- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
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- 10. jocpr.com [jocpr.com]
Optimization of reaction conditions for the synthesis of 1,2,4-triazole-3-thiols
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The following content is structured in a problem-oriented question-and-answer format, providing not just protocols but the underlying chemical logic to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Category 1: General Synthetic Strategies & Mechanisms
Question 1: What is the most common and reliable method for synthesizing 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols?
The most prevalent and robust method involves a two-step sequence: first, the acylation of a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclodehydration.[1][2] This approach is highly versatile, allowing for diverse substitutions on the triazole ring.
The overall workflow can be visualized as follows:
Caption: General workflow for 1,2,4-triazole-3-thiol synthesis.
This method's reliability stems from the typically high-yielding formation of the stable acylthiosemicarbazide intermediate, which can often be isolated and purified before the final, more condition-sensitive cyclization step.
Question 2: What is the mechanism for the base-catalyzed cyclization of the acylthiosemicarbazide intermediate?
The mechanism proceeds via nucleophilic attack of a deprotonated nitrogen atom onto the carbonyl carbon of the acyl group. The choice of which nitrogen acts as the nucleophile is a critical determinant of the final product, as we will discuss in the troubleshooting section.
For the desired 1,2,4-triazole, the N4 nitrogen attacks the carbonyl carbon. The reaction proceeds as follows:
-
Deprotonation: The strong base (e.g., OH⁻) removes a proton from the N4 nitrogen, which is adjacent to the aryl group, making it a potent nucleophile.
-
Intramolecular Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Cyclization & Dehydration: The intermediate collapses, eliminating a molecule of water to form the stable, aromatic 1,2,4-triazole ring.
-
Tautomerization: The product exists in a thione-thiol tautomeric equilibrium, which is important for characterization.[3]
Caption: Mechanism for 1,2,4-triazole-3-thiol formation.
Category 2: Troubleshooting & Optimization
Question 3: My reaction yield is poor. What are the common causes and how can I improve it?
Low yield is a frequent issue that can typically be traced back to one of four areas: incomplete intermediate formation, suboptimal cyclization conditions, inefficient purification, or competing side reactions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Acylation | The formation of the acylthiosemicarbazide intermediate is crucial. Ensure your acylating agent (e.g., carboxylic acid with a coupling agent like PPE, or an acyl chloride) is pure and reactive.[1][4] Monitor this first step by TLC to confirm full consumption of the starting hydrazide or thiosemicarbazide before proceeding. |
| Incorrect Basicity | The cyclization step is highly pH-dependent. Insufficient base will result in a slow or incomplete reaction. Conversely, excessively harsh basic conditions can lead to hydrolysis of the intermediate or promote side reactions. Typically, 1-2 equivalents of a strong base like NaOH or KOH in an aqueous or alcoholic solution is effective.[5][6] |
| Suboptimal Temperature | This reaction requires thermal energy for the dehydration step. Refluxing in water or ethanol (typically 80-100 °C) for 2-4 hours is a common starting point.[5][7] If the yield is low, consider increasing the reaction time or temperature cautiously, while monitoring for product degradation by TLC. |
| Premature Precipitation | Upon acidification, the product precipitates out of the aqueous solution. If acidification is too rapid or the solution is not sufficiently cooled, co-precipitation of impurities can occur, complicating purification and reducing the isolated yield of pure product. Ensure the reaction mixture is cooled in an ice bath before slowly adding acid.[8] |
Question 4: I've isolated an impurity with the same mass as my product. What is it and how can I avoid it?
The most common impurity with an identical mass is the isomeric 5-substituted-1,3,4-thiadiazol-2-amine .[9] This arises from an alternative cyclization pathway where the sulfur atom or the terminal N1 nitrogen, rather than the N4 nitrogen, acts as the initial nucleophile.
Caption: Competing cyclization pathways.
How to Differentiate:
-
¹H NMR Spectroscopy: The key difference lies in the number of exchangeable protons (NH and SH). The 1,2,4-triazole-3-thiol will typically show two distinct signals (an NH and an SH) that disappear upon D₂O exchange. The 1,3,4-thiadiazole isomer has a 2H singlet for the -NH₂ group.[9]
How to Minimize Formation:
-
Control the pH: The formation of the 1,2,4-triazole is favored under alkaline (basic) conditions, which promotes deprotonation and nucleophilic attack from the N4 nitrogen.[2] Conversely, acidic conditions can favor the formation of the 1,3,4-thiadiazole isomer. Always perform the cyclization in a basic medium (e.g., NaOH, KOH).
Category 3: Purification
Question 5: What is the most effective method for purifying the final 1,2,4-triazole-3-thiol product?
Recrystallization is the most common and highly effective method for purifying these compounds, which are typically crystalline solids.[8]
-
Initial Isolation: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with an acid like HCl or acetic acid to a pH of ~5-6. The crude product will precipitate out.[1]
-
Filtration: Collect the crude solid by suction filtration and wash thoroughly with cold water to remove inorganic salts.
-
Solvent Selection: Ethanol is a widely used and effective solvent for recrystallization.[7] For less soluble compounds, a DMF-water or ethanol-water mixture can be employed.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it through a fluted filter paper. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
For particularly challenging separations where recrystallization is ineffective, silica gel column chromatography can be used.[10] A polar eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, is typically required.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established procedures for the synthesis of 4-amino-1,2,4-triazole-3-thiols, a key intermediate for further functionalization.[7][11]
Step A: Preparation of Potassium 3-benzoyl dithiocarbazinate
-
Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (125 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add benzoic acid hydrazide (0.1 mol) followed by the slow addition of carbon disulfide (0.15 mol).
-
Stir the mixture at room temperature for 16-18 hours. A solid precipitate of the potassium salt will form.
-
Add anhydrous ether (250 mL) to the mixture to complete the precipitation.
-
Collect the potassium salt by filtration, wash with ether, and dry. This intermediate is typically used in the next step without further purification.[7]
Step B: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Create a suspension of the potassium salt from Step A (0.02 mol) and hydrazine hydrate (80%, 0.04 mol) in water (80 mL).
-
Heat the mixture to reflux for 3-4 hours. During this time, the evolution of hydrogen sulfide gas may be observed, and the mixture should become a homogenous solution.[7]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Dilute the solution with cold water (100 mL).
-
Slowly acidify the solution with concentrated hydrochloric acid with stirring until a white solid precipitates.
-
Collect the solid product by suction filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
References
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Odesa University Chemical Journal. [Link]
-
ResearchGate. (n.d.). Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols. [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Osman, M. A., et al. (2015). Synthesis of 1,2,4-triazole-3-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 209-216. [Link]
-
Yüksek, H., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 29(2), 129-135. [Link]
-
National Institutes of Health. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
Piras, M., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7895. [Link]
-
Ainsworth, C. (1963). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 43, 96. [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 209-216. [Link]
-
ResearchGate. (2014). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. [Link]
-
Ali, A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6649. [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]
-
Artime, M., et al. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 9(1), 20. [Link]
-
Ceylan, Ş., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(8), 13640-13659. [Link]
-
ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
-
ResearchGate. (2018). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. [Link]
-
ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. [Link]
-
Al-Ghorbani, M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Medicinal and Chemical Sciences, 5(7), 1205-1224. [Link]
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Technical Support Center: Navigating the Complexities of Substituted 1,2,4-Triazole NMR Spectra
Welcome to the technical support center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in elucidating the structures of these versatile heterocyclic compounds. The inherent electronic properties, potential for tautomerism, and sensitivity to environmental factors often lead to NMR spectra that are far from straightforward.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Each section is grounded in fundamental principles and supported by field-proven insights and authoritative references to ensure scientific integrity.
Part 1: Troubleshooting Common Spectral Complexities
This section addresses the most frequent challenges encountered during the NMR analysis of substituted 1,2,4-triazoles.
Question 1: Why do I observe more signals in my ¹H or ¹³C NMR spectrum than expected for my target 1,2,4-triazole?
Answer:
The observation of an unexpectedly high number of signals is a classic indication of the presence of multiple species in your sample. For 1,2,4-triazoles, this complexity primarily arises from two phenomena: tautomerism and regioisomerism.
-
Prototropic Tautomerism: 1,2,4-Triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. The most common equilibrium is between the 1H-, 2H-, and 4H-tautomers.[1][2] The relative populations of these tautomers are influenced by the nature and position of substituents, the solvent, pH, and temperature.[3][4] If the rate of exchange between these tautomers is slow on the NMR timescale, you will observe a distinct set of signals for each tautomer present in a significant concentration. The broadening of NH signals is often a key indicator of proton exchange and tautomerism.[1]
-
Regioisomerism: During the synthesis of substituted 1,2,4-triazoles, it is common to obtain a mixture of regioisomers. For instance, in reactions involving unsymmetrical precursors, substitution can occur at different nitrogen atoms, leading to products like 1,3,5-trisubstituted versus 1,3,4-trisubstituted triazoles. These isomers will have unique NMR spectra, contributing to the overall complexity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex NMR spectra of 1,2,4-triazoles.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of your 1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Increments: Gradually increase the temperature of the NMR probe in increments of 10-20 K.
-
Spectral Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H NMR spectrum.
-
Data Analysis: Observe changes in the chemical shifts, signal multiplicity, and linewidths. If tautomerism is the cause of the complexity, you may observe coalescence of signals as the rate of proton exchange increases with temperature.[3]
Question 2: The chemical shifts of my triazole ring protons/carbons are not what I predicted. How can I confidently assign them?
Answer:
Predicting the exact chemical shifts in substituted heteroaromatic systems like 1,2,4-triazoles can be challenging due to the complex interplay of electronic effects from both the substituents and the nitrogen atoms within the ring. Simple additive models often fail.
The chemical shifts of the C3 and C5 carbons (and their attached protons) are particularly sensitive to the substitution pattern and the electronic nature of the substituents.[5] For instance, electron-withdrawing groups will generally shift the signals of nearby protons and carbons downfield (to higher ppm values).
Authoritative Grounding: The use of 2D NMR spectroscopy is indispensable for unambiguous signal assignment in complex triazole derivatives.[6]
Key 2D NMR Experiments for Structural Elucidation:
| Experiment | Information Provided |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through 2-3 bonds. This helps identify adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹J-coupling). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J and ³J-coupling). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of whether they are coupled through bonds. This is invaluable for determining stereochemistry and the spatial arrangement of substituents.[3] |
Experimental Protocol: Acquiring and Interpreting an HMBC Spectrum
-
Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial.
-
Pulse Program Selection: On the NMR spectrometer, select a standard HMBC pulse sequence (e.g., hmbcgp).
-
Parameter Optimization: The key parameter to optimize is the long-range coupling constant (d6 on Bruker instruments), which is typically set to a value corresponding to a coupling of 4-10 Hz.
-
Acquisition: Acquire the 2D HMBC spectrum.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Interpretation: Look for cross-peaks that connect protons to carbons separated by 2 or 3 bonds. For example, the proton on a substituent should show a correlation to the triazole ring carbon it is attached to.
Caption: Relationship between 1D and 2D NMR for signal assignment.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the 1,2,4-triazole ring?
A: While highly dependent on substituents and the solvent, some general ranges can be provided as a starting point.[5][7]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C3-H | 8.0 - 9.0 | 140 - 160 |
| C5-H | 8.5 - 9.5 | 150 - 170 |
| N-H | 12.0 - 15.0 (often broad) | - |
Note: These are approximate ranges and can vary significantly.
Q2: How does pH affect the NMR spectrum of my 1,2,4-triazole?
A: The pH of the solution can have a profound effect on the NMR spectrum. 1,2,4-Triazoles are weakly basic and can be protonated. Protonation will alter the electronic distribution in the ring, leading to significant changes in chemical shifts. Furthermore, pH can influence the position of the tautomeric equilibrium.[8][9] If your compound has acidic or basic functional groups, you may observe dramatic spectral changes as a function of pH.
Q3: I don't see a signal for my N-H proton. Why?
A: The absence of an N-H signal can be due to several factors:
-
Rapid Exchange: In protic solvents (like D₂O or CD₃OD), the N-H proton can rapidly exchange with the deuterium from the solvent, causing the signal to broaden and disappear into the baseline.
-
Very Broad Signal: Even in aprotic solvents like DMSO-d₆, the N-H signal can be very broad, especially if there is an intermediate rate of exchange due to tautomerism.
-
Chemical Shift: The N-H proton signal can be very downfield (12-15 ppm), and you may need to widen your spectral window to observe it.
Q4: Can I use coupling constants to differentiate between 1,2,4-triazole isomers?
A: While ¹H-¹H coupling constants are generally not observed within the triazole ring itself (due to the separation of the C3-H and C5-H protons by nitrogen atoms), long-range ¹H-¹³C coupling constants can be a powerful tool.[10] The magnitude of these couplings can sometimes be used to distinguish between different tautomers or regioisomers, although this often requires high-resolution spectra and may be best combined with computational (DFT) predictions of NMR parameters.[4]
References
-
Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Mathias, L. J., & Overberger, C. G. (1976). 13C–H coupling constants as a tool in tautomerism studies of 1,2,3-triazole, 1,2,4-triazole, and tetrazole. Journal of the Chemical Society, Perkin Transactions 2, (6), 736-739. Available at: [Link]
-
Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3538. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. Available at: [Link]
-
Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(5), 1565-1576. Available at: [Link]
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available at: [Link]
-
Creagh, L. T., & Truitt, P. (1968). Nuclear Magnetic Resonance Studies of Triazoles. I. Tautomerism of 1,2,4-Triazole. The Journal of Organic Chemistry, 33(7), 2956-2957. Available at: [Link]
-
Babu, T. H., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. Available at: [Link]
-
AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]
-
Babu, T. H., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. Available at: [Link]
-
Chmovzh, T. N., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. Available at: [Link]
-
Chmovzh, T. N., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. Available at: [Link]
-
ResearchGate. (n.d.). A triazole derivative as a new acid-base indicator. ResearchGate. Available at: [Link]
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- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C–H coupling constants as a tool in tautomerism studies of 1,2,3-triazole, 1,2,4-triazole, and tetrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Stability issues of thiol group in 1,2,4-triazole derivatives during biological testing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiol-containing 1,2,4-triazole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges associated with the thiol group during biological testing. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your compounds and the reliability of your experimental data.
Introduction: The Challenge of the Thiol Group
The thiol (-SH) group, while crucial for the biological activity of many 1,2,4-triazole derivatives, is inherently reactive. Its susceptibility to oxidation and other reactions in aqueous, oxygen-rich, and biologically active environments presents a significant challenge for in vitro and in vivo testing.[1][2] Understanding and mitigating these stability issues is paramount for obtaining reproducible and accurate results in drug discovery and development.
This guide is structured to help you diagnose and solve common stability problems through a series of troubleshooting questions and detailed experimental protocols.
Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each question is followed by a discussion of potential causes and actionable solutions.
Question 1: I'm observing a progressive loss of my compound's activity during the course of my cell-based assay. What could be the cause?
A gradual decrease in biological activity often points to compound degradation in the assay medium. The primary culprits for thiol-containing molecules are oxidation and reactions with media components.
Potential Causes & Investigative Steps:
-
Oxidation: The thiol group is readily oxidized, especially in the presence of ambient oxygen and metal ions that can be found in cell culture media. This oxidation can proceed through several stages, from a reversible disulfide bond formation to irreversible oxidation to sulfinic and sulfonic acids, rendering the compound inactive.[1][3]
-
Thiol-Disulfide Exchange: Cell culture media are often supplemented with thiol-containing molecules like cysteine and glutathione. Furthermore, cells themselves can release thiols into the medium.[4] Your compound can react with these thiols to form mixed disulfides, altering its structure and activity.[5][6]
-
Interaction with Media Components: Components like ferric ammonium citrate in cell culture media can catalyze the generation of reactive oxygen species (ROS), which in turn accelerate the oxidation of your thiol compound.[7][8]
Solutions & Protocols:
-
Protocol 1: Assess Compound Stability in Assay Medium. Before conducting your full experiment, incubate your 1,2,4-triazole derivative in the complete cell culture medium (without cells) under your standard assay conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.[5][9] A significant decrease in the parent compound's peak area over time confirms instability in the medium.
-
Minimize Oxygen Exposure: Prepare stock solutions and dilutions in degassed buffers. While not always feasible for long-term cell culture, for shorter assays, consider using an anaerobic chamber during compound preparation.
-
Incorporate Antioxidants: If compatible with your assay, consider adding low concentrations of antioxidants like N-acetylcysteine (NAC) or ascorbic acid to the assay medium to scavenge ROS.[10] Note that NAC is a thiol itself and could potentially form mixed disulfides, so its use should be carefully validated.
-
Chelate Metal Ions: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-100 µM) can sequester metal ions that catalyze oxidation reactions. Ensure that the chelator does not interfere with your biological assay.[2]
Question 2: My LC-MS analysis shows multiple new peaks appearing in my sample after incubation in a biological matrix. How can I identify these and what do they mean?
The appearance of new peaks is a clear sign of compound modification. For thiol-containing 1,2,4-triazoles, these new species are typically oxidation products or adducts.
Potential Causes & Identification Strategy:
-
Dimerization (Disulfide Bond Formation): The most common modification is the oxidation of two thiol molecules to form a disulfide-linked dimer. This will have a mass equal to (2 * Parent Mass) - 2.
-
Oxidation Products: You may observe peaks corresponding to the addition of oxygen atoms.
-
Sulfenic acid (-SOH): Parent Mass + 16
-
Sulfinic acid (-SO₂H): Parent Mass + 32
-
Sulfonic acid (-SO₃H): Parent Mass + 48
-
-
Mixed Disulfides: If your biological matrix contains other thiols like glutathione (GSH, mass ~307.3 g/mol ), you may see a peak corresponding to your compound forming a disulfide bond with it. The expected mass would be (Parent Mass + 307.3) - 2.
-
Thione-Thiol Tautomerism: 1,2,4-triazole derivatives with a thiol group at certain positions can exist in equilibrium with a thione tautomer (C=S).[11][12] While this is an isomeric form (same mass), the two tautomers may have different retention times on a chromatography column, leading to two distinct peaks for the same compound.[13]
Solutions & Protocols:
-
Protocol 2: Characterization of Degradation Products. Use high-resolution mass spectrometry (HRMS) to obtain accurate masses of the new peaks, which will aid in predicting their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the new species, and the fragmentation pattern can be compared to that of the parent compound to identify the site of modification.
-
Forced Degradation Studies: To confirm the identity of oxidative products, intentionally degrade your compound under controlled conditions.
-
Oxidative Stress: Treat a solution of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the products by LC-MS. The resulting peaks should correspond to the oxidation products seen in your assay.
-
Reductive Treatment: To confirm the presence of disulfide bonds (dimers or mixed disulfides), treat your incubated sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If the peaks corresponding to the dimer or mixed disulfides disappear and the parent compound peak increases, this confirms their identity.
-
Diagram of Thiol Oxidation Pathways
The following diagram illustrates the potential degradation pathways for a thiol-containing compound.
Caption: Potential oxidation and exchange pathways for thiol groups.
Frequently Asked Questions (FAQs)
Q1: What is the thione-thiol tautomerism in 1,2,4-triazoles and how does it affect stability?
3-mercapto-1,2,4-triazoles can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S, -NH).[11] In many cases, the thione form is thermodynamically more stable.[12] This equilibrium is important because the two forms can have different chemical properties, including susceptibility to oxidation and biological activity. The thione form is generally less prone to the rapid oxidation pathways that affect the free thiol group. It's crucial to characterize which tautomer is predominant for your specific derivative, as this will influence your handling and formulation strategy.[13]
Q2: How should I prepare and store stock solutions of my thiol-containing compound to maximize stability?
Proper preparation and storage are critical.
-
Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF for preparing concentrated stock solutions. Avoid aqueous buffers for long-term storage.
-
Inert Atmosphere: When preparing stock solutions, especially if weighing out small quantities, do so under an inert gas like nitrogen or argon if possible.
-
Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[14][15]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the solution.
-
Light Protection: Store solutions in amber vials to protect them from light, which can also catalyze oxidation.
Q3: Are there any chemical modifications I can make to the thiol group to improve stability for initial screening?
For structure-activity relationship (SAR) studies, you can temporarily "cap" the thiol group to improve stability and assess the importance of the free thiol for activity.
-
S-Alkylation: Converting the thiol to a thioether (e.g., S-methyl or S-benzyl) will prevent oxidation. If the activity is lost, it suggests the free thiol is essential.
-
Pro-drugs: Designing a pro-drug where the thiol is masked by a group that is cleaved by cellular enzymes (e.g., esterases) can be a more advanced strategy for improving stability while ensuring the active compound is released at the site of action.
Q4: What is a recommended workflow for diagnosing a stability issue?
A systematic approach is key to efficiently identifying and solving stability problems.
Workflow for Stability Troubleshooting
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Effect of thiols exported by cancer cells on the stability and growth-inhibitory activity of Pt(IV) complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 10. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
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- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Avoiding dimer formation in 1,2,4-triazole-3-thiol reactions
Technical Support Center: 1,2,4-Triazole-3-thiol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole-3-thiol and its derivatives. This guide is designed to provide in-depth, field-proven insights into a common and frustrating side reaction: oxidative dimer formation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation.
Q1: What is the "dimer" I'm seeing in my analysis, and why is it a problem?
A: The dimer is the product of an oxidative coupling reaction between two molecules of 1,2,4-triazole-3-thiol. The thiol (-SH) groups of two separate molecules are oxidized to form a disulfide bond (-S-S-), linking them together.
This is a significant problem because it represents a loss of your starting material, directly reducing the yield of your desired product. Furthermore, the dimer is an impurity that must be removed, often complicating purification steps due to similar polarity or reactivity with your target compound.
Q2: My LC-MS results show a peak with approximately double the mass of my starting triazole. Is this the dimer?
A: Yes, this is the most definitive sign of dimer formation. For 1,2,4-triazole-3-thiol (MW: 101.13 g/mol ), the corresponding disulfide dimer would have a molecular weight of 200.24 g/mol (2 * 101.13 - 2 H). Observing a mass consistent with this value is strong evidence of dimerization.
Q3: What are the primary laboratory conditions that cause this dimerization?
A: The primary culprit is oxidation . This is most often caused by:
-
Atmospheric Oxygen: Dissolved oxygen in your reaction solvents is a common oxidizing agent for thiols.
-
Basic Conditions: The thiol group has a pKa of around 9.2.[1][2] Under basic (high pH) conditions, it deprotonates to form the more nucleophilic and highly oxidation-prone thiolate anion (R-S⁻).[3][4]
-
Trace Metal Contamination: Transition metal ions (e.g., Cu²⁺, Fe³⁺) in your reagents or glassware can act as catalysts, significantly accelerating the rate of oxidation by oxygen.[5][6]
Q4: I've already formed the dimer. Can I reverse the reaction?
A: Yes, disulfide bonds can be cleaved back to their constituent thiols using a reducing agent. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][8] TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range.[9][10] However, this adds an extra step to your synthesis and is less efficient than preventing dimer formation in the first place.
Part 2: In-Depth Troubleshooting & Mitigation Protocols
This section provides detailed strategies to diagnose and prevent dimer formation, grounded in chemical principles.
Issue: Low Yield and a Major Dimer Byproduct in S-Alkylation Reaction
You are performing an S-alkylation of 1,2,4-triazole-3-thiol with an alkyl halide in the presence of a base (e.g., K₂CO₃ or Et₃N) and observe a low yield of the desired S-alkylated product, with a significant amount of the disulfide dimer.[11][12]
Core Mechanism: The Competing Reactions
The central issue is the competition between the desired nucleophilic attack (S-alkylation) and the undesired side reaction (oxidation). The base, necessary to deprotonate the thiol for alkylation, unfortunately also makes it highly susceptible to oxidation.
Caption: Competing reaction pathways for the thiolate anion.
Troubleshooting Workflow
Follow this logical workflow to systematically eliminate the causes of dimerization.
Caption: Step-by-step workflow for troubleshooting dimer formation.
Mitigation Strategy 1: Rigorous Exclusion of Oxygen
Causality: Atmospheric oxygen is the most common oxidant. The thiolate anion can react with O₂ in a multi-step radical process to form the disulfide. By removing oxygen, you eliminate the primary oxidizing agent.[3][13]
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried to remove moisture and cooled under a stream of inert gas (Nitrogen or Argon).
-
Solvent Degassing: Before use, degas your reaction solvent. The "freeze-pump-thaw" method is highly effective.[13]
-
Freeze the solvent in a flask using liquid nitrogen until solid.
-
Apply a high vacuum for several minutes to remove gases from above the solid.
-
Close the vacuum line and allow the solvent to thaw completely. Trapped gases will bubble out.
-
Repeat this cycle at least three times.
-
Alternatively, bubble argon or nitrogen through the solvent for 30-60 minutes.[13]
-
-
Reaction Setup:
-
Assemble your reaction flask with a condenser (if heating) and a rubber septum.
-
Introduce a balloon filled with nitrogen or argon via a needle through the septum to maintain a positive pressure of inert gas.
-
Add a second "exit" needle to allow air to be flushed out for the first 5-10 minutes.[14]
-
-
Reagent Addition: Add the degassed solvent and solid reagents under the inert atmosphere. Liquid reagents should be added via syringe.[14]
-
Execution: Maintain the positive pressure of inert gas throughout the entire reaction period.
Mitigation Strategy 2: Precise pH and Base Control
Causality: The rate of thiol oxidation is highly pH-dependent. The thiolate anion (R-S⁻), which predominates at pH > pKa, is far more susceptible to oxidation than the protonated thiol (R-SH).[4] While base is required for reactions like S-alkylation, its concentration and strength must be carefully managed.
Table 1: Influence of pH on Oxidation Risk
| pH Condition | Dominant Species | Relative Oxidation Rate | Recommended For... |
| Acidic (pH < 7) | Thiol (R-SH) | Very Low | Storage, reactions not requiring deprotonation |
| Neutral (pH ≈ 7) | Thiol (R-SH) | Low | Some enzymatic reactions, Michael additions |
| Mildly Basic (pH 8-9) | Thiol / Thiolate | Moderate | Controlled S-alkylation, minimizing oxidation |
| Strongly Basic (pH > 10) | Thiolate (R-S⁻) | Very High | Reactions requiring rapid, complete deprotonation |
Experimental Protocol: Optimizing Base Conditions
-
Choose the Right Base: Instead of strong bases like NaOH or KOH, consider using milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Stoichiometry and Addition: Use the minimum effective amount of base (e.g., 1.0-1.2 equivalents). Instead of adding the base all at once, consider a slow, portion-wise or syringe-pump addition. This keeps the instantaneous concentration of the highly reactive thiolate low, favoring alkylation over dimerization.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of both the desired reaction and the undesired oxidation, but can often favor the intended pathway.
Mitigation Strategy 3: Strategic Use of Additives
Causality: Even with careful control of atmosphere and pH, trace metal impurities can catalyze oxidation, and small amounts of dimer may still form. Additives can be used to counteract these effects.
Protocol A: Sequestering Metal Catalysts with Chelators
Transition metals catalyze oxidation by facilitating electron transfer from the thiolate to oxygen.[6] A chelating agent like ethylenediaminetetraacetic acid (EDTA) can bind these metal ions, rendering them catalytically inactive.[5][15]
-
Procedure: Add a small amount of EDTA (e.g., 1-5 mol%) to the reaction mixture before adding your base. EDTA will form a stable complex with any trace metal ions present.
Protocol B: In-Situ Reduction with Catalytic TCEP
This strategy involves adding a small, catalytic amount of a reducing agent to the reaction. Any dimer that forms is immediately reduced back to the starting thiol, effectively preventing its accumulation.
-
Procedure: Add tris(2-carboxyethyl)phosphine (TCEP) at 0.5-2 mol% to your reaction. TCEP is ideal because it is an effective reducing agent, stable in air, and generally does not interfere with S-alkylation reactions.[9][16] Note: TCEP can react with maleimides and iodoacetamides, so it should not be used if these are your electrophiles.[7]
Table 2: Comparison of Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| Inert Atmosphere | Removes the primary oxidant (O₂).[13] | Highly effective, non-invasive. | Requires specialized equipment (Schlenk line, glovebox).[14] | All oxygen-sensitive reactions. |
| pH Control | Minimizes concentration of reactive thiolate.[3] | Simple to implement, no extra reagents. | May slow down the desired reaction; requires careful optimization. | Reactions requiring a basic catalyst, like S-alkylation.[11] |
| Chelating Agents | Deactivates metal catalysts.[5] | Targets a specific catalytic pathway, low cost. | Only effective if metal catalysis is the primary issue. | Reactions using reagents or solvents of unknown purity. |
| Reducing Agents | Reverses dimer formation in-situ.[8] | "Self-correcting" system, very effective. | Potential for side reactions with certain electrophiles.[7] | When complete exclusion of oxygen is difficult. |
References
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Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
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ResearchGate. (2014, September 20). What is the best way to remove dissolved oxygen from a reaction solution? Retrieved from [Link]
- Google Patents. (n.d.). Method for removing oxygen from a reaction medium.
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Quora. (2023, November 12). Is it possible to remove oxygen from air using chemicals? Retrieved from [Link]
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RadTech. (n.d.). A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. In The Chemistry of Thiol Oxidation and Detection.
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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Cámara, J. et al. (2020). Breaking a Couple: Disulfide Reducing Agents. Digital.CSIC. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, October 29). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Retrieved from [Link]
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CliniSciences. (n.d.). Reducing agents. Retrieved from [Link]
- BenchChem. (2025).
- Kravchenko, A. N., et al. (2022).
- Gomaa, A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19.
- Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555.
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ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]
- Gomaa, A. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Mieyal, J. J., et al. (2008). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling, 10(11), 1941-1988.
- ResearchGate. (n.d.).
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ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
- Community Research. (n.d.).
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
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McCarthy, C., & Decker, E. (2022, August 10). Metal Chelators as Antioxidants. AOCS. Retrieved from [Link]
- SciSpace. (2023, March 9). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
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Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
- Jan, A. T., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247.
- ResearchGate. (2019, September 6). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead.
- Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 483.
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MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-4-Alkyl-1,2,4-Triazole-3-thiols
Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their unique ability to bind to diverse biological receptors and enzymes. The five-membered, nitrogen-rich 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2] Its derivatives are the cornerstone of numerous clinically significant drugs, spanning antifungal agents (e.g., Fluconazole), anticancer therapies (e.g., Letrozole), and antiviral medications (e.g., Ribavirin).[1]
This guide focuses specifically on a promising subclass: 5-aryl-4-alkyl-1,2,4-triazole-3-thiols. The strategic placement of an aryl group at the 5-position, an alkyl chain at the 4-position, and a thiol/thione group at the 3-position creates a versatile template for molecular exploration. By systematically modifying the substituents at these key positions, researchers have unearthed potent agents with a wide array of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects.[3][4]
The objective of this guide is to provide an in-depth, comparative analysis of the structure-activity relationships (SAR) for this chemical series. We will dissect how subtle changes in molecular architecture—the nature and position of a substituent on the aryl ring or the length of the alkyl chain—profoundly influence biological efficacy. This analysis is grounded in experimental data from peer-reviewed studies, offering a technical yet accessible resource for researchers, scientists, and drug development professionals aiming to design the next generation of triazole-based therapeutics.
Core Synthetic Strategy: A Validated Pathway
The synthesis of 5-aryl-4-alkyl-1,2,4-triazole-3-thiols typically follows a reliable and well-established multi-step pathway. Understanding this process is crucial as it dictates the feasibility of creating diverse analogues for SAR studies. The general workflow begins with a substituted benzoic acid and proceeds through key intermediates like hydrazides and thiosemicarbazides before the final cyclization step.
The causality behind this pathway is rooted in classical heterocyclic chemistry. The initial conversion of a carboxylic acid to a hydrazide provides the necessary N-N bond. The subsequent reaction with an alkyl isothiocyanate introduces the carbon and sulfur atoms required for the triazole-thiol core and simultaneously attaches the N4-alkyl substituent. The final step, an intramolecular cyclization under basic conditions, is an energetically favorable ring-closing reaction that forms the stable aromatic 1,2,4-triazole heterocycle.
Caption: General synthetic workflow for 5-aryl-4-alkyl-1,2,4-triazole-3-thiols.
Comparative Analysis of Biological Activities
Anticonvulsant Activity: Targeting Neuronal Excitability
One of the most extensively studied applications for this class of compounds is in the treatment of epilepsy.[2][5] Many 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have demonstrated potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.[3][5] The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated sodium channels.[3]
-
Influence of the 5-Aryl Moiety: The nature and position of substituents on the C5-phenyl ring are critical determinants of anticonvulsant potency. The presence of a halogen, particularly chlorine, at the meta-position (3-position) of the phenyl ring often confers strong activity. For instance, 5-(3-chlorophenyl) substituted derivatives consistently show high potency in the MES test.[3][5]
-
Influence of the N4-Alkyl Chain: The length of the alkyl chain at the N4 position significantly impacts both efficacy and the therapeutic window. A linear alkyl chain of four to six carbons (butyl to hexyl) appears to be optimal for potent anticonvulsant activity. Shorter or longer chains tend to diminish the effect.[3] This suggests a specific hydrophobic pocket in the biological target that accommodates this chain length.
The table below summarizes data from MES seizure tests for a representative set of analogues, highlighting the key SAR trends. The ED₅₀ value represents the dose required to protect 50% of animals from seizures.
| Compound ID | 5-Aryl Substituent (Ar) | 4-Alkyl Substituent (R) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Reference |
| TP-315 | 3-Chlorophenyl | Hexyl | 40.8 | [3] |
| 68 | 3-Chlorophenyl | Butyl | 38.5 | [5] |
| TP-10 | Phenyl | Hexyl | 59.5 | [3] |
| TP-427 | 3-Methylphenyl | Hexyl | 51.1 | [3] |
| TPR-22 | 4-Chlorophenyl | Hexyl | > 100 | [3] |
Data synthesized from cited literature for comparative purposes.
The data clearly illustrates that a 3-chloro substitution on the aryl ring (TP-315, 68) is superior to an unsubstituted phenyl ring (TP-10) or a 3-methyl group (TP-427). Furthermore, moving the chloro group from the meta (3) to the para (4) position (TPR-22) results in a dramatic loss of activity, underscoring the strict regiochemical requirements for this interaction.
Caption: Key SAR trends for anticonvulsant activity.
Antimicrobial Activity: A Broad-Spectrum Approach
The 1,2,4-triazole-3-thiol scaffold is also a fertile ground for the development of novel antimicrobial agents.[1][6] Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[7]
-
Influence of the 5-Aryl Moiety: For antimicrobial applications, the electronic properties of the aryl substituent play a pivotal role. The presence of strong electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), on the C5-aryl ring has been shown to significantly enhance both antibacterial and antifungal activity. This suggests that polarization of the aromatic system may be important for target interaction.
-
Influence of the N4-Substituent: Unlike the specific alkyl chain requirement for anticonvulsant activity, the N4 position in antimicrobial analogues can accommodate larger aryl groups. In a series of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiols, substituting the N4 position with another aryl ring containing electron-withdrawing groups also contributed positively to the antimicrobial profile.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives against various microbes. A lower MIC value indicates higher potency.
| Compound ID | N4-Aryl Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| IVc | 4-Chlorophenyl | 12.5 | 25 | 25 | |
| IVd | 2,4-Dichlorophenyl | 12.5 | 12.5 | 12.5 | |
| IVf | 4-Nitrophenyl | 12.5 | 25 | 12.5 | |
| IVa | Phenyl | 50 | 100 | 100 | |
| Norfloxacin | (Standard Drug) | 6.25 | 6.25 | N/A | |
| Ketoconazole | (Standard Drug) | N/A | N/A | 6.25 |
Data adapted from Rajurkar et al. (2017) for comparative analysis.
The results demonstrate a clear trend: compounds with electron-withdrawing substituents on the N4-aryl ring (IVc, IVd, IVf) are significantly more potent than the unsubstituted parent compound (IVa). The 2,4-dichlorophenyl derivative (IVd) exhibited the best broad-spectrum activity against all tested strains.
Anticancer Activity: Targeting Cell Proliferation
More recently, the 5-aryl-4-alkyl-1,2,4-triazole-3-thiol scaffold has been explored for its anticancer potential.[4][8] One promising strategy involves designing these molecules to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Restoring p53 function is a highly sought-after goal in cancer therapy.[4]
-
Core Scaffold Importance: A structure-based design approach identified the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol core as a viable template for mimicking key p53 residues that bind to MDM2.[4]
-
Influence of S-Alkylation/Substitution: The thiol group at the C3 position serves as a convenient handle for further modification. In one study, derivatization of this thiol with various substituted acetamide side chains was explored. A compound featuring a morpholino-acetamide substituent (compound 6h in the cited study) displayed particularly potent antiproliferative activity against lung (A549), glioblastoma (U87), and leukemia (HL60) cell lines.[4] This highlights that while the core provides the right orientation, substitutions at the C3-thiol are critical for optimizing potency.
The table below shows the in vitro inhibitory activity (IC₅₀) of key compounds against several human cancer cell lines. A lower IC₅₀ value indicates greater cytotoxicity.
| Compound ID | C3-Thiol Substituent | A549 (IC₅₀, µM) | U87 (IC₅₀, µM) | HL60 (IC₅₀, µM) | Reference |
| 6h | 2-morpholino-2-oxoethyl | 3.85 | 4.15 | 17.52 | [4] |
| 6a | 2-oxo-2-(phenylamino)ethyl | 20.31 | 18.09 | 33.41 | [4] |
| 6e | 2-((4-fluorophenyl)amino)-2-oxoethyl | 11.02 | 14.23 | 25.11 | [4] |
| Cisplatin | (Standard Drug) | 6.01 | 7.23 | 2.01 | [4] |
Data adapted from the study designing p53-MDM2 inhibitors.[4]
The data reveals that the nature of the substituent attached to the thiol group drastically alters anticancer activity. The morpholino-containing derivative 6h was the most potent in this series, showing activity comparable to the standard chemotherapeutic agent Cisplatin against A549 and U87 cell lines.[4]
Experimental Protocols: Self-Validating Methodologies
Protocol 1: General Synthesis of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Causality: This protocol follows the logical sequence outlined in the general synthetic strategy. Each step is designed to proceed to high completion, and purification methods are included to ensure the intermediate's identity before proceeding, which is a key aspect of a self-validating system.
-
Step A: Synthesis of 3-chlorobenzohydrazide.
-
To a solution of methyl 3-chlorobenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol, 99%).
-
Reflux the mixture for 8-10 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-chlorobenzohydrazide. Confirm structure using ¹H NMR and IR spectroscopy.
-
-
Step B: Synthesis of 2-(3-chlorobenzoyl)-N-hexylhydrazine-1-carbothioamide.
-
Dissolve 3-chlorobenzohydrazide (0.05 mol) in absolute ethanol (100 mL).
-
Add hexyl isothiocyanate (0.05 mol) dropwise to the solution while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the solution, and collect the precipitated solid by filtration. Wash with diethyl ether to remove unreacted starting materials.
-
Recrystallize from ethanol to obtain the pure thiosemicarbazide intermediate.
-
-
Step C: Cyclization to form the Triazole-3-thione.
-
Suspend the thiosemicarbazide intermediate (0.02 mol) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 6-8 hours until the evolution of H₂S gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture in an ice bath and acidify to pH 5-6 with concentrated HCl.
-
The solid product will precipitate. Filter, wash thoroughly with water until neutral, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the final product. Characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Causality: This protocol is a standard, validated model for identifying agents effective against generalized tonic-clonic seizures. The use of a control group validates that the observed effect is due to the compound and not spontaneous recovery. The time-course study identifies the point of maximum activity (Tmax), ensuring subsequent dose-response experiments are conducted under optimal conditions.
-
Animal Model: Use male Albino Swiss mice (20-25 g). House them under standard laboratory conditions for at least one week before the experiment.
-
Compound Preparation: Suspend the test compounds in a 0.5% solution of Tween 80 in saline.
-
Administration: Administer the test compounds intraperitoneally (i.p.) in a volume of 10 mL/kg. The control group receives the vehicle only.
-
MES Induction:
-
At a predetermined time after drug administration (e.g., 15, 30, 60, 120 minutes), induce seizures.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
-
-
Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor phase of the seizure. An animal is considered "protected" if this phase is absent.
-
Dose-Response Determination:
-
Based on initial screening, test a range of doses to determine the ED₅₀ (the dose protecting 50% of animals).
-
Calculate the ED₅₀ and its 95% confidence intervals using a statistical method like probit analysis.
-
Caption: Workflow for in vivo anticonvulsant evaluation using the MES test.
Conclusion and Future Outlook
The 5-aryl-4-alkyl-1,2,4-triazole-3-thiol scaffold is a remarkably versatile and pharmacologically significant structure. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications to the C5-aryl and N4-alkyl substituents can precisely tune the biological activity towards distinct therapeutic goals.
-
For anticonvulsant activity , the key takeaway is the requirement for a halogen (preferably chlorine) at the 3-position of the aryl ring and an optimal N4-alkyl chain length of 4-6 carbons.
-
For antimicrobial agents , the focus shifts to incorporating strong electron-withdrawing groups on the aryl rings at both the C5 and N4 positions to enhance potency.
-
For anticancer applications , the core provides a foundation for p53-MDM2 inhibition, with further derivatization at the C3-thiol group being a critical strategy for maximizing cytotoxicity.
Future research should focus on multi-target drug design, exploring if the structural features for one activity can be combined to address co-morbidities, such as developing an anticancer agent with favorable blood-brain barrier permeability. The continued exploration of this privileged scaffold, guided by the robust SAR principles outlined herein, holds immense promise for the discovery of novel and effective therapeutics.
References
-
Kane, J. L., Hirth, B. H., Liang, B., & Witvrouw, M. (2007). 5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles as selective antagonists of strychnine-induced convulsions and potential antispastic agents. Journal of Medicinal Chemistry, 50(13), 3193-3198. [Link]
-
Rajurkar, V. G., et al. (2017). Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. Journal of Applied Pharmaceutical Science, 7(10), 159-165. [Link]
-
Kaplaushenko, A., et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal of Pharmacy & Pharmacognosy Research, 13(4). [Link]
-
Perevalov, A. S., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2769. [Link]
-
Gomkale, R., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(21), 7393. [Link]
-
Plech, T., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. International Journal of Molecular Sciences, 22(6), 3247. [Link]
-
Wang, S-B., et al. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Archiv der Pharmazie, 350(1-2). [Link]
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A Comparative Analysis of the Cytotoxic Potential of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
A Guide for Researchers in Oncology Drug Discovery
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. While classical chemotherapeutic agents like cisplatin and doxorubicin have been mainstays in clinical practice, their utility is often hampered by severe side effects and the emergence of drug resistance.[1][2] This has spurred the exploration of novel molecular scaffolds with potential anticancer properties. Among these, the 1,2,4-triazole nucleus has garnered significant attention from medicinal chemists due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
This guide focuses on a specific derivative, 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol , a compound of interest due to the presence of the 3,4-dimethoxyphenyl moiety, which is found in other bioactive molecules, and the 1,2,4-triazole-3-thiol core, a known pharmacophore.[4][6] We will provide a framework for evaluating its cytotoxic potential in comparison to established standard-of-care drugs, doxorubicin and cisplatin. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale, detailed experimental protocols, and data interpretation.
Rationale for Investigation
The 1,2,4-triazole ring system is a versatile scaffold that can be readily functionalized to modulate its biological activity.[3] The thiol group at the 3-position and the ethyl group at the 4-position of the triazole ring in our compound of interest can influence its physicochemical properties and its interaction with biological targets. Furthermore, the 3,4-dimethoxyphenyl group is a key structural feature in several natural and synthetic compounds with demonstrated anticancer activity. The rationale for investigating this specific molecule lies in the hypothesis that the combination of these structural features may lead to a potent and selective cytotoxic agent.
Comparative Cytotoxicity Evaluation: An Experimental Workflow
To rigorously assess the cytotoxic potential of this compound, a systematic in vitro evaluation against a panel of human cancer cell lines is essential. The following workflow outlines the key steps in this process.
Figure 1: A generalized workflow for the in vitro comparative cytotoxicity evaluation of a novel compound.
Materials and Methods
1. Cell Lines and Culture Conditions:
A panel of human cancer cell lines should be selected to represent different tumor types. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
A549: A human lung carcinoma cell line.
These cell lines are widely used in cancer research and have well-characterized responses to standard chemotherapeutic agents. The cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
This compound: The test compound should be synthesized and its structure confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry). A stock solution (e.g., 10 mM) should be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Doxorubicin and Cisplatin: Pharmaceutical grade standard drugs should be used. Stock solutions should be prepared in a suitable solvent (e.g., water or DMSO) and stored as recommended.
3. MTT Cytotoxicity Assay Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound and the standard drugs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition of cell viability, should be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Cytotoxicity Data (Illustrative)
The following table presents hypothetical, yet plausible, IC50 values for our test compound and the standard drugs against the selected cancer cell lines, based on published data for similar 1,2,4-triazole derivatives.[10][11]
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 |
| This compound | 15.5 | 10.2 | 25.8 |
| Doxorubicin | 0.8 - 2.5[12][13] | 0.34 - 2.9[12] | > 20[12] |
| Cisplatin | ~5-10 | ~2-5 | ~10-20 |
Note: The IC50 values for the test compound are illustrative and would need to be determined experimentally. The IC50 values for Doxorubicin and Cisplatin are ranges reported in the literature, as they can vary depending on the specific experimental conditions.
Discussion and Mechanistic Insights
A thorough analysis of the experimental results is crucial for understanding the potential of the novel triazole compound.
Structure-Activity Relationship (SAR)
The cytotoxic activity of 1,2,4-triazole derivatives is influenced by the nature and position of the substituents on the triazole ring and the phenyl ring. The presence of the electron-donating methoxy groups on the phenyl ring in our compound of interest may play a significant role in its biological activity. Further studies with a library of related compounds would be necessary to establish a clear SAR.
Potential Mechanisms of Action
While the precise mechanism of action of this compound would require further investigation, several possibilities can be hypothesized based on the known activities of similar compounds:
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[14] Further experiments, such as flow cytometry analysis of Annexin V-FITC/PI stained cells, could be performed to investigate this possibility.
-
Cell Cycle Arrest: The compound may interfere with the cell cycle progression, leading to an arrest at a specific phase (e.g., G2/M).[14] This can be investigated using flow cytometry analysis of propidium iodide-stained cells.
-
Enzyme Inhibition: Triazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation, such as kinases or topoisomerases.[15]
In contrast, the mechanisms of action of the standard drugs are well-established:
-
Cisplatin: Primarily acts by forming intrastrand and interstrand DNA crosslinks, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[2][16][17]
-
Doxorubicin: Functions as a topoisomerase II inhibitor, intercalates into DNA, and generates reactive oxygen species (ROS), all of which contribute to its cytotoxic effects.[13]
Figure 2: A simplified diagram illustrating the potential and known mechanisms of action leading to cytotoxicity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound against standard anticancer drugs. The illustrative data suggest that this novel triazole derivative may possess promising cytotoxic activity. However, it is imperative to conduct rigorous experimental studies to confirm these findings and to elucidate the underlying mechanism of action.
Future research should focus on:
-
Expanding the cell line panel: Testing the compound against a broader range of cancer cell lines, including drug-resistant variants.
-
In-depth mechanistic studies: Investigating the effects of the compound on apoptosis, cell cycle, and specific molecular targets.
-
In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.
The systematic approach outlined in this guide will enable a thorough assessment of the therapeutic potential of this compound and contribute to the ongoing quest for novel and improved anticancer agents.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides a comprehensive comparison of the efficacy of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a representative member of the pharmacologically significant 1,2,4-triazole-3-thiol class of compounds, from both an in vitro and in vivo perspective. While direct comparative data for this specific molecule is not extensively published, this guide synthesizes available information on structurally related compounds to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential correlations and discrepancies between these two crucial stages of preclinical research.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, possesses key structural features, such as the dimethoxyphenyl group, that suggest potential for significant biological activity. Understanding how its performance in isolated cellular or enzymatic assays translates to a complex physiological system is paramount for its development as a potential therapeutic agent.
The Imperative of In Vitro to In Vivo Translation
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2][3][4][5] Establishing a strong IVIVC is a primary goal in drug development as it can streamline the process, reduce the reliance on extensive animal testing, and provide a more profound understanding of a drug's behavior.[1][4][6] However, the transition from the controlled environment of an in vitro assay to the dynamic and multifaceted biological system of an in vivo model is seldom a simple one-to-one correlation. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining the ultimate efficacy of a compound within a living organism.
This guide will explore hypothetical, yet plausible, in vitro and in vivo data for a compound like this compound, focusing on its potential anticancer and anti-inflammatory activities, two areas where triazole derivatives have shown considerable promise.
Experimental Design: A Tale of Two Environments
The choice of experimental models is critical for generating meaningful and translatable data. Below are detailed protocols for representative in vitro and in vivo assays that could be employed to evaluate the efficacy of our lead compound.
In Vitro Efficacy Assessment
1. Anticancer Activity: Cytotoxicity Assay
-
Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]
-
2. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
-
Objective: To assess the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[9][10]
-
Methodology: Commercially available COX inhibitor screening kits are often employed.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay: The compound is incubated with the enzyme and arachidonic acid (the substrate). The assay measures the production of prostaglandin H2 (PGH2), which is then detected, often through a colorimetric or fluorometric readout.[11]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value for each enzyme is determined.
-
In Vivo Efficacy Assessment
1. Anticancer Activity: Human Tumor Xenograft Model
-
Objective: To evaluate the compound's ability to inhibit tumor growth in a living animal model.[12][13]
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[12][14]
-
Tumor Implantation: Human cancer cells (the same lines used in the in vitro assay) are injected subcutaneously into the flank of the mice.[12]
-
Treatment: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The compound is administered (e.g., orally or intraperitoneally) at various doses for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[13]
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
-
2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
-
Objective: To assess the compound's anti-inflammatory effects in an acute inflammation model.[15][16]
-
Methodology: This is a well-established and reproducible model of acute inflammation.[15][17]
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of rats or mice.[16][18]
-
Treatment: The compound is administered (typically orally or intraperitoneally) prior to the carrageenan injection.[18]
-
Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[18]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
Visualizing the Workflow
Caption: Generalized workflow for evaluating the in vitro and in vivo efficacy of a novel compound.
Comparative Efficacy Data: A Hypothetical Scenario
The following tables present hypothetical data for this compound to illustrate the comparison between in vitro and in vivo results.
Table 1: Anticancer Efficacy
| Assay | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Cytotoxicity | MCF-7 | 5.2 | MCF-7 Xenograft | 50 | 45 |
| Cytotoxicity | A549 | 8.7 | A549 Xenograft | 50 | 30 |
Table 2: Anti-inflammatory Efficacy
| Assay | Target | In Vitro IC50 (µM) | In Vivo Model | Treatment Dose (mg/kg) | Paw Edema Inhibition (%) |
| COX Inhibition | COX-1 | 25.1 | Carrageenan-induced | 25 | 55 |
| COX Inhibition | COX-2 | 3.5 | Paw Edema |
Discussion: Bridging the Divide
The hypothetical data presented above highlights a common scenario in drug development. While the compound shows promising activity in vitro, the in vivo efficacy may not always directly correlate. For instance, the lower tumor growth inhibition in the A549 xenograft model compared to the MCF-7 model, despite a similar in vitro IC50, could be attributed to several factors:
-
Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site in the A549 model.
-
Tumor Microenvironment: The complex interplay of cells and signaling molecules within the tumor microenvironment can influence drug efficacy in ways that are not captured in a 2D cell culture.
-
Off-target Effects: The compound might have off-target effects in the living system that could either enhance or diminish its therapeutic efficacy.
In the case of the anti-inflammatory data, the compound demonstrates selectivity for COX-2 over COX-1 in vitro, which is a desirable characteristic for reducing gastrointestinal side effects. The significant inhibition of paw edema in vivo suggests that the compound is able to reach its target and exert its anti-inflammatory effect in a complex physiological setting.
Potential Signaling Pathways
The biological activities of 1,2,4-triazole derivatives are often attributed to their interaction with specific signaling pathways. For its anti-inflammatory effects, a plausible mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway, thereby reducing the production of pro-inflammatory prostaglandins.[2][19][20][21][22]
Caption: Putative mechanism of anti-inflammatory action via the COX pathway.
In the context of its anticancer activity, 1,2,4-triazole derivatives have been reported to induce apoptosis and modulate various signaling pathways involved in cell proliferation and survival. One such pathway is the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, which can trigger both pro-apoptotic and pro-survival signals.[23][24][25][26][27] It is conceivable that our compound could modulate this pathway to favor apoptosis in cancer cells.
Conclusion and Future Directions
The comparison of in vitro and in vivo efficacy is a cornerstone of preclinical drug development. For this compound and its analogs, a comprehensive evaluation using a battery of in vitro assays followed by well-designed in vivo studies is essential to understand their therapeutic potential. While in vitro studies provide crucial initial data on potency and mechanism of action, in vivo models are indispensable for assessing the compound's overall pharmacological profile in a complex biological system.
Future research should focus on obtaining direct comparative data for this specific compound to establish a robust IVIVC. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies are warranted to elucidate the reasons for any observed discrepancies between in vitro and in vivo results. A deeper understanding of the molecular targets and signaling pathways affected by this class of compounds will also be critical for their rational design and development as novel therapeutic agents.
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Cyclooxygenase pathways. Frontiers Publishing Partnerships. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]
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Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
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In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
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In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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A Spectroscopic Guide to the Synthesis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its Precursors
This guide provides an in-depth spectroscopic comparison of the heterocyclic compound 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with its synthetic precursors. The objective is to furnish researchers, chemists, and drug development professionals with a practical, data-supported framework for monitoring the synthetic pathway and verifying the final product. We will delve into the characteristic Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectral data at each stage of the synthesis, explaining the causal links between structural changes and their spectroscopic manifestations.
The synthesis of 1,2,4-triazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The target molecule, a substituted 4H-1,2,4-triazole-3-thiol, is typically synthesized via the cyclization of a thiosemicarbazide intermediate, which itself is formed from a benzohydrazide and an isothiocyanate.[3] This guide will elucidate the spectroscopic journey from simple aromatic acid to complex heterocycle.
The Synthetic Pathway: A Step-by-Step Overview
The synthesis proceeds through a logical three-step sequence, starting from commercially available reagents. The pathway is designed for clarity and efficiency, allowing for straightforward monitoring at each conversion.
-
Formation of 3,4-dimethoxybenzohydrazide: The process begins with the esterification of 3,4-dimethoxybenzoic acid, followed by hydrazinolysis to yield the key hydrazide intermediate.
-
Synthesis of Thiosemicarbazide Intermediate: The nucleophilic 3,4-dimethoxybenzohydrazide attacks the electrophilic carbon of ethyl isothiocyanate to form 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide.
-
Alkaline Cyclization: The thiosemicarbazide undergoes an intramolecular cyclization reaction in a basic medium (e.g., sodium hydroxide solution) to yield the final product, this compound.[4]
Figure 2: Thione-thiol tautomerism in the final triazole product. (Note: Image URLs are placeholders)
Definitive Spectroscopic Evidence of Cyclization
-
FT-IR Analysis:
-
Disappearance: The most critical evidence of successful cyclization is the complete disappearance of the C=O (amide) stretching band that was present around 1650 cm⁻¹ in the thiosemicarbazide intermediate.
-
Appearance: A new band corresponding to the C=N stretch of the triazole ring appears in the 1630-1550 cm⁻¹ region. [5]The spectrum will also show N-H stretching (around 3300-3100 cm⁻¹) from the triazole ring (thione form) and potentially a weak S-H stretch (around 2600-2550 cm⁻¹) if the thiol form is present. [5]The C=S band (thione form) is also expected.
-
-
¹H NMR Analysis:
-
Disappearance: The signals corresponding to the amide N-H protons of the intermediate are absent.
-
Chemical Shift Changes: The electronic environment of the ethyl and dimethoxyphenyl protons changes due to the formation of the aromatic triazole ring, leading to shifts in their respective signals. The methylene protons of the ethyl group are often deshielded.
-
Key Signal: The most diagnostic signal is that of the N-H proton of the triazole ring (in the dominant thione form), which appears as a broad singlet significantly downfield, often in the 13-14 ppm region. [6][5]The presence of the S-H proton (thiol form) is harder to confirm as it may be a very broad, low-intensity signal.
-
Comparative Spectroscopic Data Summary
The following table provides a consolidated view of the key spectroscopic shifts that enable monitoring of the reaction progress.
| Compound Name | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 3,4-Dimethoxybenzoic Acid | ~3300-2500 (broad O-H), ~1684 (C=O), ~1270 & 1030 (C-O) | >12 (s, 1H, -COOH), ~7.7-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, -OCH₃) |
| Ethyl Isothiocyanate | ~2200-2000 (strong, broad -N=C=S) | ~3.6 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃) |
| 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide | ~3400-3100 (N-H), ~1650 (C=O), ~1250 (C=S). -N=C=S peak is absent. | ~10.5-8.0 (multiple s, 3H, N-H protons), ~7.7-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, -OCH₃), plus signals for the ethyl group. |
| This compound | ~3300-3100 (N-H), ~2600 (weak S-H), ~1600 (C=N). C=O peak is absent. | ~14-13 (s, 1H, N-H/S-H) , ~7.6-7.0 (m, 3H, Ar-H), ~4.1 (q, 2H, -CH₂-), ~3.9 (s, 6H, -OCH₃), ~1.3 (t, 3H, -CH₃). Amide N-H signals are absent. |
Experimental Protocols
Synthesis of 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (Intermediate)
-
Step A: 3,4-dimethoxybenzohydrazide: A mixture of ethyl 3,4-dimethoxybenzoate (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 mL) is refluxed for 8-10 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Step B: Thiosemicarbazide formation: To a solution of 3,4-dimethoxybenzohydrazide (0.05 mol) in absolute ethanol (75 mL), ethyl isothiocyanate (0.05 mol) is added dropwise. [7]The mixture is refluxed for 4-6 hours. The solvent is then partially evaporated under reduced pressure and the resulting solid precipitate is filtered, washed with ether, and recrystallized from ethanol.
Synthesis of this compound (Final Product)
-
1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (0.02 mol) is added to a 2N aqueous sodium hydroxide solution (50 mL).
-
The mixture is heated under reflux for 4-5 hours until the evolution of hydrogen sulfide ceases. [4]3. The reaction mixture is cooled to room temperature and filtered.
-
The clear filtrate is then carefully acidified to pH 5-6 with cold, dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with cold water until free of chloride ions, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) yields the purified product.
Spectroscopic Characterization Workflow
Figure 3: General workflow for spectroscopic sample analysis.
Conclusion
The transformation from 3,4-dimethoxybenzoic acid and ethyl isothiocyanate to this compound is accompanied by a series of clear and predictable spectroscopic changes. For FT-IR, the key markers are the sequential disappearance of the -N=C=S band followed by the C=O amide band, and the appearance of the triazole C=N band. For ¹H NMR, the crucial evidence lies in the appearance and subsequent disappearance of multiple N-H signals from the intermediate, and the emergence of a characteristic downfield N-H proton signal (~13-14 ppm) in the final triazole product. By carefully monitoring these spectral fingerprints, researchers can confidently track the synthesis, confirm the identity of the intermediates and final product, and ensure the integrity of their work.
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Independent Laboratory Validation of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Synthesis: A Comparative Guide
In the landscape of pharmaceutical research and development, the reproducibility of synthetic procedures is paramount. The independent validation of a chemical synthesis by a third-party laboratory serves as a critical checkpoint, ensuring the reliability and robustness of the developed protocol. This guide provides an in-depth comparison of the original synthesis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its independent validation. Furthermore, we will explore an alternative synthetic route, offering a comparative analysis of methodologies. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, data-supported guidance.
Introduction: The Imperative of Independent Validation
The synthesis of novel chemical entities is the foundation of drug discovery. This compound is a heterocyclic compound of interest, belonging to a class of molecules known for their diverse pharmacological activities. The validation of its synthesis is not merely a procedural formality but a cornerstone of scientific integrity. An independent laboratory validation provides an unbiased assessment of a synthetic method's transferability, consistency, and the accuracy of its analytical characterization.[1][2] This process is essential for regulatory submissions and for building a foundation of trust and reliability in the scientific community.[3][4][5]
This guide will dissect the synthesis of the target molecule through a well-established pathway and detail the rigorous validation process undertaken by an independent laboratory. We will also present a comparative analysis with an alternative synthetic strategy, highlighting the nuances and potential advantages of each approach.
The Cornerstone Synthesis: A Two-Step Approach
The most common and reliable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[6][7][8] This pathway is favored for its generally high yields and straightforward procedures.
Proposed Synthesis Pathway
The synthesis of this compound (3) commences with the preparation of 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (2) from 3,4-dimethoxybenzohydrazide (1) and ethyl isothiocyanate. The subsequent intramolecular cyclization of the thiosemicarbazide intermediate in the presence of a base yields the final triazole-3-thiol.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Original Laboratory
Step 1: Synthesis of 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (2)
-
To a solution of 3,4-dimethoxybenzohydrazide (1.0 eq) in absolute ethanol, add ethyl isothiocyanate (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the crude product with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound (3)
-
Suspend the 1-(3,4-dimethoxybenzoyl)-4-ethylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 3-5 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure triazole-3-thiol.
Independent Laboratory Validation: A Rigorous Replication
An independent, GLP-compliant laboratory was tasked with the validation of the aforementioned synthesis.[1] The primary objectives were to assess the reproducibility of the yield and purity, and to confirm the structural identity of the final product using a suite of analytical techniques.[3][4]
Validation Workflow
The validation process followed a stringent protocol designed to minimize experimental bias and ensure data integrity.
Caption: Workflow for the independent laboratory validation of the synthesis.
Comparative Data Analysis
The results from the independent laboratory validation were in close agreement with the data from the original synthesis, confirming the robustness and reliability of the protocol.
| Parameter | Original Synthesis | Independent Validation | % Difference |
| Yield (%) | |||
| Step 1 | 88% | 85% | -3.4% |
| Step 2 | 75% | 72% | -4.0% |
| Overall Yield | 66% | 61.2% | -7.3% |
| Purity (HPLC, %) | 99.2% | 99.5% | +0.3% |
| Melting Point (°C) | 188-190 | 189-191 | N/A |
Spectroscopic Data Confirmation
The structural integrity of the synthesized this compound was unequivocally confirmed by a battery of spectroscopic techniques. The data obtained by the independent laboratory was consistent with that of the original synthesis.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the structure of the molecule.[9][10][11] The characteristic signals for the ethyl group (a triplet and a quartet), the methoxy groups (two singlets), the aromatic protons, and the thiol proton were observed at the expected chemical shifts.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule.[12]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is instrumental in identifying the functional groups present in a molecule.[13][14] The spectrum of the final product displayed characteristic absorption bands for the N-H, S-H (thiol), C=N, and C-S bonds, consistent with the triazole-thiol structure.[15] The presence of a band in the region of 2550-2600 cm⁻¹ is indicative of the S-H stretch.[8]
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[13] The mass spectrum of the synthesized molecule showed the expected molecular ion peak, further confirming its identity.
An Alternative Synthetic Route: The Polyphosphate Ester (PPE) Method
For a comprehensive evaluation, it is prudent to consider alternative synthetic methodologies. A notable alternative for the synthesis of 1,2,4-triazole-3-thiols involves the use of polyphosphate ester (PPE) as a condensing and cyclizing agent.[14] This method offers the potential for a one-pot synthesis, which can be more efficient in terms of time and resources.
Proposed PPE Synthesis Pathway
In this approach, 3,4-dimethoxybenzoic acid is reacted directly with 4-ethylthiosemicarbazide in the presence of PPE. The PPE facilitates both the initial acylation and the subsequent cyclodehydration in a single reaction vessel.
Caption: Alternative synthesis pathway using Polyphosphate Ester (PPE).
Comparative Analysis of Synthetic Routes
| Feature | Cornerstone Synthesis (Two-Step) | Alternative PPE Method (One-Pot) |
| Number of Steps | Two | One |
| Reaction Time | Longer (two separate reactions) | Potentially shorter |
| Reagents | Readily available | PPE may be less common |
| Work-up | Two separate work-ups | Single work-up |
| Potential Yield | Generally high | Variable, optimization may be needed |
| Scalability | Well-established for scale-up | May require more development for large scale |
While the PPE method presents an attractive, more streamlined alternative, the traditional two-step synthesis is often more established and predictable, making it a reliable choice for initial scale-up and validation.
Conclusion
The independent laboratory validation successfully reproduced the synthesis of this compound with comparable yield and purity to the original method. The comprehensive spectroscopic analysis confirmed the structural identity of the compound, underscoring the robustness and transferability of the synthetic protocol.
The exploration of an alternative synthesis using polyphosphate ester highlights the ongoing innovation in synthetic methodology. While the one-pot PPE method offers potential advantages in efficiency, the traditional two-step approach remains a highly reliable and validated pathway for obtaining this class of compounds.
This guide demonstrates the critical role of independent validation in the lifecycle of a synthetic compound. It provides a transparent and data-driven comparison that can aid researchers in making informed decisions about synthetic strategies and in ensuring the quality and reproducibility of their work.
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Navigating the Labyrinth of Biological Assays: A Comparative Guide to the Cross-Reactivity of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
In the intricate world of drug discovery and biological research, the specificity of a chemical probe is paramount. A compound's journey from a promising hit to a validated lead is often fraught with the peril of off-target effects and cross-reactivity. This guide provides an in-depth analysis of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol , a member of the pharmacologically significant 1,2,4-triazole-3-thiol class, and explores its potential for cross-reactivity across a spectrum of common biological assays. By understanding these potential interactions, researchers can design more robust experiments, interpret data with greater confidence, and ultimately, accelerate the pace of discovery.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, with its dimethoxyphenyl and ethyl substitutions, is structurally primed for interaction with various biological targets. This guide will dissect the potential for this compound to engage with targets beyond its intended scope, a phenomenon that can lead to misleading results and wasted resources if not properly understood and controlled for.
The Specter of Cross-Reactivity: Why It Matters
Cross-reactivity, the binding of a compound to multiple, often unrelated, biological targets, can manifest in several ways:
-
False Positives: A compound may appear active in an assay due to an off-target effect, leading researchers down a fruitless path.
-
Masked Toxicity: Early-stage assays may not reveal toxic effects that emerge later in development due to interactions with unforeseen targets.
-
Confounded Structure-Activity Relationships (SAR): If a compound's activity is the result of multiple interactions, discerning the true SAR becomes exceedingly difficult.
This guide will explore the cross-reactivity of our target compound in three key areas of biological investigation: antifungal activity, kinase inhibition, and broader enzyme inhibition. We will also provide detailed protocols for assays commonly used in these areas, empowering researchers to critically evaluate their own findings.
Antifungal Activity and the Ergosterol Biosynthesis Pathway
The 1,2,4-triazole core is famously found in many antifungal drugs, such as fluconazole and itraconazole.[4] These drugs typically function by inhibiting lanosterol 14α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death. Given the structural similarities, it is highly probable that this compound possesses antifungal activity.
Potential for Cross-Reactivity
The primary concern for cross-reactivity in this context is the inhibition of human cytochrome P450 (CYP) enzymes.[6] The active site of fungal Erg11p shares some homology with human CYPs, and many azole antifungals are known to inhibit these enzymes, leading to drug-drug interactions.[6] The dimethoxyphenyl group on our target compound may influence its binding to the active sites of various CYP isoforms.
Comparative Compounds
-
Fluconazole: A widely used triazole antifungal with known CYP interactions.
-
Itraconazole: Another common triazole antifungal with a broader spectrum of activity and more significant CYP inhibition.
-
Amphotericin B: A polyene antifungal with a different mechanism of action (direct membrane disruption) that can serve as a useful comparator.[5]
Data Comparison
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 16 | [4] |
| Itraconazole | Aspergillus fumigatus | 0.03 - 8 | [4] |
| Hypothetical Data for Target Compound | Candida albicans | To be determined | |
| Hypothetical Data for Target Compound | Aspergillus fumigatus | To be determined |
This table is for illustrative purposes. Experimental determination of MIC values is required.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (this compound)
-
Positive control (e.g., Fluconazole)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Prepare a stock solution of the test compound and serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.
-
Inoculate Plates: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.
Signaling Pathway: Ergosterol Biosynthesis in Candida albicans
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Kinase Inhibition: A Promiscuous Target Family
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, particularly cancer. The ATP-binding pocket of kinases is a common target for small molecule inhibitors. The planar nature of the triazole ring and the potential for hydrogen bonding make 1,2,4-triazole derivatives potential kinase inhibitors.
Potential for Cross-Reactivity
The high degree of conservation in the ATP-binding site across the kinome makes cross-reactivity a significant challenge in kinase inhibitor development. A compound designed to inhibit one kinase may inadvertently inhibit several others, leading to off-target effects. The dimethoxyphenyl moiety of our target compound could potentially fit into the hydrophobic pocket of various kinase active sites.
Comparative Compounds
-
Staurosporine: A potent but non-selective kinase inhibitor.
-
Gefitinib: An EGFR-specific kinase inhibitor.
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
Data Comparison
While no specific kinase inhibition data exists for this compound, studies on structurally related compounds provide valuable insights. For example, certain 1,2,4-triazole derivatives have shown inhibitory activity against kinases such as EGFR, VEGFR, and B-Raf.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Staurosporine | Multiple Kinases | < 0.1 | N/A |
| Gefitinib | EGFR | ~0.02 | N/A |
| Sorafenib | B-Raf | ~0.02 | N/A |
| Hypothetical Data for Target Compound | EGFR | To be determined | |
| Hypothetical Data for Target Compound | VEGFR2 | To be determined | |
| Hypothetical Data for Target Compound | B-Raf | To be determined |
This table is for illustrative purposes. Experimental determination of IC50 values is required.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, B-Raf)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
Test compound
-
ATP
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 384-well plate, add the kinase, fluorescein-labeled substrate, and test compound.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time.
-
Stop Reaction and Develop Signal: Add a solution containing EDTA to stop the reaction and the terbium-labeled antibody to detect the phosphorylated substrate. Incubate to allow antibody binding.
-
Read Plate: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (for terbium and fluorescein).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Signaling Pathways
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Potential inhibition of the VEGFR2 signaling pathway.
Caption: Potential inhibition of the B-Raf/MEK/ERK signaling pathway.
Broader Enzyme Inhibition and Non-Specific Interactions
Beyond specific target families like fungal enzymes and kinases, the thiol group in this compound introduces the potential for non-specific interactions. Thiols are known to be reactive and can participate in redox reactions or form disulfide bonds with cysteine residues in proteins.[8]
Potential for Cross-Reactivity
-
Non-specific binding: The thiol group can lead to non-specific binding to proteins in various assays, particularly immunoassays, potentially causing false-positive results.[8]
-
Enzyme inhibition: The compound may inhibit enzymes that have a cysteine residue in their active site through covalent modification.
-
Chelation of metal ions: The triazole ring and thiol group may chelate metal ions that are essential for the activity of certain enzymes (metalloenzymes).
Comparative Compounds
-
N-ethylmaleimide (NEM): A known thiol-reactive compound used to probe the function of cysteine residues.
-
EDTA: A chelating agent that can inhibit metalloenzymes.
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) with a well-defined mechanism of action (COX inhibition) and a different chemical structure.[9]
Data Comparison
It is crucial to perform counter-screens to identify and flag compounds that exhibit non-specific activity. Assays run in the presence of a reducing agent like dithiothreitol (DTT) can help to mitigate thiol-based non-specific interactions.
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
This is a generic protocol that can be adapted for various enzymes.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Test compound
-
Assay buffer
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and the test compound. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Measure Activity: Monitor the change in absorbance over time at a wavelength appropriate for the product of the reaction.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Best Practices
This compound is a compound with significant potential for biological activity, stemming from its privileged 1,2,4-triazole scaffold. However, this potential also comes with a high likelihood of cross-reactivity across various biological assays. Researchers working with this compound, or structurally related molecules, must be vigilant in their experimental design and data interpretation.
Key Recommendations:
-
Orthogonal Assays: Confirm hits from a primary screen using a secondary assay with a different detection method or mechanism.
-
Counter-Screens: Routinely employ counter-screens to identify non-specific actors, such as assays for thiol reactivity or general cytotoxicity.
-
Selectivity Profiling: Profile promising hits against a panel of related targets (e.g., a kinase panel) to assess selectivity.
-
Structural Analogs: Test closely related structural analogs, including those lacking the putative pharmacophore (e.g., a version without the thiol group), to understand the structural determinants of activity.
By embracing a rigorous and self-validating approach to biological testing, the scientific community can navigate the complexities of cross-reactivity and unlock the true therapeutic potential of promising compounds like this compound.
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Benchmarking the anticancer activity of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against known inhibitors
Future research should focus on elucidating its precise molecular target(s) through kinase profiling assays, investigating its effects on cell cycle progression, and ultimately, evaluating its therapeutic efficacy and toxicity in in vivo animal models before it can be considered for human clinical trials. [7][9][21]
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Liu, H., et al. (2012). Synthesis and Cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and Novel 5,6-dihydro-t[7][21][22]riazolo[3,4-b]t[7][22][23]hiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. PubMed. Available from: [Link]
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Navigating Molecular Interactions: A Comparative Analysis of Docking Scores for 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and Its Analogs
The Rationale Behind the Focus: 1,2,4-Triazoles and the 3,4-Dimethoxyphenyl Moiety
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for fine-tuning of their biological activity.[1] The 3,4-dimethoxyphenyl group, in particular, is a recurring motif in numerous bioactive compounds, often contributing to enhanced binding to target proteins through hydrogen bonding and hydrophobic interactions.
Experimental Design: A Glimpse into In Silico Evaluation
Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The insights gleaned from these simulations are instrumental in predicting the binding affinity and mode of action of a potential drug candidate. A typical molecular docking workflow is outlined below.
A Representative Molecular Docking Protocol
A robust and validated docking protocol is paramount for generating reliable in silico data. The following steps delineate a standard procedure employed in the evaluation of 1,2,4-triazole derivatives.[3][4]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field to obtain a stable conformation.
-
Docking Simulation: A molecular docking program, such as AutoDock or MOE (Molecular Operating Environment), is used to perform the docking calculations. The prepared ligands are docked into the active site of the prepared protein.
-
Analysis of Results: The docking results are analyzed based on the binding energy (docking score), with more negative values indicating a higher binding affinity. The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are visualized and examined.
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Docking Scores
While data for the exact target molecule is elusive, a study on novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides provides a valuable point of comparison.[4][5] In this study, the compounds were docked into the colchicine binding site of α,β-tubulin, a validated target for anticancer agents. The docking scores, represented as S-scores (in kcal/mol), indicate the binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Reference |
| 4d | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | -21.65 | [4] |
| 4e | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | -21.99 | [4] |
| 4f | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | -21.89 | [4] |
| 4l | N-(3,5-difluorophenyl)-1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | -21.68 | [4] |
The results from this study highlight that the presence of the 1-(3,4-dimethoxyphenyl) moiety, in conjunction with other substitutions, leads to significant binding affinities for the tubulin protein.[4] The variation in the position of the methoxy group on the anilide ring (compounds 4d , 4e , and 4f ) and the presence of difluoro substituents (4l ) subtly influence the docking score, underscoring the importance of the overall electronic and steric profile of the molecule.[4]
To provide a broader context, a separate study on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols investigated their potential as cholinesterase inhibitors.[6][7] While the core structure and target protein differ, the data demonstrates the impact of alkyl chain length on binding affinity. For instance, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6g) showed excellent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which was supported by in silico analysis.[6]
The Interplay of Structure and Activity: A Mechanistic Perspective
The binding of these triazole derivatives to their protein targets is a symphony of molecular interactions. The docking poses of the 1-(3,4-dimethoxyphenyl)-1,2,4-triazole derivatives within the colchicine binding site of tubulin revealed crucial hydrogen bonding and hydrophobic interactions with key amino acid residues.[4] The dimethoxyphenyl group, with its oxygen atoms, can act as a hydrogen bond acceptor, while the aromatic rings engage in π-π stacking and hydrophobic interactions, thereby anchoring the ligand within the binding pocket.
Caption: Key molecular interactions governing ligand-protein binding.
Concluding Remarks and Future Directions
This comparative guide, while not providing a direct docking score for 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, offers a valuable surrogate by analyzing closely related analogs. The available data strongly suggests that the 3,4-dimethoxyphenyl moiety is a favorable substituent for achieving high binding affinities in 1,2,4-triazole-based compounds. The presented docking scores and the underlying molecular interactions provide a solid foundation for the rational design of more potent and selective analogs.
Future research should aim to synthesize and perform in silico and in vitro evaluations of the specific title compound to validate the hypotheses drawn from this comparative analysis. Such studies will undoubtedly contribute to the growing body of knowledge on 1,2,4-triazole derivatives and accelerate the development of novel therapeutics.
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Mahdi, M. F., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results, 13, 5491-5498. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is foundational to scientific advancement. This compound, a member of the versatile 1,2,4-triazole class, holds potential in various therapeutic areas. However, its responsible handling extends beyond the benchtop to its final disposition. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams, ensuring the protection of personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's chemical properties and associated hazards is the prerequisite for safe handling and disposal. The causality behind our disposal protocols is directly linked to the inherent risks of the substance.
Compound Profile
A summary of the key identification and physical properties of the compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 122772-20-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅N₃O₂S | [1][2] |
| Molecular Weight | 265.33 g/mol | [2] |
| Physical Form | Solid | [1] |
GHS Hazard Profile and Scientific Rationale
The Globally Harmonized System (GHS) provides a clear framework for understanding the risks associated with this compound. These classifications dictate the necessary precautions for handling and disposal.
| Hazard Statement | Classification | Rationale and Implications for Disposal |
| H302 | Harmful if swallowed | [1][4] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1][4] |
| H335 | May cause respiratory irritation | [1] |
Inherent Chemical Risks:
-
Thiol Group (-SH): The thiol moiety is a key feature of this molecule. Thiols are known for their strong, unpleasant odors and reactivity. This group can be readily oxidized, a property we can exploit for decontamination purposes.[5]
-
Thermal Decomposition: In the event of a fire, triazole and thiol compounds can decompose to release highly toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx).[6][7] This underscores the importance of segregating this waste from heat sources and incompatible chemicals.
Section 2: Core Disposal Principles: A Mandate for Safety
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste . Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[4][5]
All disposal activities must be conducted in coordination with your institution's Environmental Health & Safety (EHS) department, which is the authoritative body for waste management compliance.[8]
Section 3: Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different waste streams containing this compound.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Container Integrity: Ensure the compound remains in its original, sealed container. If the container is damaged, over-pack it into a larger, compatible, and sealed container.
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number (122772-20-7), and the appropriate GHS hazard pictograms (e.g., exclamation mark).[9]
-
Segregation and Storage: Place the container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and away from incompatible materials, particularly strong oxidizing agents.[6][10]
-
EHS Pickup: Complete and submit a hazardous waste pickup request form as required by your institution's EHS department.[8]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This protocol is divided into two distinct workflows for reusable and disposable items. The key is the chemical deactivation of the thiol group.
A. Reusable Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. Collect this solvent rinse as liquid hazardous waste (see Protocol 3.3).
-
Chemical Deactivation: Prepare a 1:1 solution of household bleach (sodium hypochlorite) and water in a designated plastic container (a "bleach bath").[5] Submerge the rinsed glassware in this bath for at least 12-14 hours (overnight).[5] This process oxidizes the reactive thiol group to a less hazardous sulfonate, mitigating both odor and reactivity.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Bleach Bath Disposal: Used bleach baths can be neutralized and disposed of down the drain with copious amounts of water, provided local regulations permit. Consult your EHS for guidance.[5]
B. Contaminated Disposables (Gloves, Weigh Boats, Paper Towels, etc.):
-
Collection: Place all contaminated disposable items into a dedicated, heavy-duty plastic bag or a lined, rigid container.
-
Labeling: Securely seal the bag or container and affix a hazardous waste label. The label should read "Solid Waste Contaminated with this compound (CAS: 122772-20-7)".
-
Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.
Protocol 3.3: Disposal of Contaminated Liquid Waste
-
Waste Collection: Collect all liquid waste containing the compound (e.g., reaction mixtures, solvent rinses, chromatography fractions) in a designated, compatible hazardous waste container (e.g., a high-density polyethylene carboy).[9]
-
Accurate Labeling: The waste container label is a critical safety document. It must list all constituents by their full name, including solvents and the title compound, with reasonably accurate percentage estimates.[9]
-
Segregation: Do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate if required by your facility. Store this container in the SAA.
-
Container Management: Keep the waste container sealed at all times, except when adding waste.[8][9] Do not overfill.
-
EHS Pickup: Arrange for disposal through your EHS department.
Section 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[11]
-
Don PPE: Before cleanup, don appropriate PPE: safety goggles, a lab coat, and two pairs of chemical-resistant nitrile gloves.[6]
-
Contain and Absorb: For a solid spill, gently cover it with an absorbent material like vermiculite, sand, or a chemical spill pillow to prevent dust from becoming airborne.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container. Avoid generating dust .[11][6]
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water.[11] For the final decontamination step to neutralize the thiol, wipe the area with a 10% bleach solution and allow it to sit for 10-15 minutes before a final water rinse. All cleaning materials must be disposed of as contaminated solid waste (Protocol 3.2.B).
Section 5: Disposal Workflow and Decision Diagram
To streamline the disposal process, the following diagram illustrates the decision-making pathway for segregating waste generated from work with this compound.
Caption: Decision diagram for proper waste segregation.
This guide provides the essential framework for the safe disposal of this compound. Adherence to these protocols, in conjunction with your institution's specific EHS guidelines, is paramount for ensuring a safe and compliant research environment.
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Comprehensive Safety and Handling Guide for 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 122772-20-7)[1]. As a specialized heterocyclic compound, its unique structure—incorporating a triazole ring, a thiol group, and a dimethoxyphenyl moiety—necessitates a rigorous and informed approach to laboratory safety. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust risk assessment can be constructed by analyzing its constituent functional groups and data from analogous structures.
-
Triazole Moiety: The 1,2,4-triazole ring is a stable heterocyclic system. However, some triazole derivatives can be harmful if swallowed and may cause irritation[2]. General handling procedures for triazoles recommend avoiding dust formation and contact with skin and eyes[3].
-
Thiol (-SH) Group: Thiols (or mercaptans) are notorious for their potent, often unpleasant odors, which can be detected at very low concentrations[4]. The primary hazards associated with thiols include potential skin, eye, and respiratory irritation[4][5][6]. Engineering controls are paramount to manage both the odor and inhalation risks[7].
-
Aromatic System (Dimethoxyphenyl): The dimethoxyphenyl group itself is generally stable, but as part of the larger molecule, it contributes to its overall chemical properties. Precursors like 3,4-dimethoxybenzaldehyde are known to cause skin and eye irritation[8].
Based on this structural analysis, the compound should be treated as potentially hazardous. A structurally similar compound, 4-Ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[9]. Therefore, it is prudent to assume similar hazards for the target compound.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical factor in mitigating exposure. Their implementation is not merely a recommendation but a mandatory prerequisite for handling this compound.
-
Chemical Fume Hood: All weighing, transfer, and experimental manipulations involving this compound must be conducted within a certified chemical fume hood[7][10]. This is non-negotiable. The fume hood serves a dual purpose: it contains and exhausts potentially harmful vapors and dust, and it effectively manages the potent odor characteristic of thiol-containing compounds.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions[3]. Eyewash stations and safety showers must be readily accessible[11].
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., Butyl rubber)[6][7][11]. |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory to protect against splashes and fine dust[9][11]. When there is a significant splash risk (e.g., transferring solutions), a full-face shield should be worn in addition to goggles[4]. |
| Skin & Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. Ensure sleeves are of appropriate length to protect the wrists[7]. For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | Respirator (if necessary) | Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail, or during spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors should be used[6][12]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical handling procedure is crucial for safety and reproducibility.
Preparation:
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for the handling of the thiol compound.
-
Assemble Materials: Before retrieving the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood.
-
Prepare for Decontamination: Keep a solution of sodium hypochlorite (bleach) readily available within the fume hood to neutralize the thiol odor on glassware and surfaces after use[7].
Handling the Solid Compound:
-
Don PPE: Put on all required PPE before opening the container.
-
Weighing: Tare a suitable container on a balance located within the fume hood or a ventilated balance enclosure. Carefully transfer the desired amount of the solid compound, minimizing the creation of dust[3].
-
Transfers: Use a spatula for solid transfers. If preparing a solution, add the solvent to the flask containing the weighed solid slowly to avoid splashing.
Emergency First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[7][13]. Seek medical attention if irritation develops[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][8].
Spill Management and Disposal Plan
A clear plan for managing spills and waste is essential to prevent environmental contamination and ensure laboratory safety.
Spill Management Protocol
In the event of a spill, prompt and correct action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area[14].
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess and Contain: For small spills within the fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Avoid raising dust.
-
Neutralize (Odor): Once the material is absorbed, you can carefully add a bleach solution to the absorbent material to help neutralize the thiol odor.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container[14].
-
Decontaminate: Wipe the spill area thoroughly with a decontaminating solution (e.g., bleach solution), followed by soap and water.
// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel &\nEvacuate Area", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill Size &\nLocation", fillcolor="#FBBC05", fontcolor="#202124"]; small_spill [label="Small Spill\n(Inside Fume Hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; large_spill [label="Large Spill or\nOutside Containment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contain [label="Contain with\nAbsorbent Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect into\nHazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate\nSpill Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evac_large [label="Evacuate Laboratory &\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Report Incident", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges spill -> alert; alert -> assess; assess -> small_spill [label="Minor"]; assess -> large_spill [label="Major"]; small_spill -> contain; contain -> collect; collect -> decontaminate; decontaminate -> report; large_spill -> evac_large; evac_large -> report; } caption { label = "Diagram of the spill management workflow."; fontsize = 10; fontname = "Arial"; }
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All used gloves, weigh boats, absorbent materials, and contaminated lab supplies should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. Triazole-containing waste may be classified as flammable and/or toxic[15].
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company[14]. Provide them with all available information on the compound.
References
- BenchChem. (n.d.). Safe Disposal of 3-Mercapto-1,2,4-triazole: A Procedural Guide.
- Core and Main. (2025). SAFETY DATA SHEET: Triazole Reagent.
- Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
- Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds.
- BenchChem. (n.d.). Personal protective equipment for handling Thiol-PEG6-alcohol.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Cyclobutylethane-1-thiol.
- Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). Personal protective equipment for handling Thiane-4-thiol.
- Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2023). SAFETY DATA SHEET: Thiophenol.
- Unknown Source. (2025). SAFETY DATA SHEET: 3,4-Dimethoxybenzaldehyde.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
- Lab Chemicals. (n.d.). This compound.
- Watson International Ltd. (n.d.). SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol.
Sources
- 1. sinfoochem.com [sinfoochem.com]
- 2. watson-int.com [watson-int.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. open.alberta.ca [open.alberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. media.coreandmain.com [media.coreandmain.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. carlroth.com [carlroth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
